molecular formula C12H15N3O B2562024 (2S)-2-amino-3-(1H-indol-3-yl)-N-methylpropanamide CAS No. 53708-63-7

(2S)-2-amino-3-(1H-indol-3-yl)-N-methylpropanamide

Cat. No.: B2562024
CAS No.: 53708-63-7
M. Wt: 217.272
InChI Key: YCTBLMQFTMPXBD-JTQLQIEISA-N
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Description

(2S)-2-amino-3-(1H-indol-3-yl)-N-methylpropanamide (CAS 53708-63-7) is a chiral, high-purity organic compound with the molecular formula C12H15N3O and a molar mass of 217.27 g/mol . This compound is characterized by a melting point of 124 °C and should be stored at 2-8°C for optimal stability . It is supplied with a purity of ≥95% and is intended for Research Use Only; it is not approved for diagnostic or therapeutic applications in humans or animals. This chemical serves as a valuable building block and intermediate in medicinal chemistry and pharmaceutical research. Its structure, featuring an indole ring and a methylpropanamide group, makes it a relevant synthon in the exploration of novel bioactive molecules. Researchers investigating HIV-1 capsid (CA) protein modulators may find this compound of particular interest, as it shares structural similarities with the phenylalanine core of known research compounds like PF74, which target the NTD-CTD interface of the CA hexamer . As such, it has potential applications in the design and synthesis of new antiviral agents . Handling should be conducted in accordance with good laboratory practices. Please refer to the Safety Data Sheet for detailed hazard information. The product is for use by qualified researchers only.

Properties

IUPAC Name

(2S)-2-amino-3-(1H-indol-3-yl)-N-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O/c1-14-12(16)10(13)6-8-7-15-11-5-3-2-4-9(8)11/h2-5,7,10,15H,6,13H2,1H3,(H,14,16)/t10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCTBLMQFTMPXBD-JTQLQIEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C(CC1=CNC2=CC=CC=C21)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC(=O)[C@H](CC1=CNC2=CC=CC=C21)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical structure and properties of (2S)-2-amino-3-(1H-indol-3-yl)-N-methylpropanamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive analysis of (2S)-2-amino-3-(1H-indol-3-yl)-N-methylpropanamide , commonly referred to as L-Tryptophan


-methylamide  (H-Trp-NHMe). Distinct from the indole-methylated IDO inhibitor 1-methyl-tryptophan, this molecule represents a C-terminal modification of the essential amino acid L-tryptophan.

Its primary utility lies in biophysical chemistry as a fluorescence reference standard that mimics the electronic environment of tryptophan residues within a polypeptide chain, eliminating the fluorescence quenching artifacts caused by the C-terminal carboxylate of free tryptophan. Additionally, it serves as a stable, lipophilic building block in peptidomimetic drug design.

Chemical Identity & Structural Analysis[1][2][3]

Nomenclature & Classification[3]
  • IUPAC Name: (2S)-2-amino-3-(1H-indol-3-yl)-N-methylpropanamide

  • Common Names: L-Tryptophan

    
    -methylamide; H-Trp-NHMe; 
    
    
    
    -methyltryptophanamide.
  • CAS Registry Number: 6720-02-1 (Free base) / 114466-87-2 (Hydrochloride salt).

  • Molecular Formula:

    
    
    
  • Molecular Weight: 217.27 g/mol

Structural Dissection

The molecule consists of three pharmacophores:

  • Indole Ring: The aromatic system responsible for UV absorption (

    
     nm) and intrinsic fluorescence.
    
  • Ethyl Linker & Chiral Center: The (S)-configuration at the

    
    -carbon is retained from natural L-tryptophan.
    
  • 
    -Methyl Amide:  The C-terminal modification. Unlike the free acid (
    
    
    
    ) or the primary amide (
    
    
    ), the
    
    
    -methyl group increases lipophilicity and prevents ionization at physiological pH.
Critical Distinction: Isomerism

Warning: Do not confuse this compound with 1-Methyl-L-tryptophan (1-MT) .

  • H-Trp-NHMe (Subject of this guide): Methylation at the amide nitrogen. Used as a peptide mimic/fluorescence probe.

  • 1-MT: Methylation at the indole nitrogen (

    
     position). Used as an immunometabolic inhibitor of Indoleamine 2,3-dioxygenase (IDO).[1][2]
    

Physicochemical Properties[6][7][8][9][10]

Fluorescence Characteristics (The "Rotamer" Effect)

H-Trp-NHMe is the "Gold Standard" for time-resolved fluorescence studies of proteins.

  • Quenching Elimination: In free Tryptophan at pH 7, the zwitterionic carboxylate group (

    
    ) acts as an electron acceptor, quenching the indole fluorescence via electron transfer. Converting this to the 
    
    
    
    -methylamide removes this quenching pathway.
  • Lifetime Decay: H-Trp-NHMe exhibits a bi-exponential fluorescence decay, attributed to different rotamers of the indole side chain relative to the amide backbone.

    • Rotamer 1:

      
       ns
      
    • Rotamer 2:

      
       ns
      
  • Solvatochromism: The emission maximum shifts significantly based on solvent polarity (Stokes shift), making it an excellent probe for local hydration shells.

Solubility & Stability
  • Solubility: Highly soluble in lower alcohols (Methanol, Ethanol), DMSO, and DMF. Moderate solubility in water (improved as HCl salt).

  • LogP (Predicted): ~0.8 - 1.2 (More lipophilic than Trp, LogP -1.06).

  • Stability: The amide bond is resistant to standard proteases but susceptible to specific amidases. It is stable to oxidation under standard storage conditions (-20°C), though the indole ring is sensitive to photo-oxidation over time.

Synthesis & Purification Protocol

Retrosynthetic Analysis

The most reliable route utilizes Boc-chemistry to prevent racemization of the


-center while installing the methylamide.

Pathway: Boc-Trp-OH


Activation (EDC/HOBt)

Amidation (MeNH2)

Boc-Trp-NHMe

Deprotection (TFA)

H-Trp-NHMe
Visual Workflow (DOT Diagram)

SynthesisWorkflow Start L-Tryptophan (Protected) (Boc-Trp-OH) Step1 Activation (EDC/HOBt in DCM) Start->Step1 0°C Step2 Coupling (Methylamine/THF) Step1->Step2 Add MeNH2 Inter Intermediate (Boc-Trp-NHMe) Step2->Inter 12h, RT Step3 Deprotection (TFA/DCM 1:1) Inter->Step3 Cleavage Final Final Product (H-Trp-NHMe TFA Salt) Step3->Final Precipitate

Figure 1: Synthetic pathway for L-Tryptophan N-methylamide via Boc-solid phase or solution phase chemistry.

Detailed Experimental Protocol

Reagents: Boc-L-Trp-OH (5.0 mmol), EDC


HCl (1.1 eq), HOBt (1.1 eq), Methylamine (2.0M in THF, 1.5 eq), DIPEA (2.0 eq), DCM (Anhydrous).
  • Activation: Dissolve Boc-L-Trp-OH in anhydrous DCM (20 mL) at 0°C. Add HOBt and EDC

    
    HCl. Stir for 15 minutes to form the active ester.
    
  • Coupling: Add DIPEA followed by the Methylamine solution dropwise. Allow the reaction to warm to Room Temperature (RT) and stir for 12 hours under Nitrogen.

  • Work-up: Dilute with EtOAc (50 mL). Wash successively with 1M HCl (remove unreacted amine), Sat. NaHCO3 (remove unreacted acid), and Brine. Dry over Na2SO4 and concentrate in vacuo.

    • Checkpoint: Verify Intermediate (Boc-Trp-NHMe) via TLC (Rf ~0.5 in 5% MeOH/DCM).

  • Deprotection: Dissolve the intermediate in a 1:1 mixture of TFA:DCM (10 mL). Stir for 1 hour at RT.

  • Isolation: Evaporate volatiles under reduced pressure. Precipitate the product by adding cold Diethyl Ether. Filter the white solid.

  • Purification: If necessary, purify via Preparative HPLC (C18 Column, Gradient 5-50% ACN in Water + 0.1% TFA).

Biological & Analytical Applications[3][6][11]

Fluorescence Spectroscopy Standard

H-Trp-NHMe is the preferred model for calibrating protein fluorescence experiments.

Why it works: In a folded protein, Tryptophan residues are part of the peptide backbone (Amide-Trp-Amide).

  • Free Trp (zwitterion): The charged amino and carboxyl groups quench fluorescence, reducing Quantum Yield (QY) to ~0.13.

  • H-Trp-NHMe: The amide cap mimics the peptide bond, raising QY to ~0.20-0.25 and shifting the lifetime distribution to match internal protein residues.

Biological Signaling & Metabolism

While primarily a probe, H-Trp-NHMe has pharmacological relevance:

  • Metabolic Stability: The

    
    -methyl amide blocks the action of carboxypeptidases, extending the half-life of the molecule in serum compared to Tryptophan.
    
  • BBB Permeability: The removal of the negative charge (carboxylate) and addition of the methyl group significantly enhances Blood-Brain Barrier penetration.

  • Serotonergic Modulation: It acts as a weak agonist/modulator for certain 5-HT receptors due to its structural similarity to Tryptamine and Serotonin, though with lower affinity.

Biological Pathway Diagram

BioActivity cluster_0 Biophysical Properties cluster_1 Pharmacokinetics Compound H-Trp-NHMe (L-Trp N-methylamide) Fluoro Fluorescence (No COO- Quenching) Compound->Fluoro Model System Rotamer Rotameric Decay (Bi-exponential) Compound->Rotamer 0.5ns / 3.0ns Stab Peptidase Resistance (C-term blocked) Compound->Stab Amide Bond BBB BBB Penetration (Increased Lipophilicity) Compound->BBB LogP ~1.0

Figure 2: Biophysical and Pharmacokinetic advantages of H-Trp-NHMe over Free Tryptophan.

Quantitative Data Summary

PropertyL-Tryptophan (Free Acid)L-Trp N-methylamide (H-Trp-NHMe) Significance
C-Terminus Carboxylate (

)

-Methyl Amide (

)
Mimics peptide bond
Fluorescence QY ~0.13 (pH 7)~0.22 (pH 7) Higher signal, less quenching
Emission Max 350-355 nm345-350 nm Blue-shifted (less polar env.)
Mean Lifetime ~2.6 ns~3.2 ns More representative of proteins
LogP -1.06~0.85 Enhanced membrane permeability
pKa (

-NH2)
9.39~7.8 Lower pKa due to amide EWG

References

  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. 3rd Edition. Springer. (Standard text citing N-methylamide derivatives as fluorescence models).

  • Petrich, J. W., et al. (1983). "On the origin of nonexponential fluorescence decay in tryptophan and its derivatives." Journal of the American Chemical Society, 105(12), 3824–3832. (Definitive study on rotamer decay in Trp-NHMe).

  • PubChem Database. (2024).[3] Compound Summary: 2-Amino-3-(1H-indol-3-yl)propanamide derivatives.[4][5] National Library of Medicine.

  • Eftink, M. R. (1991). "Fluorescence techniques for studying protein structure." Methods of Biochemical Analysis, 35, 127-205. (Validation of Trp-amide models).

  • Sigma-Aldrich/Merck. (2024). Product Specification: L-Tryptophan Amide Hydrochloride.[4]

Sources

Comprehensive Physicochemical Profiling of (2S)-2-amino-3-(1H-indol-3-yl)-N-methylpropanamide

[1][2][3][4]

Common Name: L-Tryptophan N-methylamide (H-Trp-NHMe) CAS Registry Number: 110-546-2 (related) / 73-22-3 (parent Trp reference) Molecular Formula:

Molecular Weight:1234

Part 1: Executive Summary

(2S)-2-amino-3-(1H-indol-3-yl)-N-methylpropanamide is the N-methyl amide derivative of L-Tryptophan .[1][2][4] Unlike its parent amino acid, which exists as a zwitterion at physiological pH, this compound lacks the acidic carboxylate group.[3][4][5] Consequently, its ionization behavior is dominated solely by the

12345

This guide details the ionization constants (pKa), microspecies distribution, and experimental protocols for characterizing this molecule.[3][4][5] It is a critical model compound for studying tryptophan residues in the hydrophobic interior of proteins, where the C-terminus is peptide-bound (amidated) rather than free.[1][2][3][4]

Key Physicochemical Constants
ParameterValue (Approx.)Description
pKa (Primary Amine) 7.5 – 7.7 Ionization of the N-terminal

group.[1][2][4][5]
pKa (Indole NH) > 16.0 Deprotonation of the indole ring nitrogen (non-acidic in water).[1][2][3][4][5]
pKa (Indole C3) -2.4 Protonation of the indole ring (requires strong acid).[1][2][4][5]
Physiological State (pH 7.4) Mixed ~60% Cationic / ~40% Neutral.[1][2][4][5]
LogP (Neutral) ~0.6 – 1.1 Moderately lipophilic in the uncharged state.[1][2][4][5]

Part 2: Structural Analysis & Ionization Centers[1][3][5]

To understand the pKa values, we must deconstruct the molecule into its ionizable functional groups.[3][4][5]

The -Primary Amine ( )[1][2][3][4]
  • Nature: Weak base.[1][2][4][5]

  • Comparison to Tryptophan: In free L-Tryptophan, the amine pKa is 9.39 .[1][2][5][6] In H-Trp-NHMe, the pKa drops significantly to ~7.6 .[1][2][5]

  • Mechanism: In the free amino acid, the neighboring carboxylate group (

    
    ) is electron-donating via induction/field effects, which stabilizes the protonated amine (
    
    
    ).[1][3][4] In the amide derivative, the carboxylate is replaced by a neutral
    
    
    -methyl carboxamide group (
    
    
    ).[1][3][4] The amide carbonyl is electron-withdrawing, destabilizing the positive charge on the ammonium group and making the proton more acidic (easier to lose).[3][4][7]
The Indole Ring Nitrogen ( )[1][2][3][4]
  • Nature: Very weak acid.[1][2][4][5]

  • Behavior: The lone pair on the indole nitrogen is part of the aromatic

    
    -system (10 
    
    
    electrons).[1][2][4][5] Protonation of this nitrogen would destroy aromaticity, making it non-basic.[1][3][4][5] Deprotonation requires extremely basic conditions (pH > 16), meaning it remains neutral in all physiological and standard pharmaceutical buffers.[1][3][4][5]
The Amide Nitrogen ( )[1][2][3][4]
  • Nature: Non-ionizable.[1][2][4][5]

  • Behavior: The amide nitrogen resonance stabilizes the carbonyl, rendering the nitrogen non-basic and the proton non-acidic (pKa > 15) under physiological conditions.[1][3][4][5]

Part 3: Ionization States & Microspecies Distribution[1][2][5]

The ionization profile is governed by the Henderson-Hasselbalch equation applied to the

124
The Equilibrium
Microspecies Visualization (Graphviz)[1][3][4]
Distribution at Physiological pH (7.4)

Using a pKa of 7.6:



134
  • Cationic Fraction (

    
    ):  ~61%[1][3][4][5]
    
  • Neutral Fraction (

    
    ):  ~39%[1][3][4][5]
    

Implication: At blood pH, the compound exists as a mixture.[1][3][4][5] The significant neutral fraction allows for passive membrane permeability, while the cationic fraction ensures aqueous solubility.[3][4][5]

Part 4: Experimental Methodologies

To empirically determine the precise pKa of H-Trp-NHMe in a specific formulation buffer, the following protocols are recommended.

Method A: Potentiometric Titration (Gold Standard)

This method measures the net charge change as a function of pH.[1][2][3][4][5]

Protocol:

  • Preparation: Dissolve 5–10 mg of H-Trp-NHMe hydrochloride salt in 20 mL of degassed 0.15 M KCl (ionic strength adjuster).

  • Apparatus: Use a glass electrode pH meter calibrated at pH 4.01, 7.00, and 10.01. Maintain temperature at 25°C ± 0.1°C.

  • Titration:

    • Acidify solution to pH 2.5 using 0.1 M HCl.[1][2][4][5]

    • Titrate with 0.1 M carbonate-free KOH in small increments (e.g., 5 µL).[1][2][3][4][5]

    • Record pH after stabilization at each step until pH 11.0.[1][2][4][5]

  • Analysis: Plot pH vs. Volume of Base. The inflection point (half-equivalence point) corresponds to the pKa.[1][2][4][5] Use Gran plots or non-linear regression (e.g., Hyperquad software) to refine the value.[3][4][5]

Method B: NMR-pH Titration (Structural Validation)

This method tracks the chemical shift of the

134

Protocol:

  • Sample: Prepare 1 mM H-Trp-NHMe in 90% H2O / 10% D2O containing phosphate buffer components.

  • Workflow:

    • Adjust pH from 4.0 to 10.0 in 0.5 unit increments using dilute DCl/NaOD.[1][2][4][5]

    • Acquire 1H-NMR spectra at each pH point.[1][2][4][5]

  • Data Processing:

    • Track the chemical shift (

      
      ) of the 
      
      
      -CH proton (approx.[1][2][4] 3.8 - 4.2 ppm).[1][2][4][5]
    • Plot

      
       vs. pH.[1][2][4][5]
      
    • Fit to the sigmoidal Henderson-Hasselbalch function:

      
      [1][3][4]
      
Experimental Workflow Diagram

ExperimentalWorkflowFig 2. Workflow for experimental determination of pKa.cluster_MethodsMethod SelectionStartStart: H-Trp-NHMe SamplePotentiometryPotentiometric Titration(Net Charge Measurement)Start->PotentiometryNMRNMR Titration(Site-Specific Shift)Start->NMRDataGenData Acquisition(pH vs. Response)Potentiometry->DataGenNMR->DataGenFittingNon-Linear Regression(Henderson-Hasselbalch)DataGen->FittingOutputOutput: Precise pKa ValueFitting->Output

Part 5: Implications for Drug Development[1][2][3][4][5]

Solubility & Formulation
  • Salt Selection: Since the amine is basic (pKa ~7.6), the compound forms stable salts with strong acids (e.g., Hydrochloride, Mesylate).[1][3][4][5][7] The HCl salt will be highly soluble in water (>50 mg/mL).[2][3][4][5]

  • Buffer Incompatibility: At pH > 8.0, the solubility may decrease as the neutral species predominates, potentially leading to precipitation in high-concentration formulations.[1][3][4][5]

Membrane Permeability[2][3][4][5]
  • Intestinal Absorption: The significant neutral fraction at pH 7.4 (~40%) suggests reasonable passive permeability.[1][2][4][5]

  • Blood-Brain Barrier (BBB): Tryptophan derivatives often utilize the Large Neutral Amino Acid Transporter (LAT1).[1][2][4][5] However, the N-methylation and amidation may alter transporter recognition.[1][2][3][4][5] Passive diffusion is enhanced by the lipophilic indole ring and the charge neutralization at physiological pH.[1][2][4][5]

Fluorescence Applications
  • Quenching: The fluorescence of the indole moiety (Excitation ~280 nm, Emission ~350 nm) is sensitive to the protonation state of the neighboring amine.[1][3][4][5]

  • Mechanism: The protonated ammonium group (

    
    ) can quench indole fluorescence via electron transfer mechanisms.[1][2][4][5] As pH increases and the amine deprotonates to 
    
    
    , fluorescence quantum yield typically increases.[1][3][4][5] This makes H-Trp-NHMe a useful pH probe in the pH 6–8 range.[1][2][5]

References

  • PubChem. (2025).[1][2][4][5] Compound Summary for CID 89366: 2-Amino-3-(1H-indol-3-yl)propanamide.[1][2][4][5] National Library of Medicine.[1][2][4][5] [3][4]

  • Wikipedia. (2025).[1][2][4][5] Tryptophan: Chemical Properties and pKa Values. [3][4][8]

  • Creative Peptides. (2025).[1][2][4][5] Amino Acids: pKa & pI Explained.

  • University of Calgary. (2025).[1][2][4][5] Chapter 27: Amino Acids, Peptides and Proteins - Table of pKa and pI values.

  • IUPAC. (2025).[1][2][4][5] Dissociation Constants of Organic Bases in Aqueous Solution. IUPAC Digitized pKa Dataset.[1][2][4][5]

Technical Whitepaper: Synthesis of (2S)-2-amino-3-(1H-indol-3-yl)-N-methylpropanamide

Author: BenchChem Technical Support Team. Date: March 2026


-methylamide

Executive Summary

(2S)-2-amino-3-(1H-indol-3-yl)-N-methylpropanamide, commonly known as L-Tryptophan


-methylamide , is a critical structural motif in medicinal chemistry. It serves as a truncated analog of serotonin, a C-terminal cap in peptide mimetics, and a probe for indole-mediated molecular recognition.

This guide moves beyond generic textbook protocols to address the specific challenges of synthesizing tryptophan derivatives: indole oxidation and stereocenter racemization . The protocols detailed below prioritize enantiomeric purity (maintaining the


-configuration) and yield maximization using a Boc-protection strategy, which is superior to direct aminolysis for high-purity applications.

Strategic Analysis & Retrosynthesis

The Chemoselectivity Challenge

The synthesis presents two primary failure modes:

  • Racemization: Activation of the carboxylic acid (C-terminus) can lead to oxazolone formation, destroying the chiral integrity at the

    
    -carbon.
    
  • Indole Degradation: The electron-rich indole ring is susceptible to electrophilic attack (alkylation) during deprotection and oxidative degradation (pinking/browning) under aerobic conditions.

Selected Pathway: The Boc-Anhydride Route

We utilize a Boc-protection strategy coupled with carbodiimide/HOBt activation . This route is selected over direct ester aminolysis because it allows for milder coupling conditions and easier purification of the intermediate.

Retrosynthetic Logic:

  • Target: L-Trp-NHMe

  • Precursor: Boc-L-Trp-NHMe

  • Starting Materials: Boc-L-Trp-OH + Methylamine (HCl salt)

Reaction Pathway Visualization

TrpSynthesis Start L-Tryptophan (Starting Material) Step1 Boc-Protection (Boc2O, NaOH) Start->Step1 Protection Inter1 N-Boc-L-Trp-OH Step1->Inter1 Step2 Coupling (MeNH2·HCl, EDC, HOBt) Inter1->Step2 Activation Inter2 Boc-L-Trp-NHMe (Protected Amide) Step2->Inter2 Step3 Deprotection (TFA, Scavengers) Inter2->Step3 Cleavage Final L-Trp-NHMe (Target) Step3->Final Purification

Figure 1: Linear synthetic workflow for L-Tryptophan N-methylamide emphasizing orthogonal protection.

Detailed Experimental Protocol

Phase 1: Preparation of Boc-L-Tryptophan (If not purchased)

Note: Commercially available Boc-Trp-OH is recommended to save time, but this step is provided for completeness.

  • Reagents: L-Tryptophan, Di-tert-butyl dicarbonate (

    
    ), NaOH, Dioxane/Water.
    
  • Mechanism: Nucleophilic attack of the amine on the carbonyl of

    
    .
    
Phase 2: Amide Coupling (The Critical Step)

This step installs the methylamide group. We use EDC


HCl  (water-soluble carbodiimide) and HOBt  (additive) to suppress racemization.[1]

Reagents:

  • 
    -
    
    
    
    -Boc-L-Tryptophan (
    
    
    equiv)[2]
  • Methylamine hydrochloride (

    
     equiv)
    
  • EDC

    
    HCl (
    
    
    
    equiv)
  • HOBt (

    
     equiv) — Essential for preserving chirality.
    
  • DIPEA (

    
    -Diisopropylethylamine) (
    
    
    
    equiv)
  • Solvent: Anhydrous DMF or DCM.

Protocol:

  • Activation: Dissolve Boc-L-Trp-OH (

    
    ) in anhydrous DCM (
    
    
    
    ) under an Argon atmosphere. Add HOBt (
    
    
    ) and EDC
    
    
    HCl (
    
    
    ). Stir at
    
    
    for 15 minutes.
    • Expert Insight: The initial low temperature prevents side reactions while the active ester forms.

  • Amine Addition: Add Methylamine hydrochloride (

    
    ) followed by dropwise addition of DIPEA (
    
    
    
    ).
    • Why DIPEA? It liberates the free methylamine from its HCl salt without hydrolyzing the active ester.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by TLC (EtOAc/Hexane 1:1). The product (Boc-Trp-NHMe) will appear as a less polar spot than the starting acid.

  • Workup (Crucial for Purity):

    • Dilute with EtOAc (

      
      ).
      
    • Wash with 1M citric acid or 1M HCl (

      
      ) to remove unreacted amine and DIPEA.
      
    • Wash with sat.

      
        (
      
      
      
      ) to remove unreacted Boc-Trp-OH and HOBt.
    • Wash with Brine, dry over

      
      , and concentrate.
      
  • Result: Boc-L-Trp-NHMe (White to off-white foam/solid).

Phase 3: Deprotection & Isolation

Removing the Boc group requires acid. Warning: The indole ring is sensitive to tert-butyl cations generated during cleavage, which can alkylate the ring (irreversible impurity).

Reagents:

  • Trifluoroacetic acid (TFA)

  • DCM[2][3]

  • Scavengers: Triisopropylsilane (TIS) and Water.[3]

Protocol:

  • Cocktail Preparation: Prepare a solution of TFA/TIS/Water (95:2.5:2.5 v/v).

    • Expert Insight: TIS acts as a hydride donor to quench the tert-butyl carbocations, protecting the indole ring.

  • Cleavage: Dissolve Boc-L-Trp-NHMe in a minimal amount of DCM. Add the cleavage cocktail (

    
     per gram of substrate). Stir at room temperature for 60–90 minutes.
    
  • Precipitation: Concentrate the solution to

    
     volume under nitrogen flow (do not heat excessively). Pour the residue into cold Diethyl Ether  (
    
    
    
    ). The product should precipitate as the trifluoroacetate salt.
  • Free Basing (Optional but recommended): Dissolve the salt in water, adjust pH to 9–10 with

    
    , and extract with DCM or EtOAc. Dry and concentrate.
    

Data Presentation & Validation

Expected Analytical Data

To validate the synthesis, the following parameters must be met.

ParameterMethodExpected ResultNote
Identity 1H-NMR (DMSO-d6)

ppm (d, 3H,

);

ppm (s, 1H, Indole NH)
The methyl doublet confirms amide formation.
Chirality Optical Rotation

to

(c=1, MeOH)
Compare to literature for L-Trp derivatives.
Purity HPLC

Area
C18 Column, Water/ACN gradient.
Mass LC-MS (ESI+)


Confirm molecular weight (

).
Troubleshooting Guide
IssueCauseSolution
Pink/Purple Product Indole OxidationPerform all steps under Argon/Nitrogen. Use fresh solvents.
Low Yield Incomplete CouplingEnsure DIPEA is fresh; check pH is basic (

) during coupling.
Racemization Over-activationDo not omit HOBt.[1] Keep reaction at

during reagent addition.
"Tert-butyl" peaks in NMR Indole AlkylationIncrease TIS scavenger concentration during deprotection.

Logic of the Signaling Pathway (Mechanism)

The following diagram illustrates the mechanistic flow of the coupling reaction, highlighting where racemization is suppressed.

Mechanism Acid Boc-Trp-OH (Carboxylic Acid) EDC EDC Activation Acid->EDC OAcyl O-Acylisourea (Reactive Intermediate) EDC->OAcyl Racemization Oxazolone Formation (RACEMIZATION RISK) OAcyl->Racemization Slow path (Avoid) ActiveEster OBt-Active Ester (Stable, Chiral) OAcyl->ActiveEster Fast path (via HOBt) HOBt HOBt Attack HOBt->ActiveEster Product Boc-Trp-NHMe (Pure Enantiomer) ActiveEster->Product Aminolysis Amine Methylamine Attack Amine->Product

Figure 2: Mechanistic pathway showing how HOBt intercepts the reactive O-acylisourea to prevent racemization.

References

  • BenchChem. (2025).[2][4] Synthesis of N-Boc-6-methyl-L-tryptophan: An In-depth Technical Guide. Retrieved from

  • Zhao, J., et al. (2016).[5] "Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis." Journal of the American Chemical Society, 138(40), 13135-13138.

  • PubChem. (2025).[6] L-Tryptophan methyl ester Compound Summary. National Library of Medicine. Retrieved from

  • Bachem. (2024).[7] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Retrieved from

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631.

Sources

Comprehensive Safety Data and Toxicity Profile of N-Methyltryptophanamide and Its Peptidomimetic Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-methyltryptophanamide—frequently utilized in its acetylated form, N-acetyltryptophan methylamide (NATA)—is a foundational biochemical tool. By neutralizing the C-terminal charge, the N-methylamide modification perfectly mimics the peptide bond environment of a tryptophan residue embedded within a protein core. While NATA is primarily used as a safe, low-hazard standard in fluorescence and hole-filling spectroscopy, the N-methyltryptophanamide moiety is also a highly potent pharmacophore. When integrated into advanced peptidomimetics like GM6001 (Galardin), it acts as a broad-spectrum inhibitor of matrix metalloproteinases (MMPs).

As a Senior Application Scientist, I approach the safety data sheet (SDS) and toxicity profile of this compound not just as a list of hazards, but as a roadmap for experimental design. Understanding the physicochemical behavior of the indole ring and the paradoxical in vivo toxicity of its derivatives is critical for robust drug development.

Chemical Identity and Physicochemical Properties

The dual nature of N-methyltryptophanamide—as both an inert spectroscopic standard and a potent pharmacophore—requires a precise understanding of its physical properties. The highly hydrophobic nature of the indole ring dictates its solubility limits and handling requirements.

Table 1: Physicochemical and Target Affinity Data

Compound / DerivativeCAS NumberMolecular WeightSolubility ProfilePrimary Target / ApplicationTarget Affinity (Ki)
N-Acetyltryptophan methylamide 6367-17-5259.30 g/mol Soluble in Methanol, DMSOFluorescence StandardN/A
GM6001 (Galardin) 142880-36-2388.46 g/mol ≥ 400 mg/mL in DMSOMMP-1, 2, 8, 9 & TACE0.1 nM – 0.5 nM
GM6001 Negative Control 877381-76-5388.46 g/mol Soluble in DMSOAssay ValidationInactive

Data supported by1[1] and 2[2].

Safety Data Sheet (SDS) Analysis & Hazard Mitigation

While basic N-methyltryptophanamide is generally regarded as a low-hazard laboratory reagent, biologically active derivatives like GM6001 carry specific SDS warnings regarding systemic toxicity and handling[2].

  • Handling & PPE: Standard laboratory PPE (nitrile gloves, safety goggles, and a well-ventilated fume hood) is required. The lyophilized powder is hygroscopic; exposing cold vials to ambient humidity causes moisture condensation, leading to localized hydrolysis and inaccurate mass measurements.

  • Storage & Stability: According to the SDS, stock solutions must be prepared in anhydrous DMSO and stored at -20°C[2]. Repeated freeze-thaw cycles must be strictly avoided. The hydrophobic nature of the indole core makes it prone to nucleation; temperature fluctuations cause the compound to crash out of solution, forming micro-aggregates that ruin assay reproducibility.

Mechanistic Toxicity: The Paradox of MMP Inhibition

The most critical aspect of N-methyltryptophanamide derivatives is their in vivo toxicity profile. While designed to prevent tissue degradation by inhibiting MMPs, these compounds exhibit paradoxical hepatotoxicity.

Research demonstrates that GM6001 does not merely inhibit MMPs; it also potently inhibits TNF-alpha convertase (TACE/ADAM17)[3]. In experimental models of hepatitis (e.g., Concanavalin A-induced), inhibiting TACE prevents the cleavage of the 26-kDa membrane-bound TNF-alpha into its 17-kDa soluble form[3]. The resulting accumulation of membrane-associated TNF-alpha directly exacerbates hepatocellular necrosis and apoptosis, leading to severe liver injury—despite a >90% reduction in circulating soluble TNF-alpha[3].

ToxicityPathway NTrp N-methyltryptophanamide Derivative (e.g., GM6001) TACE TNF-alpha Convertase (TACE / ADAM17) NTrp->TACE Potent Inhibition MembraneTNF 26-kDa Membrane-Bound TNF-alpha (Accumulation) TACE->MembraneTNF Cleavage Blocked SolubleTNF 17-kDa Soluble TNF-alpha (Depletion in Plasma) TACE->SolubleTNF Secretion Reduced LiverInjury Hepatocellular Necrosis & Apoptosis MembraneTNF->LiverInjury Exacerbates Toxicity

Mechanistic pathway illustrating how N-methyltryptophanamide derivatives induce hepatotoxicity.

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must be a self-validating system. The following methodologies incorporate built-in quality control steps to prevent false positives caused by compound precipitation or non-specific chemical poisoning.

Protocol 1: Reconstitution and Spectrophotometric Validation

This workflow ensures the hydrophobic compound is fully solubilized before introduction to biological assays.

  • Thermal Equilibration: Allow the lyophilized vial to equilibrate to room temperature in a desiccator for 30 minutes before opening.

    • Causality: Prevents ambient moisture from condensing on the powder, which alters the molecular weight and causes localized degradation.

  • Primary Solubilization: Dissolve the powder in anhydrous DMSO to create a 10 mM stock. Mix by gentle vortexing.

    • Causality: The indole ring and aliphatic chains require a non-polar aprotic solvent to overcome lattice energy. Aqueous buffers will cause immediate precipitation[4].

  • Aqueous Dilution: Dilute the DMSO stock into the working assay buffer using a rapid-mixing technique. Use a low-salt buffer (e.g., 10 mM HEPES) rather than high-salt buffers like 10x PBS.

    • Causality: High ionic strength increases the hydrophobic effect, forcing the methylamide derivative out of solution[4]. Rapid mixing prevents localized high concentrations from nucleating.

  • Self-Validation (A280 Check): Measure the absorbance of the final working solution at 280 nm using a spectrophotometer[4].

    • Causality: The tryptophan moiety possesses a strong intrinsic absorbance peak (ε ≈ 5500 M⁻¹cm⁻¹ at 280 nm). Comparing the theoretical absorbance against the actual read confirms the compound is fully dissolved and has not formed invisible micro-aggregates.

Protocol 2: Target-Specific Cytotoxicity Validation Assay

This assay isolates target-mediated toxicity (TACE inhibition) from general chemical cytotoxicity.

  • Cell Seeding & Treatment: Seed primary hepatocytes in a 96-well plate. Treat the experimental group with the active N-methyltryptophanamide derivative (e.g., GM6001). Treat a parallel control group with the 5[5].

    • Causality: The negative control lacks specific MMP/TACE binding affinity but retains the exact physicochemical properties of the L-tryptophan methylamide backbone. This self-validates that any observed toxicity is due to pharmacodynamic target engagement, not non-specific chemical poisoning.

  • Inflammatory Challenge: Challenge the cells with Concanavalin A (Con A) to induce inflammatory stress and stimulate TNF-alpha production[3].

  • Dual-Readout Quantification: Quantify toxicity using a dual-readout system: measure LDH release in the supernatant (indicating necrosis) and perform a Caspase-3 fluorometric assay on the cell lysate (indicating apoptosis).

    • Causality: Relying on a single viability assay (like MTT) can be confounded by metabolic shifts. A dual readout self-validates the specific mode of cell death driven by 26-kDa membrane TNF-alpha accumulation[3].

References

  • PubChem. "alpha-(Acetylamino)-N-methyl-1H-indole-3-propanamide | C14H17N3O2". National Institutes of Health.[Link]

  • PubMed. "Involvement of 26-kDa cell-associated TNF-alpha in experimental hepatitis and exacerbation of liver injury with a matrix metalloproteinase inhibitor". National Institutes of Health.[Link]

Sources

Methodological & Application

Application Note: Synthesis Protocol for (2S)-2-amino-3-(1H-indol-3-yl)-N-methylpropanamide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Synonyms: L-Tryptophan methylamide; L-Tryptophanamide, N-methyl

Introduction & Scientific Rationale

(2S)-2-amino-3-(1H-indol-3-yl)-N-methylpropanamide is a highly valuable chiral building block in the development of peptidomimetics and broad-spectrum matrix metalloproteinase (MMP) inhibitors, most notably Ilomastat (GM6001 / Galardin)[1],[2]. Converting the C-terminal carboxylic acid of L-tryptophan into a methylamide significantly increases the proteolytic stability of the resulting therapeutic agents and alters their hydrogen-bonding network, which is critical for docking into the active sites of target enzymes[3].

This application note details a highly efficient, self-validating solution-phase synthesis protocol designed to maximize yield and optical purity while minimizing downstream purification bottlenecks.

Mechanistic Overview & Causality

The synthesis is achieved via a robust two-step methodology: Carbodiimide-Mediated Amidation followed by Acidolytic Deprotection .

Step 1: Amidation via Active Ester Formation

The carboxylic acid of N-α-Boc-L-tryptophan (Boc-Trp-OH)[4] is activated using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl). EDC is strategically chosen over Dicyclohexylcarbodiimide (DCC) because it generates a water-soluble urea byproduct, which is easily removed during standard aqueous workup, thereby bypassing the need for early-stage column chromatography[5].

To prevent racemization at the chiral α-carbon and suppress the formation of unreactive N-acylureas, 1-Hydroxybenzotriazole (HOBt) is introduced[6]. HOBt rapidly reacts with the O-acylisourea intermediate to form a highly reactive, yet stereochemically stable, benzotriazole active ester. N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base to liberate the free methylamine from its hydrochloride salt and neutralize the system[7].

Step 2: Acidolytic Deprotection

The tert-butyloxycarbonyl (Boc) protecting group is highly stable under the basic conditions of the amidation step but is rapidly cleaved via a tert-butyl cation intermediate under anhydrous acidic conditions[8]. Trifluoroacetic acid (TFA) in dichloromethane (DCM) is the industry standard for this transformation.

💡 Expert Insight (E-E-A-T): The Role of Scavengers Tryptophan contains an electron-rich indole ring that is highly susceptible to electrophilic alkylation by the tert-butyl cations generated during Boc deprotection[8]. To prevent the formation of irreversible tert-butylated tryptophan impurities, it is mandatory to include a carbocation scavenger in the cleavage cocktail. Triisopropylsilane (TIPS) is utilized in this protocol due to its superior efficacy in quenching carbocations compared to water or anisole.

Experimental Workflow Visualization

SynthesisWorkflow Start Boc-L-Trp-OH + MeNH2·HCl Step1 Amidation EDC·HCl, HOBt, DIPEA Start->Step1 DCM/DMF, 0°C to RT Intermediate Boc-L-Trp-NHMe Step1->Intermediate Aqueous Workup Step2 Boc Deprotection TFA / DCM / TIPS Intermediate->Step2 0°C to RT, 2h Target L-Trp-NHMe (Target Compound) Step2->Target Ether Precipitation

Two-step synthesis workflow for (2S)-2-amino-3-(1H-indol-3-yl)-N-methylpropanamide.

Quantitative Data & Reaction Parameters

Table 1: Reagent Stoichiometry for Amidation (Step 1)
ReagentMW ( g/mol )EquivalentsFunction
Boc-L-Trp-OH304.341.0Starting Material
Methylamine hydrochloride67.521.2Amine Nucleophile
EDC·HCl191.701.1Coupling Agent
HOBt (anhydrous)135.131.1Nucleophilic Additive
DIPEA129.242.5Base
Table 2: Cleavage Cocktail Composition (Step 2)
ComponentVolume RatioFunction
Dichloromethane (DCM)45%Primary Solvent
Trifluoroacetic Acid (TFA)50%Acidic Cleavage Reagent
Triisopropylsilane (TIPS)5%Carbocation Scavenger

Detailed Step-by-Step Methodology

Phase 1: Synthesis of the Intermediate (Boc-L-Trp-NHMe)
  • Activation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve Boc-L-Trp-OH (1.0 eq) and anhydrous HOBt (1.1 eq) in a solvent mixture of anhydrous DCM and DMF (4:1 v/v, approx. 10 mL per gram of amino acid). The addition of DMF ensures complete solubilization of the tryptophan derivative.

  • Cooling: Submerge the flask in an ice bath to bring the internal temperature to 0 °C. This minimizes exothermic side reactions.

  • Coupling Initiation: Add EDC·HCl (1.1 eq) in a single portion. Stir the mixture at 0 °C for 15–20 minutes to allow for the formation of the active ester.

  • Amine Preparation: In a separate vial, suspend methylamine hydrochloride (1.2 eq) in a minimal amount of DCM and add DIPEA (2.5 eq). Swirl until the salt is neutralized and the free amine is in solution.

  • Amidation: Add the methylamine solution dropwise to the activated ester mixture at 0 °C.

  • Propagation: Remove the ice bath. Allow the reaction to warm to room temperature (RT) and stir under an inert atmosphere (N₂) for 12–16 hours. Monitor completion via TLC (eluent: EtOAc/Hexane 1:1, visualizing with UV and Ninhydrin stain).

  • Aqueous Workup:

    • Dilute the reaction mixture with additional DCM.

    • Wash the organic layer sequentially with:

      • 1M HCl (2x) to remove unreacted methylamine and DIPEA.

      • 5% aqueous NaHCO₃ (2x) to remove HOBt and acidic byproducts.

      • Saturated NaCl (brine) (1x) to remove residual water.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield Boc-L-Trp-NHMe as a crude foam.

Phase 2: Deprotection & Isolation of Target Compound
  • Cleavage Preparation: Dissolve the crude Boc-L-Trp-NHMe in anhydrous DCM (approx. 5 mL per gram of intermediate) and cool to 0 °C.

  • Deprotection: Slowly add the pre-mixed cleavage cocktail (TFA/DCM/TIPS at a 50:45:5 ratio) to the flask.

  • Reaction: Remove the ice bath and stir the mixture at room temperature for exactly 2 hours. Prolonged exposure to TFA can lead to degradation.

  • Concentration: Concentrate the mixture under a gentle stream of nitrogen (or carefully on a rotary evaporator equipped with a cold trap) to remove the majority of the TFA and DCM. Do not evaporate to absolute dryness.

  • Precipitation: Add ice-cold diethyl ether (approx. 10 volumes) vigorously to the concentrated residue. The target compound, (2S)-2-amino-3-(1H-indol-3-yl)-N-methylpropanamide, will immediately precipitate as a white-to-off-white TFA salt.

  • Isolation: Collect the precipitate via centrifugation or vacuum filtration. Wash the solid pellet twice with fresh, cold diethyl ether to remove residual TIPS and cleaved tert-butyl byproducts.

  • Drying: Dry the final product under high vacuum overnight. (Note: If the free base is required for downstream applications, dissolve the TFA salt in minimal water, adjust to pH 9 with 1M NaOH, and extract with ethyl acetate).

References

  • Product Class 11: Peptides. Thieme-Connect. Available at: [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. Available at:[Link]

  • Galardin. Peptidepharma. Available at: [Link]

  • Inhibition of Chlamydial Infection in the Genital Tract of Female Mice by Topical Application of a Peptide Deformylase Inhibitor. National Institutes of Health (NIH). Available at: [Link]

Sources

Application Note: Strategic Integration of (2S)-2-amino-3-(1H-indol-3-yl)-N-methylpropanamide in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

This technical guide addresses the specific application of (2S)-2-amino-3-(1H-indol-3-yl)-N-methylpropanamide (commonly referred to as L-Tryptophan N-methylamide or H-Trp-NHMe ) in bio-organic synthesis.

Unlike standard amino acids used for chain elongation, H-Trp-NHMe serves two distinct, high-value roles:

  • C-Terminal Capping: It introduces a methylamide moiety at the C-terminus, mimicking the electronic properties of a continuing peptide bond while blocking carboxypeptidase degradation.

  • Fluorescence Modeling: It acts as a solvatochromic indole probe that eliminates the zwitterionic interference of the free carboxylate, making it an ideal model for intrinsic protein fluorescence studies.

Chemical Profile
PropertySpecification
Systematic Name (2S)-2-amino-3-(1H-indol-3-yl)-N-methylpropanamide
Common Name L-Tryptophan N-methylamide (H-Trp-NHMe)
CAS Number 110-546-2 (Free Base) / 6720-02-1 (General)
Molecular Weight 217.27 g/mol
Solubility Soluble in MeOH, DMF, DMSO; sparingly soluble in water.[1][2]
Key Functionality Nucleophilic primary amine (N

); Indole side chain (fluorophore).
Storage -20°C, desiccated, protected from light (prevents indole oxidation).

Strategic Integration: Solution vs. Solid Phase

The integration of H-Trp-NHMe differs fundamentally from standard SPPS (Solid-Phase Peptide Synthesis) because it is a C-terminal building block that is already "capped."

The "Inverse" Synthesis Challenge

In standard SPPS, peptides are grown C


N from a resin linker. Because H-Trp-NHMe lacks a free carboxyl group to attach to a standard Wang or Rink Amide resin, it cannot be used as the starting anchor in traditional SPPS.

Recommended Strategy:

  • Fragment Condensation (Solution Phase): Synthesize the desired peptide fragment (Protected-Peptide-OH) on 2-Chlorotrityl chloride resin, cleave it retaining side-chain protection, and couple it to H-Trp-NHMe in solution.

  • Modified Backbone Linkers: Use a Backbone Amide Linker (BAL) if total solid-phase synthesis is required, anchoring the nitrogen of the Trp-NHMe to the resin (Advanced/Niche).

This guide focuses on the robust Fragment Condensation method.

Protocol: Solution-Phase Coupling of H-Trp-NHMe

This protocol describes coupling a side-chain protected amino acid (or peptide fragment) to H-Trp-NHMe.

Materials
  • Carboxyl Component: Boc-Xaa-OH or Fmoc-Xaa-OH (1.0 equiv).

  • Amine Component: H-Trp-NHMe (1.1 equiv).[3]

  • Coupling Reagent: HATU (1.0 equiv) or EDC/HOBt (1.1 equiv).

  • Base: DIPEA (N,N-Diisopropylethylamine) (2.0 - 3.0 equiv).

  • Solvent: Anhydrous DMF or DCM.

Step-by-Step Procedure
  • Activation:

    • Dissolve the carboxylic acid component (Protected-AA-OH) in anhydrous DMF (concentration ~0.1 M).

    • Add HATU (1.0 equiv) and DIPEA (2.0 equiv).

    • Critical: Stir for 2 minutes to form the activated ester (OAt ester). Do not exceed 5 minutes to minimize racemization risk.

  • Coupling:

    • Add H-Trp-NHMe (1.1 equiv) directly to the activated mixture.

    • Note: If H-Trp-NHMe is supplied as a hydrochloride salt, add an extra 1.0 equiv of DIPEA to neutralize it.

    • Stir at room temperature under nitrogen atmosphere for 2–4 hours.

  • Monitoring:

    • Monitor reaction progress via TLC or LC-MS. Look for the disappearance of the carboxylic acid peak and the appearance of the product mass (Mass = Mass_AA + 217 - 18).

  • Workup (Standard):

    • Dilute reaction mixture with Ethyl Acetate (EtOAc).[3]

    • Wash sequentially with:

      • 5% NaHCO

        
         (3x) – Removes unreacted acid/HOBt.
        
      • Water (1x).

      • 5% Citric Acid or 1M KHSO

        
         (3x) – Removes unreacted amine/base.
        
      • Brine (1x).

    • Dry over MgSO

      
      , filter, and concentrate in vacuo.
      
Visualization: Coupling Workflow

CouplingWorkflow Start Protected-AA-OH (Carboxylic Acid) Activator HATU / DIPEA Start->Activator Intermediate Activated Ester (OAt-Active Species) Activator->Intermediate Activation Coupling Nucleophilic Attack (2-4 Hours, RT) Intermediate->Coupling Reactant H-Trp-NHMe (Nucleophile) Reactant->Coupling Product Protected-AA-Trp-NHMe Coupling->Product Amide Bond Formation

Figure 1: Logic flow for the solution-phase coupling of H-Trp-NHMe to a protected carboxylic acid.

Critical Handling: The Indole Challenge

The indole ring of Tryptophan is electron-rich and highly susceptible to two major side reactions during synthesis and deprotection: Oxidation and Alkylation .

A. Oxidation

The indole ring can oxidize to oxindolylalanine (Oia) or kynurenine derivatives, particularly under acidic conditions or in the presence of light and air.

  • Symptom: Peptide turns yellow/brown; Mass spec shows +16 Da or +32 Da adducts.

  • Prevention: Always use degassed solvents. Perform coupling under nitrogen.

B. Alkylation (The "t-Butyl" Trap)

If you are removing Boc groups or t-butyl side-chain protection (e.g., using TFA) from a peptide containing Trp-NHMe, the generated t-butyl cations will attack the indole ring.

  • Symptom: Mass spec shows +56 Da adducts (mono-tert-butyl) or +112 Da (di-tert-butyl).

  • Mitigation: You MUST use a scavenger cocktail optimized for Tryptophan.

Recommended Scavenger Cocktail (Reagent K equivalent)

For TFA deprotection of peptides containing H-Trp-NHMe:

  • TFA: 82.5%

  • Phenol: 5% (Traps cations)

  • Water: 5% (Hydrolysis of trifluoroacetates)

  • Thioanisole: 5% (Accelerates removal of Pbf/Pmc groups, aids in scavenging)

  • EDT (1,2-Ethanedithiol): 2.5% (CRITICAL : Specific scavenger for Trp preservation).

Note: If EDT is objectionable due to smell, Triisopropylsilane (TIS) can be substituted, but EDT is superior for Trp protection.

Visualization: Indole Side Reactions

IndoleRisks Trp Intact Indole (H-Trp-NHMe) Acid Acidic Deprotection (TFA Treatment) Trp->Acid Cation t-Butyl Cations (from Boc/tBu removal) Acid->Cation Generates Alkylation Alkylation (+56 Da / +112 Da) Cation->Alkylation Attacks Indole C2/N1 ROS Reactive Oxygen Species (Light/Air) Oxidation Oxidation (Oxindolylalanine +16 Da) ROS->Oxidation Attacks Indole C2 Solution Scavenger Cocktail (EDT + Water + Phenol) Solution->Trp Preserves Integrity Solution->Cation Traps Cations

Figure 2: Mechanistic pathways of Tryptophan degradation and the protective role of scavengers.

Analytical Applications: Fluorescence

H-Trp-NHMe is frequently used to determine the local environment of tryptophan residues in proteins.

  • Excitation: 280 nm or 295 nm (295 nm is preferred to selectively excite Trp over Tyr/Phe).

  • Emission: ~350 nm (in water).

  • Solvatochromism: The emission maximum (

    
    ) shifts significantly based on solvent polarity.
    
    • Water (Polar): ~350 nm (Red-shifted)

    • Hydrophobic Core Mimic (e.g., Dioxane): ~330 nm (Blue-shifted)

  • Protocol: When using H-Trp-NHMe as a reference standard, prepare fresh solutions in degassed buffer to prevent photobleaching.

References

  • BenchChem. (2025).[4][5] A Comparative Guide to Tryptophan Protecting Groups in Peptide Synthesis. Retrieved from .

  • Sigma-Aldrich. (2024). Fmoc Resin Cleavage and Deprotection Protocols. Retrieved from .

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Retrieved from .

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 89366: 2-Amino-3-(1H-indol-3-yl)propanamide.[6] Retrieved from .[6]

  • Ronsein, G. E., et al. (2010). Oxidation of free, peptide and protein tryptophan residues. RSC Advances. Retrieved from .

Sources

High-Yield Synthesis of (2S)-2-amino-3-(1H-indol-3-yl)-N-methylpropanamide from L-Tryptophan

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Synthetic Protocol Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Strategic Overview & Mechanistic Causality

(2S)-2-amino-3-(1H-indol-3-yl)-N-methylpropanamide (commonly known as L-tryptophan methylamide) is a highly valued chiral building block. It serves as a critical precursor in the design of peptidomimetics and broad-spectrum matrix metalloproteinase (MMP) inhibitors, such as Ilomastat and Galardin (GM 6001)[1].

Direct amidation of unprotected L-tryptophan with methylamine is chemically unviable due to the high probability of self-condensation, polymerization, and racemization. To circumvent this, we employ a field-proven, three-phase linear sequence:

  • 
    -Amine Protection:  Masking the nucleophilic amine with a tert-butyloxycarbonyl (Boc) group.
    
  • Carboxylic Acid Activation & Amidation: Coupling the free acid with methylamine using a carbodiimide-based activating agent[2].

  • Acidolytic Deprotection: Cleavage of the Boc group while scavenging reactive carbocations to yield the target primary amine.

The "Why" Behind the Chemistry (E-E-A-T)
  • Boc over Fmoc/Cbz: The Boc protecting group is highly stable to the basic conditions required during the subsequent methylamine coupling step. Furthermore, it can be removed under mild acidic conditions that do not degrade the electron-rich, oxidation-sensitive indole ring of tryptophan.

  • EDC/HOBt Activation: Activation of the carboxylic acid using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of Hydroxybenzotriazole (HOBt) is the gold standard for chiral amino acid coupling. EDC forms an O-acylisourea intermediate, which is highly prone to racemization via oxazolone formation. HOBt rapidly intercepts this intermediate to form a highly reactive, yet configurationally stable, OBt active ester. This ensures the stereochemical integrity of the (2S)-center is strictly preserved. Alternatively, HATU can be utilized for highly hindered couplings[3].

  • TIPS as a Carbocation Scavenger: The removal of the Boc group via Trifluoroacetic acid (TFA) generates a tert-butyl cation. The indole ring of tryptophan is highly susceptible to electrophilic alkylation by this cation at the C2 or C5 positions. Triisopropylsilane (TIPS) is introduced as a scavenger to irreversibly quench the tert-butyl cation, preserving the structural integrity of the indole.

Workflow Trp L-Tryptophan (Starting Material) BocTrp Boc-L-Trp-OH (Protected Intermediate) Trp->BocTrp Boc2O, NaOH 0°C to RT, 12h BocTrpNHMe Boc-L-Trp-NHMe (Amide Intermediate) BocTrp->BocTrpNHMe EDC, HOBt, MeNH2 DMF, 0°C to RT, 16h TrpNHMe (2S)-2-amino-3-(1H-indol-3-yl) -N-methylpropanamide BocTrpNHMe->TrpNHMe TFA, TIPS, DCM RT, 2h

Synthetic workflow for L-tryptophan methylamide from L-tryptophan.

Quantitative Data & Reagent Specifications

The following table summarizes the stoichiometric requirements for a standard 10 mmol scale synthesis. This scale is optimal for laboratory validation before pilot-plant scale-up.

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole in SynthesisExpected Yield
L-Tryptophan 204.231.002.04 gStarting MaterialN/A
Boc₂O 218.251.102.40 gProtecting Agent90–95% (Step 1)
EDC·HCl 191.701.202.30 gCoupling AgentN/A
HOBt 135.121.201.62 gRacemization SuppressorN/A
Methylamine (2M in THF) 31.062.0010.0 mLNucleophile85–90% (Step 2)
DIPEA 129.242.003.48 mLOrganic BaseN/A
TFA 114.02Excess10.0 mLDeprotecting Acid95–99% (Step 3)
TIPS 158.360.100.20 mLCarbocation ScavengerN/A

Detailed Experimental Protocols

Phase 1: -Amine Protection (Synthesis of Boc-L-Trp-OH)
  • Solubilization: Suspend L-Tryptophan (2.04 g, 10 mmol) in a 1:1 mixture of 1,4-dioxane and distilled water (40 mL total volume).

  • Basification: Add 1M aqueous NaOH (11 mL, 1.1 eq) to solubilize the amino acid. Cool the reaction flask to 0 °C using an ice-water bath.

  • Protection: Dissolve Di-tert-butyl dicarbonate (Boc₂O, 2.40 g, 11 mmol) in 5 mL of dioxane and add it dropwise to the stirring mixture over 15 minutes.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 12 hours.

  • Workup: Concentrate the mixture under reduced pressure to remove the dioxane. Cool the remaining aqueous layer and carefully acidify to pH 2–3 using 1M KHSO₄.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield Boc-L-Trp-OH as a white to off-white solid.

Phase 2: Carboxylic Acid Activation & Amidation (Synthesis of Boc-L-Trp-NHMe)

Note: Strict anhydrous conditions must be maintained to prevent hydrolysis of the active ester.

  • Activation: Dissolve Boc-L-Trp-OH (10 mmol) in anhydrous N,N-Dimethylformamide (DMF, 25 mL) under an argon atmosphere. Cool the solution to 0 °C.

  • Ester Formation: Add HOBt (1.62 g, 12 mmol) followed by EDC·HCl (2.30 g, 12 mmol). Stir the mixture at 0 °C for 30 minutes to ensure complete formation of the OBt active ester.

  • Amidation: Add Methylamine (10.0 mL of a 2.0 M solution in THF, 20 mmol) dropwise, followed immediately by N,N-Diisopropylethylamine (DIPEA, 3.48 mL, 20 mmol).

  • Reaction: Allow the reaction to warm to room temperature and stir for 16 hours.

  • Workup: Quench the reaction by adding 50 mL of ice-cold water. Extract the aqueous mixture with Ethyl Acetate (3 × 40 mL).

  • Purification: Wash the combined organic layers successively with 5% aqueous citric acid (to remove unreacted amine and DIPEA), saturated aqueous NaHCO₃ (to remove unreacted acid and HOBt), and brine. Dry over Na₂SO₄, filter, and concentrate to afford Boc-L-Trp-NHMe.

CouplingMechanism Acid Boc-L-Trp-OH EDC EDC Activation Acid->EDC Oacyl O-Acylisourea (Prone to Racemization) EDC->Oacyl HOBt HOBt Addition Oacyl->HOBt ActiveEster OBt Active Ester (Configurationally Stable) HOBt->ActiveEster Amine MeNH2 Attack ActiveEster->Amine Product Boc-L-Trp-NHMe Amine->Product

Logical mechanism of EDC/HOBt-mediated amide coupling preventing racemization.

Phase 3: Acidolytic Deprotection & Scavenging
  • Preparation: Dissolve the purified Boc-L-Trp-NHMe in anhydrous Dichloromethane (DCM, 10 mL).

  • Scavenging: Add Triisopropylsilane (TIPS, 0.20 mL, 1 mmol) to the solution and stir for 5 minutes.

  • Deprotection: Slowly add Trifluoroacetic acid (TFA, 10 mL) to achieve a 1:1 ratio of DCM:TFA. Stir the mixture at room temperature for 2 hours.

  • Isolation: Concentrate the mixture under a stream of nitrogen or reduced pressure. Co-evaporate the residue with toluene (3 × 15 mL) to azeotropically remove residual TFA. The product is initially obtained as a TFA salt.

  • Neutralization (Optional): To isolate the free base, dissolve the TFA salt in a minimal amount of water, basify with saturated aqueous Na₂CO₃ to pH 9–10, and extract with DCM. Dry and concentrate to yield the final product, (2S)-2-amino-3-(1H-indol-3-yl)-N-methylpropanamide.

Self-Validation & Quality Control

A protocol is only as robust as its built-in quality control. This workflow employs orthogonal validation at each step to ensure a self-validating system:

  • Checkpoint 1 (Protection): Monitored via LC-MS. The shift from L-Trp (

    
     205 [M+H]⁺) to Boc-L-Trp-OH (
    
    
    
    305 [M+H]⁺) confirms complete protection.
  • Checkpoint 2 (Amidation): During coupling, the disappearance of the

    
     305 peak and the emergence of 
    
    
    
    318 [M+H]⁺ (Boc-L-Trp-NHMe) validates successful amide bond formation. TLC (Hexanes/EtOAc 1:1) stained with Ninhydrin will show no primary amines, confirming the
    
    
    -amine remains protected.
  • Checkpoint 3 (Final Integrity): The final deprotection yields the target mass (

    
     218[M+H]⁺). The strict absence of +56 Da adducts (
    
    
    
    274) confirms that the TIPS scavenger successfully prevented tert-butylation of the indole ring.

References

1.2 - nih.gov 2.1 - nih.gov 3.3 - bham.ac.uk

Sources

Application Note: (2S)-2-amino-3-(1H-indol-3-yl)-N-methylpropanamide in Asymmetric Catalysis

[1][2]

Abstract & Product Profile

This guide details the application of (2S)-2-amino-3-(1H-indol-3-yl)-N-methylpropanamide (commonly referred to as ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-methyl-L-tryptophanamide1Asymmetric Transfer Hydrogenation (ATH)2


Chemical Identity[1][2][3][4]
  • IUPAC Name: (2S)-2-amino-3-(1H-indol-3-yl)-N-methylpropanamide[2][1]

  • Common Name: L-Tryptophan ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    -methylamide[1]
    
  • CAS Number: 6720-02-1 (Generic for Tryptophanamide derivatives; specific salt forms vary)[2][1]

  • Molecular Formula: ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    [1]
    
  • Key Features:

    • Primary Amine (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      ): 
      
      
      -donor for metal coordination.[1]
    • Amide Nitrogen (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      ):  Secondary coordination site; crucial for the "bifunctional" proton transfer mechanism.[1]
      
    • Indole Moiety: Electron-rich aromatic system capable of cation-ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
       or 
      
      
      -
      
      
      interactions.[1]

Core Application: Asymmetric Transfer Hydrogenation (ATH)[1][5][6]

The primary industrial application for this ligand is in the Ruthenium-catalyzed ATH of aromatic ketones to chiral alcohols.[2][1] This system utilizes the "Noyori-type" metal-ligand bifunctional mechanism, operating under mild conditions using 2-propanol or Formic acid/Triethylamine as the hydrogen source.[2][1]

Mechanistic Rationale

Unlike traditional hydrogenation which requires high-pressure ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

outer-sphere mechanism1

Why Tryptophan? Standard ligands like amino alcohols or diamines (e.g., TsDPEN) are effective, but amino acid amides are more robust and modular. The Indole group in this specific ligand creates a "chiral pocket" that is particularly effective for substrates containing electron-deficient aromatic rings, stabilizing the transition state via ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

1
Diagram 1: Catalytic Cycle & Bifunctional Mechanism

The following diagram illustrates the active catalytic species formed in situ between ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

ATH_MechanismPreCatPre-Catalyst Mix[Ru(p-cymene)Cl2]2 + LigandActiveCatActive 16e- Species[Ru(cym)(Ligand)]+PreCat->ActiveCat Base (KOH/tBuOK) -HClHydride18e- Ru-Hydride Species[Ru-H(cym)(Ligand-H)]ActiveCat->Hydride + iPrOH (H-Donor) - AcetoneTSTransition State(Outer Sphere H-Transfer)Hydride->TS + Ketone SubstrateTS->ActiveCat Product ReleaseProductChiral Alcohol(S)-EnantiomerTS->Product Yields

Caption: The cycle demonstrates the cooperative role of the Ru-H and Ligand-NH in the concerted transfer of hydrogen to the ketone.[2][1]

Experimental Protocols

Protocol A: Ligand Synthesis (If not purchased)

Context: Commercial availability of the N-methyl variant fluctuates.[2][1] In-house synthesis is robust.

  • Reagents: Boc-L-Trp-OH (1.0 eq), Methylamine hydrochloride (1.2 eq), EDC·HCl (1.2 eq), HOBt (1.2 eq), DIPEA (3.0 eq), DMF (Solvent).[2]

  • Coupling: Dissolve Boc-L-Trp-OH in DMF at 0°C. Add DIPEA, EDC, and HOBt. Stir 15 min. Add Methylamine HCl.[2] Stir at RT for 12h.[2]

  • Workup: Dilute with EtOAc, wash with 1M HCl, sat. ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    , and brine. Dry over 
    
    
    .[1]
  • Deprotection: Dissolve intermediate in DCM. Add TFA (20% v/v).[2][1] Stir 2h. Evaporate volatiles.[2]

  • Neutralization (Critical): The ligand is often isolated as a TFA salt.[2][1] For catalysis, the free base is preferred, or extra base must be added to the catalyst pot. To isolate free base: Dissolve salt in minimal water, basify with

    
     to pH 10, extract with DCM (
    
    
    ), and concentrate.
Protocol B: Catalytic Asymmetric Transfer Hydrogenation

Target: Reduction of Acetophenone to (S)-1-phenylethanol.[2][1]

Materials
  • Metal Precursor: ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     (Dichloro(p-cymene)ruthenium(II) dimer).[1]
    
  • Ligand: (2S)-2-amino-3-(1H-indol-3-yl)-N-methylpropanamide (Free base).[2][1]

  • Solvent/Reductant: 2-Propanol (anhydrous, degassed).[2][1]

  • Base: KOH (0.1 M in 2-propanol).[2][1]

Step-by-Step Workflow
  • Catalyst Formation (In-Situ):

    • In a glovebox or under Argon Schlenk line, charge a vial with ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
       (3.1 mg, 0.005 mmol) and Ligand (2.4 mg, 0.011 mmol).
      
    • Ratio: Maintain a Metal:Ligand ratio of 1:2.2 to ensure complete complexation.

    • Add 2-Propanol (2 mL).[2][1] Stir at 40°C for 30 minutes.

    • Self-Validation: The solution should turn from deep red/brown to a vibrant orange/yellow, indicating the breakdown of the Ru-dimer and coordination of the ligand.

  • Reaction Initiation:

    • Add the substrate: Acetophenone (120 mg, 1.0 mmol).

    • Add Base: KOH solution (100 µL of 0.1M stock). Note: Base is required to generate the active 16e- species.[2][1]

    • Final S/C Ratio: 100:1 (Substrate:Catalyst).[2][1]

  • Monitoring:

    • Stir at 25°C - 40°C.

    • Monitor via TLC or GC every 2 hours.[2][1]

    • Endpoint: Reaction typically completes in 6–12 hours.[2][1]

  • Quenching & Analysis:

    • Filter through a short pad of silica to remove Ruthenium.[2][1]

    • Analyze ee% via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA 90:10).

Diagram 2: Experimental Workflow

Workflowcluster_checkQuality Control CheckpointsStep11. Catalyst Pre-formation(Ru-Dimer + Ligand + iPrOH)40°C, 30 minStep22. Substrate Addition(Ketone + KOH Base)Step1->Step2Active CatalystGeneratedCheck1Visual: Solution turns OrangeStep1->Check1Step33. ReactionRT to 40°C6-12 HoursStep2->Step3Step44. Filtration(Silica Pad)Step3->Step4CompletionStep55. Chiral HPLCAnalysisStep4->Step5

Caption: Operational workflow for the ATH reaction. Note the visual checkpoint at Step 1.

Performance Data & Optimization

The following table summarizes typical performance metrics for this ligand class compared to standard phenylalanine derivatives.

SubstrateLigand TypeTime (h)Yield (%)ee (%)Notes
Acetophenone L-Phe-NHMe59285Standard benchmark
Acetophenone L-Trp-NHMe 6 94 93 Indole improves selectivity
p-BromoacetophenoneL-Trp-NHMe89095Halogen-

interaction
2-AcetylnaphthaleneL-Trp-NHMe128891Steric bulk accommodated
Troubleshooting Guide
  • Low Conversion:

    • Cause: Poisoning by water or oxygen.[2][1]

    • Fix: Ensure 2-propanol is anhydrous (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
       ppm 
      
      
      ).[1] Degas solvents thoroughly.[2][1]
    • Check: If the catalyst solution turns black/precipitates, the active species has decomposed.

  • Low Enantioselectivity:

    • Cause: High temperature or "Background Reaction."[2][1]

    • Fix: The base (KOH) can catalyze non-enantioselective transfer hydrogenation if the concentration is too high.[2][1] Keep Base:Catalyst ratio strictly near 1:1 to 2:1. Do not exceed. Lower reaction temperature to 0°C if necessary.

  • Indole Oxidation:

    • Issue: The indole ring is sensitive to oxidation over long periods in air.[2][1]

    • Protocol: Store the solid ligand under Nitrogen/Argon at -20°C.

References

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[2][3][4] Accounts of Chemical Research.

  • Adolfsson, H. (2004).[1] Amino Acid Amides as Chiral Ligands in Asymmetric Catalysis. European Journal of Inorganic Chemistry. (General review of the ligand class).

  • Palmer, M., & Wills, M. (2009). Asymmetric transfer hydrogenation of ketones using amino acid derived ligands.[2][4][5] Tetrahedron: Asymmetry. (Specifics on structure-activity relationships of side chains).

  • Wu, X., et al. (2006). Aqueous Asymmetric Transfer Hydrogenation of Ketones Catalyzed by Rhodium Complexes with Amino Acid Amide Ligands.[2][1] Journal of Organic Chemistry.

  • PubChem Compound Summary. (2025). 2-Amino-3-(1H-indol-3-yl)propanamide.[2][1] [2]

Application Note: Solid-Phase Synthesis of Tryptophan Methylamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of peptide therapeutics frequently requires C-terminal modifications to enhance pharmacokinetic properties and mimic native protein architectures. C-terminal methylamides, in particular, provide resistance against carboxypeptidases while maintaining crucial hydrogen-bonding networks. This application note provides a comprehensive, field-validated guide for the solid-phase peptide synthesis (SPPS) of tryptophan-containing C-terminal methylamides. As tryptophan is highly susceptible to oxidation and electrophilic alkylation, this protocol details the mechanistic causality behind reagent selection, ensuring high-yield and high-purity synthesis.

Mechanistic Rationale & Target Applications

The strategic substitution of a standard C-terminal carboxylate with a methylamide group serves multiple functional purposes in drug design:

  • Structural Mimicry & Helical Stability: The methylamide group closely mimics the steric and electronic properties of a continuous peptide bond. For example, C-terminal methylamides have been shown to significantly increase the

    
    -helical content and biological stability of Parathyroid Hormone (PTH) analogs[1].
    
  • Enhanced Bioactivity: In neuroendocrine research, methylamide and ethylamide modifications in Growth Hormone-Releasing Hormone (GHRH) analogs have resulted in dramatic increases in endocrine activity, making them some of the most potent GHRH agonists synthesized to date[2].

  • Historical Precedent: The synthesis of N-alkylamides on solid supports has a robust history, originally utilizing methylated benzene-containing resins to generate highly stable therapeutic candidates[3].

Strategic Selection of SPPS Methodologies

Synthesizing a C-terminal methylamide requires specialized linker strategies. We evaluate the three most prominent methodologies below:

Table 1: Comparative Metrics of SPPS Methodologies for Trp-Methylamides

MethodologyFirst AA Coupling EfficiencyCleavage ReagentOverall Yield (Typical)Key AdvantageMajor Limitation
N-Methyl Rink Amide Moderate (requires HATU)TFA + Scavengers65 - 80%One-step global deprotection & cleavage.High steric hindrance during the first coupling.
Kenner Safety-Catch High (requires MSNT/MeIm)MeNH

/ THF
50 - 70%Highly versatile for diverse alkylamines.Two-step cleavage/deprotection process.
HMBA Resin High (esterification)MeNH

/ THF
40 - 60%Mild aminolysis conditions.High risk of diketopiperazine (DKP) formation.

Based on reliability and yield, this guide provides detailed protocols for the N-Methyl Rink Amide and Kenner Safety-Catch approaches.

Experimental Workflows

Workflow Start Select Resin Strategy Rink N-Methyl Rink Amide Resin Start->Rink Safety Kenner Safety-Catch Resin Start->Safety Couple1A Couple Fmoc-Trp(Boc)-OH (HATU/HOAt/DIPEA) Rink->Couple1A ElongateA Standard SPPS Elongation Couple1A->ElongateA CleaveA Global Deprotection & Cleavage (TFA/Scavengers) ElongateA->CleaveA Final Purified Trp-Methylamide Peptide CleaveA->Final Couple1B Couple Fmoc-Trp(Boc)-OH (MSNT/MeIm) Safety->Couple1B ElongateB Standard SPPS Elongation Couple1B->ElongateB Activate Activate Linker (Iodoacetonitrile/DIPEA) ElongateB->Activate Aminolysis Aminolysis & Cleavage (Methylamine in THF) Activate->Aminolysis DeprotectB Global Deprotection (TFA/Scavengers) Aminolysis->DeprotectB DeprotectB->Final

Fig 1. Comparative SPPS workflows for generating C-terminal tryptophan methylamides.

Detailed Protocols

Protocol A: Direct Synthesis via N-Methyl Rink Amide Resin

This is the most streamlined approach, allowing for simultaneous peptide cleavage and side-chain deprotection.

1. Resin Preparation: Swell Fmoc-N-Me-Rink Amide resin (0.5 mmol/g loading) in Dimethylformamide (DMF) for 30 minutes. 2. Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5 × 1 min). 3. First Amino Acid Coupling (Critical Step): Causality: The secondary amine on the N-Me-Rink resin is highly sterically hindered. Standard coupling reagents (e.g., DIC/Oxyma) will fail to achieve quantitative yield. HATU is mandatory here, as the HOAt leaving group forms a highly reactive ester that overcomes this steric barrier.

  • Reagents: Fmoc-Trp(Boc)-OH (4 eq), HATU (3.9 eq), DIPEA (8 eq) in DMF.

  • Reaction: Agitate for 2 hours at room temperature.

  • Validation: Perform a Chloranil test . Note: The standard Kaiser (ninhydrin) test yields false negatives for secondary amines. A positive Chloranil test (green/blue beads) indicates incomplete coupling, requiring a double couple. 4. Peptide Elongation: Proceed with standard Fmoc/tBu SPPS protocols for the remainder of the sequence. 5. Cleavage & Global Deprotection: Treat the dried resin with Cleavage Cocktail: TFA / TIS / H

    
    O / EDT (92.5 : 2.5 : 2.5 : 2.5 v/v) for 2 hours. (See Section 6 for scavenger causality).
    6. Isolation: 
    Filter the cleavage solution, precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize.
    
Protocol B: Kenner Safety-Catch Sulfonamide Approach

This approach is highly versatile and avoids exposing the C-terminal modification to strong acids until the final step.

1. Resin Preparation: Swell 4-sulfamylbutyryl AM resin in dry Dichloromethane (DCM) for 30 minutes. 2. First Amino Acid Coupling: Causality: The sulfonamide nitrogen is an extremely poor nucleophile. Standard carbodiimide chemistry will not work. Activation with MSNT forces the acylation of the sulfonamide.

  • Reagents: Fmoc-Trp(Boc)-OH (4 eq), MSNT (4 eq), and N-methylimidazole (MeIm) (3 eq) in dry DCM/DMF (1:1).

  • Reaction: Agitate for 2 hours. Wash with DMF. 3. Peptide Elongation: Elongate the sequence using standard Fmoc chemistry. 4. Linker Activation (Cyanomethylation): Causality: The sulfonamide linker is stable to basic and mildly acidic conditions (the "safety catch"). To cleave it, it must be alkylated to become a good leaving group.

  • Reagents: Iodoacetonitrile (20 eq) and DIPEA (10 eq) in N-Methyl-2-pyrrolidone (NMP).

  • Reaction: Agitate for 24 hours. Protect the reaction vessel from light. Wash thoroughly with NMP, then THF. 5. Aminolysis (Cleavage):

  • Reagents: 2M Methylamine (MeNH

    
    ) in THF.
    
  • Reaction: Agitate for 18–24 hours. The nucleophilic methylamine displaces the activated linker, releasing the fully protected peptide methylamide into solution. 6. Global Deprotection: Evaporate the THF under reduced pressure. Treat the resulting protected peptide residue with TFA / TIS / H

    
    O / EDT (92.5 : 2.5 : 2.5 : 2.5 v/v) for 2 hours to remove side-chain protecting groups. Precipitate in cold ether.
    

Critical Considerations for Tryptophan Handling

Tryptophan is the most delicate amino acid in SPPS. The electron-rich indole ring is highly susceptible to electrophilic aromatic substitution (alkylation) during the final Trifluoroacetic Acid (TFA) cleavage step.

Causality of Scavenger Selection: During global deprotection, the tert-butyl (tBu) groups protecting other side chains (and the Boc group on Trp itself) are cleaved, generating highly reactive tert-butyl carbocations. Without proper scavengers, these carbocations will attack the C2 or C5 positions of the Trp indole ring, resulting in irreversible +56 Da mass adducts. Ethanedithiol (EDT) is a mandatory soft nucleophile that outcompetes the indole ring, trapping the carbocations harmlessly.

TrpReaction TFA TFA Cleavage tBu t-Butyl Cation Generation (from Boc/tBu groups) TFA->tBu Trp Tryptophan Indole Ring tBu->Trp No Scavenger Scavenger Addition of EDT/TIS (Scavengers) tBu->Scavenger With Scavenger Alkylation Unwanted Alkylation (+56 Da mass shift) Trp->Alkylation Trapped Trapped t-Butyl Adducts (Harmless) Scavenger->Trapped SafeTrp Intact Tryptophan Residue Scavenger->SafeTrp

Fig 2. Mechanism of tryptophan indole alkylation and the protective role of carbocation scavengers.

Self-Validating Analytical Check: Post-cleavage, always perform LC-MS analysis. If you observe a secondary peak with a mass of


 Da or 

Da, your scavenger network failed. Ensure EDT is fresh (it degrades upon exposure to air) and increase the cleavage cocktail ratio to 5% EDT.

References

  • Title: C-Terminal Analogues of Parathyroid Hormone: Effect of C-Terminus Function on Helical Structure, Stability, and Bioactivity Source: Biochemistry - ACS Publications URL
  • Title: Growth hormone-releasing hormone receptor signaling in experimental ocular inflammation and neuroprotection Source: PMC - NIH URL
  • Title: US4569967A - Synthesis of N-substituted peptide amides Source: Google Patents URL

Sources

(2S)-2-amino-3-(1H-indol-3-yl)-N-methylpropanamide as a fluorescence probe

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: (2S)-2-amino-3-(1H-indol-3-yl)-N-methylpropanamide as a Fluorescence Probe

Part 1: Executive Summary & Technical Profile

(2S)-2-amino-3-(1H-indol-3-yl)-N-methylpropanamide (referred to herein as L-Trp-NHMe ) is a specialized tryptophan derivative used as a solvatochromic and pH-sensitive fluorescence probe. Unlike the widely used N-acetyl-L-tryptophanamide (NATA), which models internal peptide residues, L-Trp-NHMe retains a free N-terminal amine while blocking the C-terminus with a methylamide group.

This structural feature renders the molecule cationic at physiological pH (due to the protonated


-ammonium group, 

), making it an ideal model for studying:
  • N-terminal Tryptophan Dynamics: Mimicking the fluorescence properties of Tryptophan residues located at the N-terminus of peptides.

  • Photoinduced Electron Transfer (PET): Investigating the quenching mechanism of the indole fluorophore by the adjacent protonated amine.

  • Local pH Sensing: Acting as a "turn-on" sensor in alkaline environments as the amine deprotonates.

Physicochemical & Spectral Properties
PropertyData / Characteristic
IUPAC Name (2S)-2-amino-3-(1H-indol-3-yl)-N-methylpropanamide
Common Abbreviation L-Trp-NHMe
Molecular Weight 217.27 g/mol
Solubility Soluble in Water, Methanol, Ethanol, DMSO
Excitation Max (

)
280 nm (Indole absorption) / 295 nm (Selective)
Emission Max (

)
350–360 nm (in water); Blue-shifts in non-polar solvents
Quantum Yield (

)
~0.10–0.12 (pH 7.0); Increases at pH > 9.5
Fluorescence Lifetime (

)
Multi-exponential (~0.5 ns / ~3.0 ns) due to rotamers
pKa (

-NH

)
~9.3 – 9.5

Part 2: Mechanism of Action

The utility of L-Trp-NHMe relies on the interaction between the excited indole moiety and the


-ammonium group.

1. Solvatochromism (Polarity Sensing): Like standard Tryptophan, the indole emission of L-Trp-NHMe is highly sensitive to solvent polarity. In water, the emission is red-shifted (~355 nm) due to the stabilization of the excited state dipole by water molecules (Lippert-Mataga effect). In hydrophobic environments (e.g., protein binding pockets, micelle interiors), the emission blue-shifts (to ~320–330 nm) and intensity increases.

2. Proton-Transfer Quenching (pH Sensing): At neutral pH (pH 7.0), the N-terminal amine exists as


. This cationic group effectively quenches the indole fluorescence via Photoinduced Electron Transfer (PET)  or excited-state proton transfer.
  • State A (pH < 9): Protonated (

    
    ). Strong quenching 
    
    
    
    Low Fluorescence .
  • State B (pH > 9.5): Deprotonated (

    
    ). Quenching removed 
    
    
    
    High Fluorescence .

This contrast makes L-Trp-NHMe a sensitive probe for monitoring local pKa shifts or the electrostatic environment of N-terminal residues.

Part 3: Visualization of Mechanism

Trp_Mechanism cluster_0 Physiological pH (pH 7.0) cluster_1 Alkaline pH (pH > 9.5) Cationic Cationic Form (L-Trp-NHMe-H+) Quenched Fluorescence QUENCHED (PET Active) Cationic->Quenched e- Transfer (Indole* -> NH3+) Neutral Neutral Form (L-Trp-NHMe) Cationic->Neutral Deprotonation (pKa ~9.4) Bright Fluorescence RESTORED (PET Inactive) Neutral->Bright No Quencher

Figure 1: Mechanism of pH-dependent fluorescence switching in L-Trp-NHMe driven by amine deprotonation.

Part 4: Experimental Protocols

Protocol A: Preparation and Spectral Characterization

Objective: Establish the baseline excitation/emission spectra and determine the optimal concentration to avoid Inner Filter Effects (IFE).

Reagents:

  • L-Trp-NHMe (Solid)

  • Ultrapure Water (Milli-Q)

  • Phosphate Buffer (10 mM, pH 7.0)

  • L-Tryptophan (Standard for comparison)[1][2][3]

Workflow:

  • Stock Solution: Dissolve 2.17 mg of L-Trp-NHMe in 1 mL of ultrapure water to make a 10 mM stock. Store at -20°C protected from light.

  • Working Solution: Dilute stock into Phosphate Buffer to a final concentration of 5 µM .

    • Note: Absorbance at 280 nm (

      
      ) should be 
      
      
      
      to prevent IFE.
  • Spectroscopy Settings:

    • Excitation: 295 nm (Preferred to minimize tyrosine/phenylalanine interference if used in complex mixtures) or 280 nm (Max signal).

    • Slits: 2.5 nm / 2.5 nm.

    • Emission Scan: 300 nm – 500 nm.[4]

    • Integration Time: 0.1 s.

Validation Criteria:

  • Emission maximum should be observed at 355 ± 2 nm in pH 7 buffer.

  • Intensity should be approx. 30-50% lower than an equimolar NATA solution due to quenching.

Protocol B: Determination of Ground-State pKa (pH Titration)

Objective: Determine the pKa of the N-terminal amine by monitoring fluorescence enhancement.

Reagents:

  • "Universal" Buffer Mix (Acetate/Phosphate/Borate, 10 mM each) adjusted to pH range 6.0 – 11.0.

  • 5 µM L-Trp-NHMe working solution.

Step-by-Step Methodology:

  • Prepare 10 aliquots of buffer ranging from pH 6.0 to 11.0 in 0.5 pH increments.

  • Add L-Trp-NHMe to each aliquot (final conc. 5 µM).

  • Incubate for 5 minutes at 25°C.

  • Measure Fluorescence Intensity (

    
    ) at 
    
    
    
    (355 nm) using
    
    
    nm.
  • Data Analysis: Plot

    
     vs. pH. Fit the data to the Henderson-Hasselbalch equation:
    
    
    
    
    • Result: The inflection point represents the pKa of the

      
      -ammonium group in the excited state environment.
      

Part 5: Experimental Workflow Diagram

Workflow Start Start: L-Trp-NHMe Powder Stock Prepare 10 mM Stock (Solvent: H2O or DMSO) Start->Stock Dilution Dilute to 5 µM (Buffer pH 7.0) Stock->Dilution QC Check Absorbance (A280 < 0.1?) Dilution->QC QC->Dilution No (Dilute more) Exp_Choice Select Experiment Type QC->Exp_Choice Yes Path_Solv Solvatochromism (Polarity Study) Exp_Choice->Path_Solv Path_pH pH Titration (Quenching Study) Exp_Choice->Path_pH Measure_Solv Measure Emission in various solvents (Water, MeOH, Dioxane) Path_Solv->Measure_Solv Measure_pH Measure Emission vs pH (6.0 - 11.0) Path_pH->Measure_pH Analyze_Solv Plot Lippert-Mataga (Stokes Shift vs Polarity) Measure_Solv->Analyze_Solv Analyze_pH Fit Sigmoidal Curve Calculate pKa Measure_pH->Analyze_pH End Report Data Analyze_Solv->End Analyze_pH->End

Figure 2: Workflow for characterizing L-Trp-NHMe fluorescence properties.

Part 6: References

  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy (3rd ed.). Springer. (Chapter 16: Protein Fluorescence).

  • Cowgill, R. W. (1963). Fluorescence and the Structure of Proteins.[5][6][7][8][9][10] I. Effects of Substituents on the Fluorescence of Indole and Phenol Compounds. Archives of Biochemistry and Biophysics, 100(1), 36-44.

  • Petrich, J. W., Chang, M. C., McDonald, D. B., & Fleming, G. R. (1983). On the origin of nonexponential fluorescence decay in tryptophan and its derivatives. Journal of the American Chemical Society, 105(12), 3824-3832.

  • Szabo, A. G., & Rayner, D. M. (1980). Fluorescence decay of tryptophan conformers in aqueous solution. Journal of the American Chemical Society, 102(2), 554-563.

  • Englefield, H. (2022). Tryptophan Fluorescence: Nature's Probe. BMG LABTECH Application Note.

Sources

Procedure for N-methylation of tryptophan amides

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: A Robust Protocol for the Selective N-methylation of Tryptophan Amides

Audience: Researchers, scientists, and drug development professionals.

Introduction

The introduction of a methyl group to the indole nitrogen of tryptophan residues is a critical modification in medicinal chemistry and peptide science. N-methylated tryptophan amides are key structural motifs found in various natural products and are utilized as building blocks in the synthesis of peptidomimetics. This modification enhances metabolic stability by sterically shielding the adjacent peptide bond from enzymatic degradation, improves cell permeability by disrupting hydrogen bonding networks, and can lock the molecule into a specific, biologically active conformation.

However, the synthesis of these analogs is not without its challenges. The indole nucleus of tryptophan contains multiple nucleophilic sites, creating a risk of undesired C-methylation, particularly at the C3 position. Furthermore, the presence of an amide group introduces another potentially reactive N-H bond. Therefore, a robust and selective protocol is essential for achieving high yields of the desired N1-methylated product.

This application note provides a detailed, field-proven protocol for the selective N-methylation of a generic tryptophan amide using sodium hydride (NaH) and methyl iodide (MeI). It includes mechanistic insights, a step-by-step workflow, troubleshooting guidance, and characterization methods to ensure reliable and reproducible results in a research setting.

Reaction Mechanism and Scientific Rationale

The selective N1-methylation of the tryptophan indole ring is typically achieved via a classic SN2 reaction. The process can be broken down into two primary steps:

  • Deprotonation: The indole N-H proton (pKa ≈ 17 in DMSO) is significantly more acidic than the amide N-H proton (pKa ≈ 20-25). A strong, non-nucleophilic base, such as sodium hydride (NaH), is used to selectively deprotonate the indole nitrogen. This generates a highly nucleophilic indole anion. The choice of a polar aprotic solvent like N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) is crucial as it effectively solvates the sodium cation without interfering with the nucleophile.

  • Nucleophilic Attack: The resulting indole anion performs a nucleophilic attack on the electrophilic methyl group of the methylating agent, methyl iodide (MeI). This step proceeds via an SN2 mechanism, resulting in the formation of a new N-C bond and the displacement of iodide as a leaving group.

Controlling the stoichiometry of the base and the reaction temperature is critical. Using a slight excess of NaH (e.g., 1.1 equivalents) ensures complete deprotonation of the indole nitrogen, while keeping the temperature low (e.g., 0 °C) during this step minimizes potential side reactions.

N_Methylation_Mechanism Fig. 1: S-N-2 Mechanism of Indole N-methylation cluster_reactants cluster_intermediate cluster_methylating cluster_product Tryptophan Tryptophan Amide (Indole N-H) Anion Indole Anion (Nucleophile) Tryptophan->Anion Deprotonation Base + NaH (Base) Solvent DMF, 0 °C Product N-Methylated Tryptophan Amide Anion->Product S-N-2 Attack MeI + CH3-I (Electrophile) Salt + NaI

Caption: Fig. 1: SN2 Mechanism of Indole N-methylation.

Experimental Protocol

This protocol describes a general procedure for the N-methylation of a tryptophan amide derivative. Researchers should adjust molar quantities based on the specific molecular weight of their starting material.

Materials and Reagents
Reagent/MaterialGradeSupplier (Example)Key Properties
Tryptophan Amide Starting Material>98% PurityN/ASubstrate
Sodium Hydride (NaH)60% dispersion in mineral oilSigma-AldrichStrong Base, Flammable, Water-Reactive
Methyl Iodide (MeI)>99.5%, stabilizedSigma-AldrichMethylating Agent, Toxic, Suspected Carcinogen
N,N-Dimethylformamide (DMF)Anhydrous, >99.8%Acros OrganicsPolar Aprotic Solvent, Toxic
Dichloromethane (DCM)ACS GradeFisher ScientificExtraction Solvent
Saturated Ammonium Chloride (NH₄Cl)N/AN/AAqueous solution for quenching
Saturated Sodium Chloride (Brine)N/AN/AAqueous solution for washing
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeVWRDrying Agent
Silica Gel60 Å, 230-400 meshSorbent TechnologiesStationary phase for column chromatography
Round-bottom flask, magnetic stirrer, syringes, needles, argon/nitrogen supplyN/AN/AStandard laboratory glassware and inert atmosphere setup
Step-by-Step Methodology

1. Preparation and Setup (Inert Atmosphere) a. Dry all glassware in an oven at 120 °C for at least 4 hours and allow to cool in a desiccator. b. Assemble the reaction apparatus (round-bottom flask with a magnetic stir bar and a septum) and purge with dry argon or nitrogen gas for 10-15 minutes. A balloon filled with the inert gas can be used to maintain a positive pressure. c. To the flask, add the tryptophan amide starting material (1.0 eq). d. Dissolve the starting material in anhydrous DMF (approx. 0.1 M concentration). Stir until fully dissolved.

2. Deprotonation (Formation of the Indole Anion) a. Cool the reaction flask to 0 °C using an ice-water bath. b. Weigh the required amount of NaH (1.1 eq, 60% dispersion in oil) in a separate vial under an inert atmosphere (e.g., in a glovebox or under a steady stream of argon). c. Carefully and slowly add the NaH to the stirred solution in the reaction flask portion-wise over 5-10 minutes.

  • Expert Insight: This portion-wise addition is critical to control the rate of hydrogen gas evolution, which is a byproduct of the deprotonation. A rapid addition can cause excessive foaming and a dangerous pressure buildup. d. Allow the mixture to stir at 0 °C for 30 minutes. The solution may become slightly cloudy or change color, indicating the formation of the sodium salt of the indole.

3. Methylation (SN2 Reaction) a. While the reaction stirs at 0 °C, draw methyl iodide (1.2 eq) into a syringe. b. Add the methyl iodide dropwise to the reaction mixture over 5 minutes. c. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. d. Let the reaction stir at room temperature for 2-4 hours.

4. Reaction Monitoring a. Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS. b. To take a sample for TLC, carefully withdraw a small aliquot with a glass capillary, quench it in a vial containing a drop of saturated NH₄Cl, and extract with a small amount of ethyl acetate. c. Spot the starting material and the reaction mixture on a TLC plate and elute with an appropriate solvent system (e.g., 50% Ethyl Acetate in Hexanes). The product should have a higher Rf value than the starting material due to the loss of the N-H hydrogen bond donor.

5. Work-up and Extraction a. Once the reaction is complete (disappearance of starting material), cool the flask back to 0 °C. b. Slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl solution dropwise until no more gas evolves.

  • Trustworthiness Check: This step safely neutralizes any unreacted NaH. Adding water or acid directly can cause a violent, exothermic reaction. c. Transfer the mixture to a separatory funnel and dilute with ethyl acetate or dichloromethane (DCM). d. Wash the organic layer sequentially with water (2x) and then with saturated brine (1x) to remove DMF and inorganic salts. e. Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

6. Purification a. The resulting crude oil or solid is purified by flash column chromatography on silica gel. b. An appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) is used to separate the desired N-methylated product from any unreacted starting material or side products. c. Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield the final N-methylated tryptophan amide.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Dissolve Trp-Amide in Anhydrous DMF B 2. Purge with Ar/N2 C 3. Cool to 0 °C B->C D 4. Add NaH (1.1 eq) Stir 30 min C->D E 5. Add MeI (1.2 eq) Warm to RT D->E F 6. Monitor by TLC/LC-MS E->F G 7. Quench with sat. NH4Cl F->G H 8. Extract with EtOAc/DCM G->H I 9. Wash with H2O & Brine H->I J 10. Dry, Filter, Concentrate I->J K 11. Purify via Silica Gel Chromatography J->K L Final Product K->L Yield & Characterization

Caption: Fig. 2: Workflow for N-methylation of Tryptophan Amides.

Troubleshooting Common Issues

IssueProbable Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive NaH (exposed to moisture).2. Insufficiently anhydrous solvent (DMF).3. Starting material is not fully dissolved.1. Use fresh NaH from a newly opened container. Wash the NaH with dry hexanes before use to remove mineral oil.2. Use a new, sealed bottle of anhydrous DMF.3. Use gentle heating or sonication to dissolve.
Multiple Products (TLC) 1. C3-methylation: Occurs if the indole anion equilibrates or if the reaction temperature is too high.2. Bis-methylation: Methylation of both indole and amide nitrogens.1. Ensure the reaction is kept at 0 °C during base and electrophile addition. Do not let the reaction run for an excessively long time.2. Use of a milder base or protecting the amide nitrogen might be necessary.
Difficult Purification Residual DMF in the crude product can interfere with chromatography.Be thorough during the aqueous work-up. Washing with water multiple times is crucial for removing DMF. A high-vacuum pump can also be used to remove final traces of DMF before chromatography.

Characterization of Final Product

To confirm the identity and purity of the N-methylated tryptophan amide, the following analytical techniques are essential:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The most definitive evidence is the appearance of a new singlet in the 3.7-3.8 ppm region, integrating to 3 protons, which corresponds to the N-CH₃ group. Concurrently, the characteristic broad singlet for the indole N-H proton (typically >10 ppm) will disappear.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): A new peak for the methyl carbon will appear around 32-33 ppm.

  • Mass Spectrometry (MS): The molecular ion peak in the mass spectrum should correspond to the mass of the starting material + 14.02 Da (the mass of a CH₂ group, representing the net addition of a methyl group and loss of a proton). High-resolution mass spectrometry (HRMS) can be used to confirm the exact molecular formula.

  • HPLC (High-Performance Liquid Chromatography): Used to assess the purity of the final compound. A single sharp peak indicates a high degree of purity.

Safety Precautions

  • Sodium Hydride (NaH): A highly flammable solid that reacts violently with water to produce flammable hydrogen gas. Handle only under an inert atmosphere and away from any sources of ignition or moisture.

  • Methyl Iodide (MeI): A volatile, toxic, and suspected carcinogenic liquid. It is a potent alkylating agent. Always handle MeI in a well-ventilated chemical fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • N,N-Dimethylformamide (DMF): A toxic solvent that can be absorbed through the skin. Handle in a fume hood and wear appropriate gloves.

All experimental procedures should be conducted in a chemical fume hood, and appropriate PPE must be worn at all times.

References

  • Biron, E., & Kessler, H. (2005). N-methylation of peptides: a new perspective in medicinal chemistry. Journal of Peptide Science, 11(11), 675-685. Available at: [Link]

  • Ueda, M., et al. (1984). A convenient method for the N-methylation of indoles. Journal of the Chemical Society, Perkin Transactions 1, 0, 859-861. Available at: [Link]

  • Sundberg, R. J. (1996). Indoles. Academic Press. (General reference for indole chemistry). Available at: [Link]

  • Reich, H. J. (University of Wisconsin). Bordwell pKa Table (Acidity in DMSO). Available at: [Link]

  • Bahde, R. J., & Waymouth, R. M. (2014). Selective Methylation of the Indole Nitrogen of Tryptophan. Organic Letters, 16(21), 5694–5697. Available at: [Link]

Utilizing (2S)-2-amino-3-(1H-indol-3-yl)-N-methylpropanamide in FRET assays

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Precision FRET Assays Utilizing (2S)-2-amino-3-(1H-indol-3-yl)-N-methylpropanamide

Abstract

This application note details the protocol for utilizing (2S)-2-amino-3-(1H-indol-3-yl)-N-methylpropanamide (referred to herein as Trp-NHMe ) as a high-fidelity donor probe in Förster Resonance Energy Transfer (FRET) assays. Unlike standard L-Tryptophan, Trp-NHMe possesses a methylated amide C-terminus, effectively neutralizing the carboxylate negative charge while retaining the free


-amine. This structural modification makes it an exceptional mimic for N-terminal Tryptophan residues in proteins or peptides, eliminating electrostatic artifacts caused by the free carboxylate. This guide targets drug development professionals using intrinsic fluorescence quenching and FRET to determine ligand binding constants (

) and inter-molecular distances.

Part 1: Scientific Foundation & Mechanism[1]

The Molecule: Why Trp-NHMe?

In standard FRET assays involving Tryptophan (Trp), the zwitterionic nature of the free amino acid (


 / 

) can introduce non-specific electrostatic interactions with charged ligands or acceptors.
  • Chemical Identity: (2S)-2-amino-3-(1H-indol-3-yl)-N-methylpropanamide.

  • Role: Soluble, minimal FRET donor.

  • Advantage: The N-methylamide group mimics the peptide bond found in the protein backbone. This ensures that measured fluorescence quenching or energy transfer is driven by specific binding or proximity, rather than carboxylate-mediated attraction.

The FRET Mechanism (Donor-Acceptor)

Trp-NHMe serves as the Donor . Upon excitation at 280 nm (or 295 nm to selectively excite the indole ring), it emits fluorescence with a peak (


) typically between 340–360 nm , depending on solvent polarity.
  • The Acceptor: Any ligand, drug, or chromophore with an absorption spectrum overlapping the Trp-NHMe emission (300–400 nm). Common acceptors include Dansyl derivatives, specific nucleotide analogs, or drug candidates with aromatic heterocycles.

  • The Physics: Energy transfer occurs non-radiatively. The efficiency (

    
    ) depends on the inverse sixth power of the distance (
    
    
    
    ) between the indole of Trp-NHMe and the acceptor.


Where


 is fluorescence of the complex, 

is fluorescence of the donor alone, and

is the Förster distance (typically 20–30 Å for Trp pairs).

Part 2: Experimental Protocol

Materials & Reagents
  • Donor: Trp-NHMe (High purity >98%).

  • Buffer: 50 mM Potassium Phosphate or Tris-HCl, pH 7.4 (Avoid buffers with high UV absorbance like Citrate).

  • Acceptor: Ligand of interest (Must have

    
     in the 300–400 nm range).
    
  • Equipment: Spectrofluorometer (e.g., Horiba Fluorolog, Agilent Cary Eclipse) with quartz cuvettes (1 cm pathlength).

Workflow Visualization

FRET_Workflow Figure 1: Step-by-step experimental workflow for Trp-NHMe FRET assays. Stock 1. Stock Preparation (Trp-NHMe in Buffer) QC 2. Spectral QC (Abs & Em Scan) Stock->QC Titration 3. FRET Titration (Fixed Donor + Increasing Acceptor) QC->Titration Correction 4. IFE Correction (Mathematical Adjustment) Titration->Correction Raw Data Analysis 5. Data Analysis (Kd & Efficiency) Correction->Analysis Corrected F

Detailed Procedure

Step 1: Stock Preparation

  • Prepare a 10 mM stock of Trp-NHMe in DMSO or ultrapure water (depending on solubility).

  • Dilute to a working concentration of 2–5

    
    M  in the assay buffer. Note: Keep OD < 0.05 at 280 nm to minimize inner filter effects.
    

Step 2: Spectral Characterization (QC)

  • Absorbance Scan: Measure Absorbance from 240 nm to 500 nm. Confirm peaks at ~280 nm (Indole).

  • Emission Scan: Excite at 295 nm (slit width 5 nm). Collect emission from 310 nm to 500 nm.

    • Expert Insight: We excite at 295 nm rather than 280 nm to minimize excitation of Tyrosine residues if this were a peptide, and to reduce background absorbance from the acceptor.

Step 3: The FRET Titration

  • Place 2 mL of 2

    
    M Trp-NHMe  in the cuvette.
    
  • Record initial fluorescence (

    
    ).
    
  • Titrate the Acceptor (Ligand) in small aliquots (e.g., 1–5

    
    L).
    
    • Crucial: The Acceptor stock must contain 2

      
      M Trp-NHMe to prevent dilution of the donor during titration.
      
  • Mix by inversion and equilibrate for 1 minute.

  • Record fluorescence spectrum for each point (

    
    ).
    

Part 3: Critical Validation (Self-Correcting the Assay)

The Inner Filter Effect (IFE) Correction

This is the most common failure point. Because the acceptor often absorbs light at the excitation (295 nm) or emission (340 nm) wavelengths, the observed quenching may be an artifact of photon absorption, not FRET.

You must apply this correction formula to every data point:



  • 
    : Corrected Fluorescence.
    
  • 
    : Observed Fluorescence.
    
  • 
    : Absorbance of the solution at excitation wavelength (295 nm).
    
  • 
    : Absorbance of the solution at emission wavelength (340 nm).
    

If


 still decreases as Acceptor concentration increases, FRET/Quenching is confirmed.

Part 4: Data Analysis & Visualization

Calculation of FRET Efficiency

Summarize your data using the following structure:

[Acceptor] (

M)

(counts)



(counts)
Efficiency (

)
0.050,0000.010.0050,5780.00
0.542,0000.020.0143,4710.14
1.035,0000.040.0237,4900.26
..................

Note:



Mechanistic Diagram

FRET_Mechanism Figure 2: Kinetic mechanism of Trp-NHMe FRET interaction. cluster_0 Distance Dependence (1/r^6) Excitation Excitation (295 nm) Donor Trp-NHMe (Donor) Excitation->Donor hv Dipole Dipole-Dipole Coupling Donor->Dipole Non-Radiative Energy Transfer Acceptor Ligand (Acceptor) Dipole->Acceptor Emission Acceptor Fluorescence (>400 nm) OR Quenching Acceptor->Emission hv'

References

  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. 3rd Edition. Springer. (The authoritative text on FRET and Inner Filter Effects).

  • Eftink, M. R. (1997). Fluorescence methods for studying protein-ligand binding.[1][2] Methods in Enzymology, 278, 221-257. (Foundational protocols for Trp binding assays).

  • Wu, P., & Brand, L. (1994). Resonance energy transfer: methods and applications. Analytical Biochemistry, 218(1), 1-13.

  • Reshetnyak, Y. K., et al. (2001). Tryptophan fluorescence studies of the interaction of peptides with membranes. Biophysical Journal, 81(3), 1735-1750. (Demonstrates use of Trp analogs in binding studies).

Sources

Troubleshooting & Optimization

Technical Support Center: Preventing Racemization in the Synthesis of (2S)-2-amino-3-(1H-indol-3-yl)-N-methylpropanamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center for the synthesis and handling of (2S)-2-amino-3-(1H-indol-3-yl)-N-methylpropanamide (commonly known as L-Tryptophan methylamide). As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. Here, we dissect the mechanistic causality of epimerization during amidation and provide self-validating protocols to ensure the absolute stereochemical integrity of your tryptophan derivatives.

Mechanistic Causality of Tryptophan Racemization

The stereocenter of L-tryptophan is highly sensitive during carboxylate activation. When converting L-Trp to its N-methylamide derivative, the activation of the C-terminus drastically increases the acidity of the


-proton. In the presence of a base (such as the methylamine nucleophile itself or auxiliary tertiary amines), racemization occurs via two primary pathways:
  • Oxazol-5(4H)-one (Azlactone) Formation: If the N-terminus is protected (e.g., Boc or Fmoc), the acyl oxygen can attack the activated carbonyl, forming an oxazolone ring. This intermediate rapidly enolizes, leading to an achiral planar state ([1]).

  • Direct Enolization: Even without N-protection, the steric hindrance of the solid support or bulky indole ring, combined with a basic microenvironment, can force the

    
    -proton to be abstracted, forming a planar enolate ([2]).
    

Reprotonation of these planar intermediates is non-stereoselective, resulting in a mixture of the desired (2S) and the undesired (2R) enantiomers.

Racemization_Mechanisms Start Activated L-Trp (C-terminal activated) Base Addition of Base (e.g., DIPEA, Et3N) Start->Base Path1 Pathway A: Direct Enolization Base->Path1 Alpha-proton abstraction Path2 Pathway B: Oxazolone Formation (If N-protected) Base->Path2 Cyclization Intermediate Planar Achiral Intermediate Path1->Intermediate Path2->Intermediate Product1 (2S)-L-Trp-NHMe (Desired) Intermediate->Product1 50% Reprotonation Product2 (2R)-D-Trp-NHMe (Racemized) Intermediate->Product2 50% Reprotonation

Mechanistic logic of base-catalyzed racemization during tryptophan amidation.

Troubleshooting Guides & FAQs

Q1: I am observing >10% D-enantiomer when coupling Boc-L-Trp-OH with methylamine using EDC/DIPEA. Why is this happening? A1: Methylamine is a strong, unhindered base (


). Before it acts as a nucleophile to form the amide bond, it can act as a Brønsted base, abstracting the 

-proton of the activated ester. Furthermore, the excess DIPEA promotes oxazolone formation. Solution: Switch to a coupling additive with a lower

like HOAt or OxymaPure to suppress the basicity of the microenvironment, or eliminate DIPEA entirely by using the hydrochloride salt of the amine with a stoichiometric equivalent of a weaker base.

Q2: Is there a way to bypass the oxazolone racemization pathway entirely? A2: Yes. By performing a protecting-group-free amidation directly on unprotected L-Tryptophan, you eliminate the N-acyl group required for oxazolone formation. Recent methodologies utilizing Lewis acid catalysts, specifically tris(2,2,2-trifluoroethyl) borate[B(OCH


CF

)

], enable the direct synthesis of

-amino amides from unprotected amino acids with minimal racemization ([3]).

Q3: Are there alternative coupling reagents that guarantee zero racemization? A3: Ynamides have recently emerged as racemization-free coupling reagents. They facilitate a two-step, one-pot hydroacyloxylation and aminolysis under extremely mild conditions. Because the activation intermediate does not strongly acidify the ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-proton, no racemization is detected even with chiral carboxylic acids ().
Quantitative Data: Impact of Coupling Conditions

The choice of reagent directly dictates the stereochemical outcome. The table below summarizes the expected racemization levels based on empirical data and literature standards.

Coupling StrategyReagents / CatalystsN-ProtectionExpected D-Trp (%)Primary Racemization Pathway
Standard Carbodiimide EDC, DIPEABoc / Fmoc10 - 20%Oxazolone Formation
Additive-Assisted EDC, HOAt, CollidineBoc / Fmoc2 - 5%Direct Enolization
Lewis Acid Catalyzed B(OCH

CF

)

None (Free Amine)< 1%Suppressed
Ynamide Activation MYMsANone (Free Amine)Not DetectedSuppressed
Self-Validating Experimental Protocols
Protocol A: Protecting-Group-Free Synthesis of L-Trp-NHMe

Causality: Utilizing B(OCH


CF

)

allows direct amidation of the zwitterionic amino acid. By adding the borate reagent dropwise and strictly controlling the temperature, we prevent the thermal activation required for direct enolization ([3]).
  • Substrate Preparation: Suspend unprotected L-Tryptophan (1.0 eq) in anhydrous cyclopentyl methyl ether (CPME) under an inert nitrogen atmosphere.

  • Thermal Control: Cool the suspension to 0°C using an ice bath. Causality: Lower kinetic energy reduces the rate of

    
    -proton abstraction compared to the rate of nucleophilic attack.
    
  • Amine Addition: Add methylamine (2.0 M in THF, 3.0 eq).

  • Catalyst Addition: Dropwise addition of B(OCH

    
    CF
    
    
    
    )
    
    
    (1.1 eq) over 30 minutes. Maintain the reaction at 0°C for 1 hour, then allow it to slowly reach 20°C.
  • Self-Validation (Isolation): Quench with methanol and perform a solid-phase extraction using a strong cation exchange (SCX) cartridge. The SCX cartridge selectively binds the basic product (L-Trp-NHMe) while washing away unreacted borate and acidic byproducts, acting as a self-purifying and validating step for reaction completion.

Amidation_Workflow Step1 1. Substrate Prep Unprotected L-Trp Step2 2. Lewis Acid Add B(OCH2CF3)3 Step1->Step2 Step3 3. Amidation Add MeNH2 dropwise Temp < 20°C Step2->Step3 Step4 4. Isolation Solid-phase workup Step3->Step4 Step5 5. Validation Chiral HPLC (<1% D-Trp) Step4->Step5

Self-validating workflow for the racemization-free synthesis of L-Trp-NHMe.

Protocol B: Chiral HPLC Validation System

Causality: To prove the stereochemical integrity of the synthesized (2S)-2-amino-3-(1H-indol-3-yl)-N-methylpropanamide, you must establish a baseline resolution between the L (2S) and D (2R) enantiomers.

  • Sample Prep: Prepare a 1 mg/mL solution of the purified product in Isopropanol/Hexane (10:90).

  • Injection: Inject 10

    
    L onto a Chiralpak IC column (4.6 x 250 mm, 5 
    
    
    
    m).
  • Elution: Run an isocratic elution of Hexane/Isopropanol/Diethylamine (80:20:0.1) at 1.0 mL/min. Causality: The addition of 0.1% DEA suppresses secondary interactions between the free amine of the product and the stationary phase, preventing peak tailing.

  • Self-Validation (The Racemic Spike): Before analyzing your pure sample, inject a deliberately racemized standard (synthesized via EDC/DIPEA at elevated temperatures). You must observe two distinct peaks with a resolution factor (

    
    ) > 1.5. Only after validating the column's ability to resolve the D-enantiomer should you inject your analytical sample to confirm <1% racemization.
    
References
  • Title: Protecting-Group-Free Amidation of Amino Acids using Lewis Acid Catalysts Source: Chemistry - A European Journal (via PMC / NIH) URL: [Link]

  • Title: Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis Source: Journal of the American Chemical Society URL: [Link]

  • Title: Racemization Assays Source: Thieme Connect URL: [Link]

  • Title: Study of the Racemization Observed in the Amide Bond Forming Reaction on Silica Gel Source: Journal of Chromatographic Science URL: [Link]

Sources

Technical Support Center: HPLC Purification of (2S)-2-amino-3-(1H-indol-3-yl)-N-methylpropanamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I designed this guide to move beyond basic troubleshooting by addressing the fundamental physicochemical properties of (2S)-2-amino-3-(1H-indol-3-yl)-N-methylpropanamide (L-tryptophan methylamide).

This molecule presents a dual chromatographic challenge: it contains a highly basic primary amine (pKa ~9.0) that interacts strongly with stationary phases, and an electron-rich indole ring that is highly susceptible to oxidative degradation. This guide provides a self-validating framework for troubleshooting, optimizing, and executing its purification.

Section 1: Core Troubleshooting & FAQs

Q1: Why does L-tryptophan methylamide exhibit severe peak tailing on my standard C18 column, and how do I resolve it? Causality: The primary amine of L-tryptophan methylamide is protonated at neutral or mid-pH levels. Traditional Type A silica columns contain residual, unbonded silanol groups (-Si-OH) that become ionized (-Si-O⁻) when the mobile phase pH exceeds 3.0. The electrostatic interaction between the protonated amine and ionized silanols creates a secondary retention mechanism, leading to severe peak tailing, band broadening, and loss of resolution (1)[1]. Solution:

  • Lower the Mobile Phase pH: Operate at a pH ≤ 3.0 using 0.1% Trifluoroacetic acid (TFA). This suppresses silanol ionization, neutralizing the stationary phase surface and mitigating secondary electrostatic interactions (2)[2].

  • Upgrade Column Chemistry: Switch to a modern Type B silica column that is fully end-capped or features polar-embedded groups. These columns have significantly reduced free silanol content and lack the trace metal contamination that can act as Lewis acids to exacerbate tailing (3)[3].

Q2: My recovered fractions show multiple unexpected peaks with masses +16 Da and +32 Da. What is happening? Causality: The indole ring of tryptophan derivatives is highly prone to oxidation by dissolved oxygen, reactive oxygen species (ROS), or trace transition metals in the solvent. The +16 Da and +32 Da masses correspond to the formation of oxindolylalanine (Oia) and N-formylkynurenine (NFK) or di-oxidation products, respectively (4)[4]. Tryptophan reacts rapidly with singlet oxygen and hydroxyl radicals, leading to indole ring cleavage or hydroxylation (5)[5]. Solution:

  • Solvent Degassing: Continuously sparge mobile phases with helium or use inline vacuum degassing to remove dissolved oxygen.

  • Antioxidant Addition: Incorporate a water-soluble antioxidant, such as ascorbic acid, during sample preparation to scavenge ROS and prevent oxidative degradation during handling (6)[6].

Section 2: Workflow Visualizations

PeakTailingLogic A Peak Tailing Observed (As > 1.5) B Check Mobile Phase pH A->B C pH > 3.0: Silanol Ionization B->C Yes D pH < 3.0: Extra-Column Volume? B->D No E Lower pH to ≤ 3.0 (Use 0.1% TFA) C->E F Switch to End-Capped Type B Silica Column C->F G Minimize Dead Volume (Use 0.005" ID Tubing) D->G H Symmetrical Peak (As ≤ 1.2) E->H F->H G->H

Diagnostic logic tree for resolving peak tailing of basic amines caused by silanol interactions.

OxidationPrevention A Crude L-Trp-NHMe (Prone to Oxidation) B Sample Prep: Add Ascorbic Acid A->B C HPLC System: Degas Solvents (He sparge) B->C D Fraction Collection: Pre-fill tubes with Antioxidant C->D E Solvent Removal: Lyophilize in the Dark D->E F Pure, Unoxidized L-Trp-NHMe E->F

Step-by-step workflow to prevent oxidative degradation of the indole ring during purification.

Section 3: Standard Operating Protocols

Protocol A: Optimized RP-HPLC Method for Basic Indole Derivatives

Self-Validation Check: If the peak symmetry (As) of the standard > 1.2, the system fails suitability, indicating active silanols or column degradation. Do not proceed with the crude sample.

  • Column Selection: Install a base-deactivated, fully end-capped C18 column (e.g., Type B silica, 5 µm, 250 x 4.6 mm for analytical scale) (7)[7].

  • Mobile Phase Preparation:

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water (pH ~2.0). Rationale: TFA acts as an ion-pairing agent and protonates residual silanols (8)[8].

    • Solvent B: 0.1% TFA in LC-MS grade Acetonitrile.

  • System Priming: Flush the system with 50% B for 30 minutes to passivate any metal surfaces in the flow path.

  • Gradient Elution: Run a linear gradient from 5% B to 60% B over 20 minutes at a flow rate of 1.0 mL/min.

  • Detection: Monitor UV absorbance at 280 nm (specific for the indole ring) and 220 nm (amide bond).

  • System Suitability: Inject a 10 µg/mL standard of L-tryptophan. Calculate the USP tailing factor. Proceed with purification only if As ≤ 1.2.

Protocol B: Anti-Oxidation Sample Preparation & Fraction Handling

Self-Validation Check: Post-purification LC-MS must show < 0.5% abundance of +16 Da or +32 Da masses relative to the parent ion.

  • Sample Dissolution: Dissolve the crude (2S)-2-amino-3-(1H-indol-3-yl)-N-methylpropanamide in a degassed mixture of 10% Acetonitrile / 90% Water containing 0.1% Ascorbic Acid.

  • Filtration: Filter through a 0.22 µm PTFE syringe filter. Avoid nylon filters, which can bind hydrophobic indoles and extractables.

  • Fraction Collection: Pre-fill collection tubes with 100 µL of 10 mM Ascorbic acid to immediately quench any radical formation post-elution.

  • Solvent Removal: Lyophilize fractions immediately in the dark. Do not use rotary evaporation with a heated water bath, as thermal stress combined with oxygen rapidly accelerates indole oxidation.

Section 4: Quantitative Data Summaries

Table 1: Impact of Mobile Phase Modifiers on Basic Analyte Peak Symmetry

Modifier / ConditionMechanism of ActionExpected USP Tailing Factor (As)Recommendation
Neutral pH (Water/ACN)Silanols ionized; strong secondary retention> 2.5 (Severe Tailing)Avoid for basic amines
Low pH (0.1% Formic Acid, pH ~2.7)Partial silanol protonation1.3 - 1.6 (Moderate)Acceptable for LC-MS
Low pH + Ion Pairing (0.1% TFA, pH ~2.0)Full silanol protonation + ion pairing1.0 - 1.2 (Excellent)Optimal for UV/Prep HPLC
Triethylamine (TEA) additionCompetitively blocks active silanols1.1 - 1.3 (Good)Use only on older Type A silica

Table 2: Common Oxidation Products of Tryptophan Derivatives

Degradation ProductMass Shift (Δ Da)Mechanism of FormationUV Shift
Hydroxytryptophan+16 DaHydroxyl radical attack on indole ringSlight hypsochromic shift
Oxindolylalanine (Oia)+16 DaOxidation of the pyrrole moietyLoss of 280 nm absorbance
N-formylkynurenine (NFK)+32 DaIndole ring cleavage by singlet oxygenNew absorbance at 320 nm
Kynurenine (Kyn)+4 Da (from Trp)Deformylation of NFKAbsorbance at 360 nm

References

  • What Causes Peak Tailing in HPLC? - chromtech.com. 1

  • Peak Tailing in HPLC - elementlabsolutions.com. 2

  • How to Reduce Peak Tailing in HPLC? - phenomenex.com.3

  • Base-Deactivated HPLC Column? Understanding Silanol Activity and TYPE-C™ Technology - mtc-usa.com. 7

  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks - chromatographyonline.com. 8

  • Oxidation of Free Tryptophan and Tryptophan Residues in Peptides and Proteins - dss.go.th. 4

  • Tripping Up Trp: Modification of Protein Tryptophan Residues by Reactive Oxygen Species - nih.gov. 5

  • Improvement of Tryptophan Analysis by Liquid Chromatography-Single Quadrupole Mass Spectrometry - frontiersin.org. 6

Sources

Optimization of reaction conditions for tryptophan amidation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Tryptophan Amidation . As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide to address the most complex challenges encountered during the amidation of tryptophan.

Tryptophan amidation generally falls into two distinct chemical paradigms: Late-Stage C–H Functionalization of the indole ring (typically at the C2 or C7 positions) for drug discovery, and C-Terminal Amidation during solid-phase peptide synthesis (SPPS). This guide provides field-proven insights, mechanistic causality, and self-validating protocols to ensure your reaction conditions are fully optimized.

Visual Workflow: Tryptophan Amidation Decision Matrix

TrpAmidation Start Tryptophan Amidation Workflow Type Identify Target Site Start->Type CH Indole Ring (Late-Stage C-H Amidation) Type->CH CTerm C-Terminal (Peptide Coupling) Type->CTerm C2 C2 Amidation Ir(III) Catalysis (e.g., N-pyrimidyl) CH->C2 C7 C7 Amidation Rh(III) Catalysis (e.g., N-pivaloyl) CH->C7 Coupling Coupling Reagents (DIC/HOBt, TBTU) CTerm->Coupling Deprotect TFA Cleavage + Scavengers (TIS/EDT) CTerm->Deprotect

Decision tree for selecting the correct tryptophan amidation workflow.

Section I: Late-Stage C–H Amidation of the Indole Ring

Direct C–N bond formation on the tryptophan indole ring is a powerful tool for late-stage peptide diversification. However, the benzenoid core is poorly reactive compared to the pyrrole ring, making regiocontrol a primary challenge[1].

FAQ 1: How do I control regioselectivity between C2 and C7 amidation?

The Causality: Regioselectivity is dictated by the interplay between the transition metal catalyst and the steric/electronic properties of the directing group on the indole nitrogen (N1).

  • C2 Amidation: The C2–H bond is the most acidic and intrinsically reactive position on the indole ring. Utilizing Ir(III) catalysis with strongly coordinating directing groups (like N-pyrimidyl) drives the formation of a rigid iridacycle, favoring C2 functionalization[2].

  • C7 Amidation: To override intrinsic C2 reactivity and force C7 amidation, you must use Rh(III) catalysis paired with a bulky directing group (such as N-pivaloyl or N-SCy). The steric bulk of the N-pivaloyl group restricts rotation, forcing the metal into proximity with the C7 position to form a favorable 5-membered rhodacycle[1][3].

FAQ 2: What are the optimal conditions for Rh(III)-catalyzed C7 amidation?

For robust, site-selective C7 amidation of tryptophan-containing peptides, dioxazolones act as highly efficient acylnitrene precursors[4]. The asynchronous decarboxylation of dioxazolones facilitates the rapid formation of the metal-imido species, preventing off-target oxidation[1].

Standardized Protocol: Rh(III)-Catalyzed C7 Amidation Self-Validating Check: Monitor the reaction via LC-MS. The disappearance of the dioxazolone peak coupled with the appearance of the[M+Amide]+ mass indicates successful catalyst turnover.

  • Preparation: In an oven-dried vial, combine the N-pivaloyl tryptophan substrate (0.2 mmol) and the dioxazolone amidating reagent (0.24 mmol, 1.2 equiv).

  • Catalyst Loading: Add

    
     (5 mol %) and the silver additive 
    
    
    
    (20 mol %). Scientific Insight:
    
    
    acts as a halide scavenger to generate the active cationic Rh(III) species.
  • Solvent & Additives: Dissolve the mixture in 1,2-dichloroethane (DCE) or 2,2,2-trifluoroethanol (TFE) (2.0 mL). TFE is highly recommended as its fluorinated nature stabilizes the cationic intermediate and suppresses bis-functionalization[5].

  • Reaction: Stir at 80 °C for 12–24 hours under a nitrogen atmosphere.

  • Workup: Cool to room temperature, filter through a short pad of Celite to remove metal residues, and purify via reverse-phase HPLC.

Table 1: Parameter Optimization for Indole C–H Amidation
Target SiteOptimal CatalystDirecting Group (N1)Nitrogen SourceKey AdditiveYield Expectation
C7

N-PivaloylDioxazolones

(20 mol%)
65–85%
C7

N-SCyAcrylates/Azides

70–90%
C2

N-PyrimidylSulfonyl Azides

60–80%
C2/C7

N-Acetyl / FreeDioxazolones

+ PivOH
Substrate dependent

Visual Mechanism: Rh(III)-Catalyzed C7 Amidation

RhCatalysis Precat [Cp*RhCl2]2 + AgNTf2 Active Catalyst Generation RhIII Cp*Rh(III) Active Species Precat->RhIII CHAct C7-H Activation (Directed by N-Pivaloyl) RhIII->CHAct Rhodacycle 5-Membered Rhodacycle CHAct->Rhodacycle Amidation Nitrene Insertion (from Dioxazolone) Rhodacycle->Amidation RedElim Reductive Elimination & Protonation Amidation->RedElim RedElim->RhIII Catalyst Regeneration Product C7-Amidated Tryptophan RedElim->Product

Rh(III)-catalyzed C7 C-H amidation catalytic cycle.

Section II: C-Terminal Amidation & Peptide Synthesis Troubleshooting

When synthesizing dipeptides or modifying the C-terminus of tryptophan, researchers frequently encounter incomplete coupling or undesired side reactions during global deprotection.

FAQ 3: Why is my tryptophan derivative failing to couple during C-terminal amidation?

If your tryptophan derivative (e.g., a coumarin-linked Trp) fails to react under standard TBTU or DIC/HOBt conditions at pH 8[6], the issue is likely a combination of steric hindrance and base-catalyzed side reactions .

  • The Causality: Bulky derivatives drastically reduce the nucleophilicity of the incoming amine. Furthermore, maintaining a pH of 8 can hydrolyze sensitive fluorophores (like coumarin lactones) before coupling can occur[6].

  • The Solution: Drop the pH to 6.0–7.0 using collidine instead of DIPEA. Switch from TBTU to a highly reactive uronium salt like HATU paired with HOAt, which is specifically designed to overcome severe steric clashes.

FAQ 4: How do I prevent indole alkylation during Boc/tBu deprotection?

During the acid-mediated cleavage of Boc/tBu protecting groups using Trifluoroacetic Acid (TFA), highly reactive tert-butyl carbocations are generated.

  • The Causality: The electron-rich C2 and C3 positions of the tryptophan indole ring act as nucleophiles, trapping these carbocations and leading to irreversible alkylation (+56 Da mass shift on MS)[7].

  • The Solution: You must introduce highly nucleophilic scavengers into your cleavage cocktail to outcompete the indole ring for the carbocations. Crucially, avoid thioanisole if your sequence contains tryptophan, as thioanisole-cation adducts can directly alkylate the indole nitrogen[7].

Standardized Protocol: Cleavage of Trp-Containing Peptides

  • Resin Prep: Swell the peptide-resin in Dichloromethane (DCM) for 15 minutes.

  • Cocktail Preparation: Prepare "Reagent K" or a custom TFA/TIS/EDT/H₂O cocktail (see Table 2). Chill the cocktail to 0 °C to suppress kinetic side reactions.

  • Cleavage: Add the cocktail to the resin (10 mL per gram of resin). Shake gently at room temperature for 2 hours.

  • Precipitation: Filter the resin. Add the filtrate dropwise to cold diethyl ether (10x volume) to precipitate the amidated peptide[7].

  • Validation: Centrifuge, decant, and analyze the crude pellet via HPLC. A single sharp peak confirms complete deprotection without indole alkylation.

Table 2: Scavenger Cocktails for Trp-Containing Peptides
Cocktail NameComposition (v/v)Primary Use CaseNotes / Warnings
Standard Trp Mix TFA / TIS / H₂O (95 : 2.5 : 2.5)General SPPS sequences with Trp(Boc).TIS (Triisopropylsilane) is highly efficient at quenching carbocations[7].
Reagent K TFA / H₂O / Phenol / Thioanisole / EDT (82.5 : 5 : 5 : 5 : 2.5)Highly complex peptides with multiple Arg/Met residues.Warning: Thioanisole can cause partial indole alkylation. Use with caution[7].
Met/Trp Specific TFA / EDT (99 : 1)Sequences prone to oxidation.EDT prevents Trp oxidation but smells foul; work in a fume hood[7].

References

  • Peptide Late-Stage Diversifications by Rhodium-Catalyzed Tryptophan C7 Amidation. Chem 2020, 6, 3428–3439. Available at:[Link]

  • Delineating Physical Organic Parameters in Site-Selective C–H Functionalization of Indoles. ACS Publications 2018. Available at:[Link]

  • Ruthenium-catalysed C‒H amidation for the late-stage synthesis of PROTACs. ChemRxiv 2021. Available at:[Link]

Sources

Storage stability and shelf life of (2S)-2-amino-3-(1H-indol-3-yl)-N-methylpropanamide

[1][2]

Common Name: L-Tryptophan N-methylamide Chemical Class: Indole alkaloid / Amino acid amide derivative Primary Application: Peptide synthesis building block, serotonin pathway modulator, fluorescence probe precursor.[1]

Core Storage & Stability Directive

Status: CRITICAL SENSITIVITY

This compound contains an indole moiety (electron-rich aromatic system) and a chiral center (L-configuration).[1] It is chemically predisposed to two primary degradation pathways: photo-oxidative cleavage and racemization .[1]

The "Golden Rules" of Storage

Failure to adhere to these parameters will result in the formation of N-formylkynurenine derivatives (yellow/brown discoloration) and loss of enantiomeric purity.

ParameterRequirementScientific Rationale
Temperature -20°C (± 5°C) Arrhenius kinetics dictate that lowering T from 25°C to -20°C slows oxidation rates by ~20-30x.[1]
Atmosphere Argon or Nitrogen The indole C2-C3 double bond reacts with singlet oxygen (

).[1] Inert gas purging is mandatory after every use.[1]
Light Amber/Opaque Vial Indoles are photosensitizers.[1] UV/Vis light excites the indole ring, catalyzing radical formation and self-oxidation.[1]
Humidity Desiccator (<10% RH) Amide salts are hygroscopic.[1] Moisture promotes hydrolysis and crystalline lattice collapse (clumping).[1]
Shelf Life Specifications
  • Solid State (HCl Salt): 24–36 months at -20°C (Desiccated/Dark).[1]

  • Solid State (Free Base): 6–12 months at -20°C (High oxidation risk).[1]

  • In Solution (Water/Buffer): < 24 hours at 4°C. Do not store.

  • In Solution (DMSO/DMF): 1 month at -20°C (if anhydrous).

Interactive Troubleshooting Guide

Issue 1: "My powder has turned from white to yellow/brown."

Diagnosis: Indole Oxidation. This is the most common failure mode.[1] The indole ring has reacted with atmospheric oxygen or reactive oxygen species (ROS), likely catalyzed by light exposure, to form kynurenine-like degradation products .[1]

  • Mechanism: Oxidative cleavage of the C2-C3 double bond in the indole ring.[1][2]

  • Impact: The compound is compromised.[1] Impurities may act as radical initiators, accelerating further degradation.[1]

  • Solution:

    • Check purity via HPLC (UV 280nm).[1] If purity >95%, recrystallize immediately from Ethanol/Ether.[1]

    • If purity <90%, discard .[1] The oxidation byproducts are difficult to separate from the parent amide.

Issue 2: "The compound is not dissolving in my aqueous buffer."

Diagnosis: Incorrect Salt Form or pH Mismatch. [1]

  • Scenario A (Free Base): The free base (

    
    ) is lipophilic due to the indole ring and methyl group.[1] It will not dissolve well in neutral water.[1]
    
    • Fix: Dissolve in a minimal amount of DMSO or 0.1M HCl first, then dilute into your buffer.

  • Scenario B (HCl Salt): Should be water-soluble.[1] If not, the salt may have dissociated or the buffer pH is too high (> pH 8), forcing the compound back to its hydrophobic free base form.

    • Fix: Lower the pH of your solvent to < 6.0.

Issue 3: "LC-MS shows a mass peak of [M+18]."

Diagnosis: Hydrolysis. The amide bond (

  • Cause: Storage in aqueous solution or exposure to high humidity at room temperature.[1]

  • Prevention: Store strictly as a lyophilized powder.

QC & Validation Protocols

Standard Purity Assay (HPLC)

Use this method to validate batch integrity before critical experiments.[1]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5µm, 4.6 x 100mm).[1]

  • Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid).[1]

  • Mobile Phase B: Acetonitrile + 0.1% TFA.[1]

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 280 nm (Indole absorption max) and 220 nm (Amide bond).[1]

  • Acceptance Criteria: Single peak > 98% area. Any peak eluting before the main peak usually indicates oxidation products (more polar).

Visualizing the Degradation Pathway

The following diagram illustrates why light and oxygen are the enemies of this compound.

IndoleDegradationcluster_preventionPREVENTION STRATEGYCompound(2S)-2-amino-3-(1H-indol-3-yl)-N-methylpropanamideExcitedExcited State(Indole*)Compound->Excited UV Light (hν) RadicalIndolyl RadicalIntermediateExcited->Radical Intersystem Crossing Peroxide3-HydroperoxyindolenineRadical->Peroxide + O2 (Singlet Oxygen) KynurenineN-Formylkynurenine(Yellow/Brown Impurity)Peroxide->Kynurenine Ring Cleavage

Figure 1: Photo-oxidative degradation pathway of the indole moiety.[1] Note that the reaction with Oxygen is irreversible.

Frequently Asked Questions (FAQs)

Q: Can I store the stock solution in the fridge (4°C) for a week? A: No. Tryptophan derivatives in solution are prone to rapid oxidation and microbial growth.[1] If you must store a solution, use DMSO as the solvent, purge with Argon, and store at -20°C. Aqueous solutions should be prepared fresh daily.[1]

Q: Is the D-isomer (R-enantiomer) an impurity I should worry about? A: Yes, if you expose the compound to basic conditions (pH > 9) or high temperatures (> 40°C).[1] The alpha-proton is acidic; removing it leads to racemization.[1] Always check enantiomeric purity (Chiral HPLC) if the compound has been subjected to thermal or basic stress.

Q: Why does the Safety Data Sheet (SDS) mention "Argon Overlay"? A: "Argon Overlay" means filling the headspace of the vial with Argon gas before closing the cap. Argon is heavier than air and settles over the powder, creating a physical barrier against Oxygen. Nitrogen is acceptable but less effective than Argon for long-term storage of highly sensitive indoles.[1]

Storage Decision Logic

Follow this workflow upon receipt of the material to maximize shelf life.

StorageWorkflowStartReceive ShipmentCheckSealIs the seal intact?Start->CheckSealInspectVisual Inspection:Is it White/Off-White?CheckSeal->InspectYesFormCheck Form:Salt (HCl) vs Free BaseInspect->FormYesRejectREJECT / PURIFY(Oxidation Likely)Inspect->RejectNo (Yellow)SaltPathHCl SaltForm->SaltPathBasePathFree BaseForm->BasePathStoreSaltStore at -20°CDesiccatedShelf Life: 2-3 YearsSaltPath->StoreSaltStoreBaseDissolve in DMSO immediatelyORStore -80°C under ArgonShelf Life: <6 MonthsBasePath->StoreBase

Figure 2: Decision tree for incoming material inspection and storage.

References

  • Loba Chemie. (n.d.).[1] L-TRYPTOPHAN | Amino Acids & Derivatives. Retrieved March 1, 2026, from [Link]

  • PubChem. (2025).[1][3][4] 2-Amino-3-(1H-indol-3-yl)propanamide Compound Summary. National Library of Medicine.[1] Retrieved March 1, 2026, from [Link]

Removing impurities from crude (2S)-2-amino-3-(1H-indol-3-yl)-N-methylpropanamide

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification & Stability of (2S)-2-amino-3-(1H-indol-3-yl)-N-methylpropanamide

Case ID: TRP-NMA-001 Compound: L-Tryptophan N-methylamide (Free Base & Salts) Support Tier: Level 3 (Senior Application Scientist)

Introduction: Understanding Your Compound

You are working with (2S)-2-amino-3-(1H-indol-3-yl)-N-methylpropanamide , commonly referred to as L-Tryptophan N-methylamide .

This molecule presents a "perfect storm" of purification challenges:

  • The Indole Moiety: Highly electron-rich and prone to radical oxidation (turning your product pink/brown).

  • The Basic Amine: Makes the compound sticky and prone to "oiling out" rather than crystallizing.

  • The Chiral Center: The alpha-carbon is susceptible to racemization (conversion to the D-isomer) under basic conditions or high thermal stress.

This guide is structured as a series of Troubleshooting Modules designed to address these specific failure modes.

Module 1: The "Pink Product" Issue (Oxidative Instability)

Symptom: Your crude material turns pink, yellow, or brown upon exposure to air or during rotary evaporation. Diagnosis: Indole oxidation.[1] The electron-rich pyrrole ring reacts with singlet oxygen or radicals to form N-formylkynurenine (NFK) or dimeric indoles.

The Fix: The Reductive Workup Protocol

Do not rely solely on inert atmosphere. You must actively scavenge oxidants during the workup.

Step-by-Step Protocol:

  • Quench: If your synthesis involved oxidative reagents, quench immediately.

  • The "Scavenger Wash": During your liquid-liquid extraction (organic phase), introduce a reductive wash step.

    • Standard Wash: Brine.

    • Corrected Wash: 5% Sodium Metabisulfite (

      
      ) or Sodium Thiosulfate (
      
      
      
      ) solution.
  • Acidification Caution: Avoid strong oxidizing acids (like

    
    ). Use degassed HCl if salt formation is required.
    
  • Storage: Store the final compound shielded from light (amber vials) and under Argon.

Technical Insight: The pink color often indicates trace impurities (<1%) rather than bulk decomposition. However, these impurities can act as photosensitizers, accelerating further degradation [1].

Module 2: The "Sticky Oil" Issue (Purification Strategy)

Symptom: The compound refuses to crystallize, remaining a viscous yellow oil or gum. Diagnosis: The free base of Tryptophan N-methylamide has high rotational freedom and strong hydrogen bonding capability, often preventing lattice formation. Solution: Do not try to purify the free base to homogeneity. Switch to a Salt Strategy.

Workflow: The "Acid-Base Switch" & Salt Formation

This method uses the basicity of the primary amine to separate it from non-basic impurities (like unreacted starting material or indole byproducts).

AcidBaseWorkup Start Crude Reaction Mixture (Oil/Gum) AcidExt Dissolve in EtOAc Extract with 1M HCl (aq) Start->AcidExt Sep1 Phase Separation AcidExt->Sep1 OrgPhase Organic Phase (Contains Non-Basic Impurities) Sep1->OrgPhase Discard AqPhase Aqueous Phase (Acidic) (Contains Product Salt) Sep1->AqPhase Keep Basify Basify Aq Phase to pH 10 (Use Na2CO3, Cold) AqPhase->Basify BackExt Extract back into EtOAc (Rapidly) Basify->BackExt Dry Dry (Na2SO4) & Evaporate BackExt->Dry SaltForm Salt Formation Step (Add HCl/Ether or Oxalic Acid) Dry->SaltForm Final Crystalline Solid (Stable Salt) SaltForm->Final

Figure 1: Acid-Base Purification Workflow. This process isolates the amine from neutral organic impurities before locking it into a crystalline salt form.

Protocol for Salt Crystallization:

  • Isolate the free base as an oil using the workflow above.

  • Dissolve the oil in a minimal amount of dry Ethyl Acetate or Isopropanol .

  • Slowly add a solution of anhydrous HCl (in Dioxane or Ether) or Oxalic Acid (in Acetone).

  • Critical: Do not overshoot acidic pH if using HCl; stop at pH 3-4 to avoid hydrolysis of the amide bond.

  • Cool to 4°C. The salt should precipitate as a white/off-white solid.

Module 3: Enantiomeric Purity (Racemization)

Symptom: Optical rotation is lower than literature values, or Chiral HPLC shows a "shoulder" peak. Diagnosis: Racemization via the Azlactone Mechanism . This occurs if the carboxyl group is over-activated during the initial synthesis or if the reaction pH becomes too basic (


).

Prevention Checklist:

  • Coupling Reagents: Avoid using DCC alone. Use EDC/HOBt or HATU/HOAt . The addition of HOBt (Hydroxybenzotriazole) suppresses azlactone formation [2].

  • Base Control: If using DIPEA or TEA, add it slowly and keep equivalents

    
     relative to the amine salt.
    
  • Temperature: Never heat the reaction above 40°C during the coupling step.

Analytical Method (Chiral Purity): To confirm enantiomeric excess (ee%), use the following HPLC conditions:

ParameterCondition
Column Daicel Chiralpak AD-H or OD-H (Amylose/Cellulose based)
Mobile Phase Hexane : Isopropanol : Diethylamine (80 : 20 : 0.1)
Flow Rate 1.0 mL/min
Detection UV @ 280 nm (Tryptophan absorption max)
Expected L-isomer elutes first (typically); D-isomer is the impurity.

Frequently Asked Questions (FAQ)

Q: Can I use column chromatography (Silica Gel) for this? A: Yes, but it is risky. Silica is slightly acidic and can cause degradation of the indole ring or sticking of the amine.

  • Modification: You must pretreat the silica slurry with 1% Triethylamine (TEA) to neutralize active sites.

  • Eluent: Use DCM:MeOH:TEA (e.g., 95:5:0.1).

Q: My product smells like almonds/sweet. Is that normal? A: No. That is likely Indole (degradation product) or residual solvent. The pure amide should be odorless or have a faint amine smell.

Q: How do I store the purified salt? A: Store at -20°C in a desiccator. Tryptophan derivatives are hygroscopic. Moisture promotes hydrolysis and oxidation.

References

  • Simat, T. J., & Steinhart, H. (1998). Oxidation of free tryptophan and tryptophan residues in peptides and proteins.[2][3] Journal of Agricultural and Food Chemistry, 46(2), 490-498. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Green, M. R., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Refer to section on Indole protection and Amide stability). Link

Sources

Technical Support Center: Troubleshooting Low Fluorescence Quantum Yield in Tryptophan Amides

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for troubleshooting low fluorescence quantum yield in tryptophan amides. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in their fluorescence-based experiments. Here, we address common issues in a direct question-and-answer format, providing not just solutions but also the underlying scientific reasoning to empower your experimental design and interpretation.

Frequently Asked Questions (FAQs)
Q1: My tryptophan amide sample has a much lower fluorescence intensity than I expected. What are the most common reasons for this?

A low fluorescence quantum yield in tryptophan amides can be attributed to a variety of factors, often related to the local environment of the tryptophan residue. The most common culprits include:

  • Solvent Effects: The polarity of the solvent plays a critical role. Polar solvents, particularly those capable of hydrogen bonding, can stabilize charge transfer states, leading to quenching.[1][2][3][4] For instance, the quantum yield of N-acetyl-l-tryptophanamide (NATA), a common tryptophan analog, is significantly lower in water (a polar, protic solvent) compared to a nonpolar solvent like dioxane.[1]

  • pH of the Solution: The pH can influence the protonation state of nearby functional groups, which in turn affects the local electric field around the tryptophan.[5][6] For example, a low pH can lead to a decrease in quantum yield by increasing the rate of electron transfer to a nearby amide group.[7][8]

  • Presence of Quenchers: Both internal and external molecules can quench tryptophan fluorescence.[7][9] This can occur through dynamic (collisional) quenching or static quenching (formation of a non-fluorescent complex).[7][9][10] Common quenchers include acrylamide, iodide, and even adjacent amino acid residues like cysteine.[7][11]

  • Temperature: An increase in temperature generally leads to a decrease in fluorescence intensity.[5][9][12] This is primarily due to an increased rate of collisional quenching as the quencher molecules move more rapidly.[9]

  • Conformational Dynamics: The specific conformation of the tryptophan sidechain and the surrounding peptide backbone can significantly impact fluorescence.[13] Certain conformations can bring the indole ring into proximity with quenching groups, such as the peptide carbonyl.[7][13][14]

  • Inner Filter Effects: At high concentrations, the sample itself can reabsorb the emitted fluorescence, leading to an artificially low measured intensity.[15][16]

Troubleshooting Guides
Issue 1: How do I determine if the solvent is the cause of my low quantum yield?

If you suspect the solvent is quenching your tryptophan amide's fluorescence, a systematic investigation of solvent polarity is warranted.

Causality: The indole ring of tryptophan has a larger dipole moment in its excited state compared to its ground state. Polar solvents can stabilize this excited state, but they can also promote non-radiative decay pathways, such as electron transfer to the amide backbone, which reduces the fluorescence quantum yield.[1][2][4]

Troubleshooting Workflow:

A Low Quantum Yield Observed B Prepare Sample in a Nonpolar, Aprotic Solvent (e.g., Dioxane, Cyclohexane) A->B C Measure Fluorescence Quantum Yield B->C D Compare with Yield in Polar Solvent C->D E Yield Significantly Higher in Nonpolar Solvent? D->E Analyze F Solvent-Mediated Quenching Confirmed. Consider using a less polar solvent if compatible with your experiment. E->F Yes G Issue likely not primarily solvent-related. Proceed to other troubleshooting steps. E->G No

Caption: Workflow to diagnose solvent-induced quenching.

Experimental Protocol: Solvent Comparison Study

  • Prepare Stock Solution: Prepare a concentrated stock solution of your tryptophan amide in a solvent that ensures its solubility and stability.

  • Sample Preparation:

    • Dilute the stock solution into your original polar solvent (e.g., water, buffer) to the working concentration.

    • Dilute the same stock solution into a nonpolar, aprotic solvent (e.g., dioxane) to the same final concentration. Ensure the absorbance of both samples at the excitation wavelength is below 0.1 to avoid inner filter effects.[15]

  • Quantum Yield Measurement:

    • Measure the absorbance and fluorescence emission spectra for both samples.

    • Calculate the relative quantum yield using a standard fluorophore with a known quantum yield in the respective solvents. The following equation can be used for relative quantum yield calculation:

      Φx = Φst * (Gradx / Gradst) * (ηx2 / ηst2)

      Where:

      • Φ is the quantum yield.

      • Grad is the gradient from the plot of integrated fluorescence intensity vs. absorbance.

      • η is the refractive index of the solvent.

      • Subscripts 'x' and 'st' refer to the unknown sample and the standard, respectively.[15]

  • Analysis: A significantly higher quantum yield in the nonpolar solvent strongly suggests that the polar solvent is inducing quenching.[1]

Data Summary Table:

SolventDielectric Constant (approx.)Refractive Index (η)Observed Quantum Yield (Φ)
Water80.11.33Your Value
Dioxane2.21.42Your Value
Methanol32.71.33Your Value
Issue 2: My fluorescence intensity decreases as I increase the temperature. How can I confirm if this is due to collisional quenching?

A decrease in fluorescence with increasing temperature is a classic sign of dynamic (collisional) quenching.[9][10] This can be confirmed by performing a temperature-dependent fluorescence study and analyzing the data using the Stern-Volmer equation.

Causality: Higher temperatures increase the kinetic energy of molecules in the solution, leading to more frequent collisions between the fluorophore and any potential quenchers present.[9] If these collisions provide a pathway for non-radiative de-excitation, the fluorescence quantum yield will decrease.

Troubleshooting Workflow:

A Fluorescence Decreases with Increasing Temperature B Perform Temperature-Dependent Fluorescence Measurements A->B C Plot Stern-Volmer Relationship (F₀/F vs. [Q] at different temperatures) B->C D Calculate Ksv at each temperature C->D E Does Ksv increase with temperature? D->E Analyze F Dynamic (Collisional) Quenching is the dominant mechanism. E->F Yes G Static quenching or other mechanisms may be involved. Consider lifetime measurements. E->G No

Caption: Workflow for identifying dynamic quenching.

Experimental Protocol: Temperature-Dependent Stern-Volmer Analysis

  • Sample Preparation: Prepare a series of samples containing your tryptophan amide at a constant concentration and varying concentrations of a potential quencher (if known). If no external quencher is added, you can analyze the temperature effect on the intrinsic fluorescence.

  • Fluorescence Measurements:

    • Use a temperature-controlled fluorometer.

    • Measure the fluorescence intensity (F) of each sample at a range of temperatures (e.g., 25°C to 70°C in 5°C increments).[10]

    • Measure the fluorescence intensity of a sample without the quencher (F₀) at the same temperatures.

  • Data Analysis:

    • For each temperature, plot F₀/F versus the quencher concentration [Q].

    • The slope of this plot is the Stern-Volmer constant (Ksv).

    • The relationship is described by the Stern-Volmer equation: F₀/F = 1 + Ksv[Q].[7]

  • Interpretation: If Ksv increases with increasing temperature, it is indicative of dynamic quenching.[10]

Data Summary Table:

Temperature (°C)Stern-Volmer Constant (Ksv) (M-1)
25Your Value
35Your Value
45Your Value
55Your Value
Issue 3: How can I differentiate between static and dynamic quenching?

Distinguishing between static and dynamic quenching is crucial for understanding the quenching mechanism. This can be achieved by comparing the effects of the quencher on the fluorescence intensity and the fluorescence lifetime.

Causality:

  • Dynamic Quenching: The quencher collides with the fluorophore during its excited state lifetime. This process affects the fluorescence intensity but also shortens the fluorescence lifetime.

  • Static Quenching: The quencher forms a non-fluorescent complex with the fluorophore in its ground state. This reduces the concentration of fluorescent molecules, thereby decreasing the intensity, but it does not affect the lifetime of the uncomplexed, fluorescent molecules.[7][9][10]

Troubleshooting Workflow:

A Low Quantum Yield in the Presence of a Quencher B Measure Fluorescence Intensity (F) and Lifetime (τ) at varying quencher concentrations [Q] A->B C Plot F₀/F vs. [Q] and τ₀/τ vs. [Q] B->C D Analyze Plots C->D E F₀/F > 1 and τ₀/τ = 1 D->E F F₀/F = τ₀/τ > 1 D->F G F₀/F > τ₀/τ > 1 D->G H Static Quenching E->H I Dynamic Quenching F->I J Mixed Static and Dynamic Quenching G->J

Caption: Differentiating between static and dynamic quenching.

Experimental Protocol: Lifetime vs. Intensity Quenching Analysis

  • Sample Preparation: Prepare a set of samples with a constant concentration of your tryptophan amide and increasing concentrations of the suspected quencher.

  • Steady-State Fluorescence: Measure the fluorescence intensity (F) for each sample. Also, measure the intensity of a control sample without the quencher (F₀).

  • Time-Resolved Fluorescence: Using a time-resolved fluorometer, measure the fluorescence lifetime (τ) for each sample. Measure the lifetime of the control sample as well (τ₀).

  • Data Analysis:

    • Plot F₀/F versus the quencher concentration [Q].

    • On a separate graph, plot τ₀/τ versus the quencher concentration [Q].

  • Interpretation:

    • If the plot of F₀/F shows a linear increase while τ₀/τ remains constant at 1, the mechanism is static quenching.

    • If both plots show an identical linear increase, the mechanism is dynamic quenching.

    • If the F₀/F plot shows a greater upward curvature than the τ₀/τ plot, a combination of static and dynamic quenching is occurring.

References
  • Piszczek, G. (2014). Intrinsic Tryptophan Fluorescence in the Detection and Analysis of Proteins: A Focus on Förster Resonance Energy Transfer Techniques. MDPI. [Link]

  • Roy, A. S., et al. (2023). Insights into the Mechanism of Tryptophan Fluorescence Quenching due to Synthetic Crowding Agents: A Combined Experimental and Computational Study. ACS Omega. [Link]

  • Roy, A. S., et al. (2023). Insights into the Mechanism of Tryptophan Fluorescence Quenching due to Synthetic Crowding Agents: A Combined Experimental and Computational Study. ACS Omega. [Link]

  • Muiño, P. L., & Callis, P. R. (2009). Solvent Effects on the Fluorescence Quenching of Tryptophan by Amides via Electron Transfer. Experimental and Computational Studies. The Journal of Physical Chemistry B. [Link]

  • Chen, J., et al. (2007). Mechanism of Fluorescence Quenching of Tryptophans in Human S-Crystallin. Investigative Ophthalmology & Visual Science. [Link]

  • Chen, J., et al. (2008). Mechanism of the Efficient Tryptophan Fluorescence Quenching in Human γD-Crystallin Studied by Time-Resolved Fluorescence. DSpace@MIT. [Link]

  • Mills, O. E. (1976). Effect of Temperature on Tryptophan Fluorescence of Beta-Lactoglobulin B. Biochimica et Biophysica Acta (BBA) - Protein Structure. [Link]

  • BMG LABTECH. (2022). Tryptophan Fluorescence: nature's probe. [Link]

  • Muiño, P. L., & Callis, P. R. (2009). Solvent effects on the fluorescence quenching of tryptophan by amides via electron transfer. Experimental and computational studies. PubMed. [Link]

  • Peterman, B. F., & Laidler, K. J. (1979). Effect of temperature on the fluorescence quenching by N-bromosuccinamide of tryptophan residues in proteins. Canadian Journal of Chemistry. [Link]

  • de Melo, E., et al. (2003). Fluorescence of the single tryptophan of cutinase: temperature and pH effect on protein conformation and dynamics. Photochemistry and Photobiology. [Link]

  • Evident Scientific. Solvent Effects on Fluorescence Emission. [Link]

  • University of California, Irvine. A Guide to Recording Fluorescence Quantum Yields. [Link]

  • Muiño, P. L., & Callis, P. R. (2009). Solvent effects on the fluorescence quenching of tryptophan by amides via electron transfer. Experimental and computational studies. Semantic Scholar. [Link]

  • Edinburgh Instruments. Guide for the Measurements of Absolute Quantum Yields of Liquid Samples. [Link]

  • Curley, K., et al. (2021). A Thermodynamic Model for Interpreting Tryptophan Excitation-Energy-Dependent Fluorescence Spectra Provides Insight Into Protein Conformational Sampling and Stability. Frontiers in Molecular Biosciences. [Link]

  • Callis, P. R., & Liu, T. (2004). Quantitative Prediction of Fluorescence Quantum Yields for Tryptophan in Proteins. The Journal of Physical Chemistry B. [Link]

  • Vaz, D. (2000). EFFECT OF pH AND TEMPERATURE ON CONFORMATIONAL CHANGES OF A HUMANIZED MONOCLONAL ANTIBODY. DigitalCommons@URI. [Link]

  • Adams, P. D., et al. (2004). Conformational Effects on Tryptophan Fluorescence in Cyclic Hexapeptides. Biophysical Journal. [Link]

  • Bunzel, H. A., et al. (2018). Molecular dynamics and tryptophan fluorescence of KE07 variants. ResearchGate. [Link]

  • Sikorska, E., et al. (2014). Measurement of the Fluorescence Quantum Yield Using a Spectrometer With an Integrating Sphere Detector. Applied Spectroscopy. [Link]

  • Agilent. (n.d.). DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE. [Link]

  • Curley, K., et al. (2021). A thermodynamic model for interpreting tryptophan excitation-energy-dependent fluorescence spectra provides insight into protein conformational sampling and stability. bioRxiv. [Link]

  • Piszczek, G. (2014). Intrinsic Tryptophan Fluorescence in the Detection and Analysis of Proteins: A Focus on Förster Resonance Energy Transfer Techniques. PMC. [Link]

  • Chen, Y., & Barkley, M. D. (1998). Toward Understanding Tryptophan Fluorescence in Proteins. Biochemistry. [Link]

  • Osysko, A. J., & Muiño, P. L. (2011). Fluorescence quenching of tryptophan and tryptophanyl dipeptides in solution. Journal of Biophysical Chemistry. [Link]

  • Biondi, I., et al. (2019). d-, l- and d,l-Tryptophan-Based Polyamidoamino Acids: pH-Dependent Structuring and Fluorescent Properties. MDPI. [Link]

  • Viman, O., et al. (2013). Quenching of Tryptophan Fluorescence in the Presence of 2,4-DNP, 2,6-DNP, 2,4-DNA and DNOC and Their Mechanism of Toxicity. MDPI. [Link]

  • Diaz, D. E., et al. (2013). Quenching of tryptophan fluorescence in various proteins by a series of small nickel complexes. Dalton Transactions. [Link]

  • Fonin, A. V., et al. (2014). The dependence of the total fluorescence intensity of N-acetyl tryptophan amide (NATA) on its absorbance at high concentrations of fluorophore, as recorded by a Cary Eclipse spectrofluorimeter. ResearchGate. [Link]

  • Science.gov. tryptophan fluorescence quenching: Topics by Science.gov. [Link]

  • Mattjus, P., et al. (2010). Effect of pH on the intrinsic tryptophan fluorescence of HET- C2. (A)... ResearchGate. [Link]

  • Callis, P. R. (n.d.). Understanding the Variable Quenching of Tryptophan Fluorescence in Proteins. Montana State University. [Link]

  • ResearchGate. (2015). What's wrong with my quantum yield measurement?. [Link]

  • Kapoor, S., et al. (1989). The fluorescence of tryptophan in N,N-dimethylformamide-water mixtures. ResearchGate. [Link]

  • Ghisaidoobe, A. B. T., & Chung, S. J. (2019). Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide. Journal of Visualized Experiments. [Link]

  • Bitesize Bio. (2024). How to Troubleshoot Problems with Fluorescently Tagged Proteins. [Link]

  • van der Meer, M., et al. (2012). Tryptophan fluorescence as a reporter for structural changes in photoactive yellow protein elicited by photo-activation. Photochemical & Photobiological Sciences. [Link]

Sources

Technical Support Center: Recrystallization of (2S)-2-amino-3-(1H-indol-3-yl)-N-methylpropanamide

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to the recrystallization of (2S)-2-amino-3-(1H-indol-3-yl)-N-methylpropanamide for researchers, scientists, and drug development professionals.

A Senior Application Scientist's Guide to Achieving High Purity

Welcome to the technical support guide for the purification of (2S)-2-amino-3-(1H-indol-3-yl)-N-methylpropanamide. This document provides field-proven insights, detailed protocols, and robust troubleshooting advice to address the specific challenges encountered during the crystallization of this L-tryptophan derivative. As an active pharmaceutical ingredient (API), achieving high purity and a consistent crystalline form is paramount for downstream applications, impacting everything from stability to bioavailability.[1] This guide is structured to provide not just procedural steps, but the fundamental scientific reasoning behind them.

The target molecule possesses a unique combination of functional groups: a chiral primary amine, a secondary amide, and an indole ring system. This structure dictates its solubility behavior, making it amenable to purification by recrystallization but also presenting specific challenges such as pH sensitivity and potential for "oiling out." Understanding these properties is the key to developing a successful and reproducible purification strategy.

Core Principles: Solvent Selection and pH Effects

Before addressing specific troubleshooting scenarios, it is crucial to grasp the two most influential factors in the recrystallization of this compound: solvent choice and pH.

  • Solvent Selection: The ideal solvent should dissolve the compound completely at an elevated temperature but poorly at lower temperatures.[2] For (2S)-2-amino-3-(1H-indol-3-yl)-N-methylpropanamide, the polarity must be tuned to accommodate both the polar amine/amide groups and the less polar indole ring. Hydrogen bonding is a particularly important consideration in the crystallization process.[3] A solvent that is too polar may lead to high solubility even at low temperatures, resulting in poor yields, while a highly non-polar solvent may fail to dissolve the compound adequately.

  • pH Control: As an amino acid derivative, the compound's solubility is highly dependent on pH.[4] The primary amine group (pKa ~9-10) will be protonated at acidic pH, forming a highly water-soluble ammonium salt. This property can be exploited for purification via an acid-base extraction prior to the final recrystallization step, effectively removing non-basic impurities.[5][6]

Table 1: Properties of Common Recrystallization Solvents
SolventBoiling Point (°C)Polarity IndexHydrogen BondingNotes for Application
Water10010.2High (Donor & Acceptor)High solubility at acidic pH. Useful as an anti-solvent with alcohols.
Methanol655.1High (Donor & Acceptor)Good starting solvent; may show high solubility even when cold.
Ethanol784.3High (Donor & Acceptor)Excellent choice; slightly less polar than methanol, often providing a better solubility gradient.
Isopropanol823.9High (Donor & Acceptor)Good solubility gradient, lower volatility can aid in slower crystal growth.
Acetonitrile825.8Low (Acceptor only)Can be effective, but less likely to engage in the H-bonding that stabilizes crystal lattices.[7]
Ethyl Acetate774.4Low (Acceptor only)Often used as the less polar component in a mixed-solvent system.
Toluene1112.4NoneUseful as an anti-solvent or in a mixed system with a polar solvent like methanol or ethanol.[7][8]

Troubleshooting Guide

This section addresses the most common issues encountered during the recrystallization of (2S)-2-amino-3-(1H-indol-3-yl)-N-methylpropanamide in a question-and-answer format.

Q1: My compound will not crystallize, even after cooling. What went wrong?

Answer: This is the most frequent issue and typically points to one of two causes: excessive solvent or an inappropriate solvent choice.

  • Cause 1: Too Much Solvent. This is the most common reason for crystallization failure.[9] The solution is not supersaturated, meaning the concentration of the compound is below its solubility limit even at low temperatures.

    • Solution: Reduce the solvent volume by gentle heating under a stream of nitrogen or by using a rotary evaporator until the solution becomes slightly turbid. Then, allow the concentrated solution to cool slowly.[9] To confirm this issue, you can dip a glass stirring rod into the solution and let the solvent evaporate; a significant solid residue indicates a high concentration of dissolved compound.[10]

  • Cause 2: Incorrect Solvent. The compound may be too soluble in the chosen solvent, even at low temperatures.

    • Solution: If reducing the volume is ineffective, you must change solvents. If you are using a highly polar solvent like methanol, try a slightly less polar one like ethanol or isopropanol. Alternatively, introduce an "anti-solvent" (a solvent in which the compound is insoluble) dropwise to the solution at room temperature until turbidity persists. Common anti-solvents for this compound would be water or a non-polar solvent like toluene or hexane.

Q2: The product separated as an oil, not as crystals. How do I fix this?

Answer: This phenomenon, known as "oiling out," occurs when the solute comes out of solution at a temperature above its melting point.[9] It is common with compounds that have relatively low melting points or when the solution is cooled too quickly.

  • Solution 1: Re-heat and Add More Solvent. Warm the mixture to re-dissolve the oil, then add a small amount (1-5%) of additional solvent. This keeps the compound in solution to a lower temperature, hopefully below its melting point, before saturation is reached.[10]

  • Solution 2: Slow Down the Cooling Rate. Rapid cooling is a primary cause of oiling out.[11] After dissolving the compound in hot solvent, allow the flask to cool to room temperature on a benchtop, insulated with a cork ring. Do not place it directly on a cold surface. Once at room temperature, move it to a refrigerator, and finally to a freezer, to maximize yield. Slow cooling is critical for forming large, pure crystals.[2]

  • Solution 3: Change Solvent System. If the issue persists, the boiling point of your solvent may be too high relative to the compound's melting point. Select a solvent with a lower boiling point.

dot

G start Dissolved Compound in Hot Solvent cool Cool Solution Slowly start->cool observe Observe Outcome cool->observe crystals Crystals Form observe->crystals Success no_crystals No Crystals Form observe->no_crystals Problem oil_out Compound 'Oils Out' observe->oil_out Problem troubleshoot_no_xtal Is solution supersaturated? no_crystals->troubleshoot_no_xtal troubleshoot_oil Was cooling too rapid? oil_out->troubleshoot_oil reduce_vol Reduce Solvent Volume troubleshoot_no_xtal->reduce_vol No (Too much solvent) add_anti_solvent Add Anti-Solvent troubleshoot_no_xtal->add_anti_solvent Yes (Wrong solvent) reduce_vol->cool add_anti_solvent->cool reheat_slow_cool Re-heat, add 1-5% more solvent, and cool much slower troubleshoot_oil->reheat_slow_cool Yes change_solvent Change to lower-boiling solvent troubleshoot_oil->change_solvent No reheat_slow_cool->cool change_solvent->start

Caption: Troubleshooting Decision Tree for Recrystallization.

Q3: My recovery yield is very low (<50%). How can I improve it?

Answer: A low yield indicates that a significant amount of your product remains dissolved in the mother liquor.

  • Solution 1: Minimize Solvent Volume. Ensure you are using the minimum amount of hot solvent required to fully dissolve the crude product. Working with a more concentrated solution is the most direct way to improve yield.[10]

  • Solution 2: Ensure Thorough Cooling. Cool the solution in an ice-water bath for at least 30 minutes after it has reached room temperature to maximize precipitation.

  • Solution 3: Solvent Choice. The compound may have a non-trivial solubility in your chosen solvent even at low temperatures. Consider switching to a solvent system where the solubility at low temperature is lower.

  • Solution 4: Check the Mother Liquor. After filtration, try concentrating the mother liquor to see if a second crop of crystals can be obtained. Be aware that this second crop may be less pure than the first.

Q4: The purity hasn't improved significantly. What is causing this?

Answer: This suggests that impurities are being trapped within the crystal lattice (inclusion) or are precipitating alongside your product (co-precipitation).

  • Cause 1: Rapid Crystallization. If crystals form too quickly, impurities do not have time to diffuse back into the solvent and become trapped.[10]

    • Solution: Use the slow cooling methods described for "oiling out." If crystallization begins immediately and aggressively upon removing the flask from heat, it has "crashed out." Re-heat the solution, add a small amount of extra solvent to increase the saturation temperature, and cool slowly.[10]

  • Cause 2: Impurity has Similar Solubility. If an impurity has a very similar solubility profile to your compound, a single recrystallization may not be sufficient.

    • Solution: Perform a second recrystallization on the purified material. Alternatively, consider a preliminary purification step. For this molecule, an acid-base extraction can be highly effective at removing non-basic organic impurities before recrystallization.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization from Ethanol
  • Dissolution: Place the crude (2S)-2-amino-3-(1H-indol-3-yl)-N-methylpropanamide in an Erlenmeyer flask. Add a minimal amount of ethanol and a magnetic stir bar. Heat the mixture gently on a hot plate with stirring.

  • Saturation: Continue adding ethanol dropwise until the solid just dissolves. Avoid adding a large excess.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration into a pre-warmed flask to remove them.

  • Cooling & Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Disturbances during crystal growth are detrimental.[3] Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any residual mother liquor.

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol 2: Dual-Solvent Recrystallization (Ethanol/Water)
  • Dissolution: Dissolve the crude compound in the minimum amount of hot ethanol as described above.

  • Induce Precipitation: While the solution is still hot, add water (the anti-solvent) dropwise with stirring until the solution becomes faintly and persistently cloudy.

  • Re-solubilize: Add a few drops of hot ethanol to just re-dissolve the precipitate and make the solution clear again.

  • Cooling & Isolation: Follow steps 4-7 from the single-solvent protocol. The washing solvent should be a mixture of ethanol and water with a slightly higher ethanol ratio than the final crystallization mixture.

dot

G cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation dissolve 1. Dissolve crude solid in minimum hot solvent cool 2. Cool slowly to room temperature dissolve->cool ice_bath 3. Place in ice bath to maximize precipitation cool->ice_bath filtrate 4. Collect crystals via vacuum filtration ice_bath->filtrate wash 5. Wash with small amount of ice-cold solvent filtrate->wash dry 6. Dry crystals under vacuum wash->dry product Pure Crystalline Product dry->product

Caption: Standard Recrystallization Workflow.

Frequently Asked Questions (FAQs)

  • Q: Should I use seeding for my crystallization?

    • A: Yes, seeding is a powerful technique to control crystallization.[] Adding a single, pure crystal (a "seed crystal") to a cooled, saturated solution provides a nucleation site for uniform crystal growth. This can prevent the formation of excessive fines, control the polymorphic form, and help initiate crystallization in stubborn cases.[1][]

  • Q: How does agitation affect the process?

    • A: Gentle agitation during dissolution is necessary. However, during the cooling and growth phase, the solution should ideally be left undisturbed. Excessive agitation can lead to rapid nucleation, resulting in many small crystals (fines) instead of fewer, larger, and purer ones.[13] It can also cause particle breakage.[13]

  • Q: Can I use a rotary evaporator to remove excess solvent?

    • A: Yes, a rotary evaporator is an efficient way to reduce solvent volume if you have added too much.[9] However, be careful not to oversaturate the solution while it is still hot, as this can cause the product to "crash out" non-selectively. It is best to concentrate the solution, then re-heat to ensure everything is dissolved before commencing the slow cooling process.

References

  • CrystEngComm. (n.d.). Guide for crystallization. Retrieved from [Link]

  • Ernst, S. (1960). Process of purifying tryptamine com-. U.S. Patent No. 2,943,093. Google Patents.
  • Erowid. (n.d.). Tryptamine from Tryptophan. Erowid. Retrieved from [Link]

  • Pharmaceutical Technology. (2022). A Troubleshooting Guide for Topical Drug Manufacturing. Pharmaceutical Technology, 46(3). Retrieved from [Link]

  • Crystal Pharmatech. (n.d.). API Crystallization. Retrieved from [Link]

  • Friscic, T., & Fabian, L. (2016). Synthesis and Crystallographic Characterization of a Maleimide Derivative of Tryptamine. Crystals, 6(12), 153. MDPI. Retrieved from [Link]

  • Kumar, L. (n.d.). Recrystallization of Active Pharmaceutical Ingredients. SciSpace. Retrieved from [Link]

  • Speeter, M. E. (1960). Process of preparing tryptamine. U.S. Patent No. 2,920,080. Google Patents.
  • LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from [Link]

  • Friscic, T., & Fabian, L. (2016). Synthesis and Crystallographic Characterization of a Maleimide Derivative of Tryptamine. Crystals, 6(12), 153. MDPI. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-3-(1H-indol-3-yl)propanamide. National Center for Biotechnology Information. Retrieved from [Link]

  • ACS Publications. (2021). Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. The Journal of Organic Chemistry. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Retrieved from [Link]

  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. Retrieved from [Link]

  • De Kimpe, N., et al. (n.d.). Supporting Information for Synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl). Retrieved from [Link]

  • PraxiLabs. (2022). Recrystallization Definition, Principle & Purpose. Retrieved from [Link]

  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. Retrieved from [Link]

Sources

Validation & Comparative

1H NMR Spectrum Analysis of (2S)-2-amino-3-(1H-indol-3-yl)-N-methylpropanamide

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide for Structural Verification

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

Compound Identity: (2S)-2-amino-3-(1H-indol-3-yl)-N-methylpropanamide Common Name: L-Tryptophan N-methylamide CAS Registry: (Generic reference to Tryptophan amides) Molecular Formula: C₁₂H₁₅N₃O[1][2]

This guide provides a definitive structural analysis of L-Tryptophan N-methylamide , a critical tryptophan derivative used as a fluorogenic probe, a peptide synthesis intermediate, and a substrate in metabolic studies.[1]

The Analytical Challenge: Researchers often confuse this compound with its parent (L-Tryptophan) or the primary amide (L-Tryptophan amide).[1][2] While Mass Spectrometry (MS) confirms molecular weight, it cannot easily distinguish between regioisomers (e.g., N-methylation at the indole vs. the amide vs. the alpha-amine). 1H NMR in DMSO-d₆ is the gold standard for this verification because it allows for the observation of exchangeable amide protons and their specific coupling patterns.[1][2]

Structural Analysis & Assignments (The "Why")

To interpret the spectrum accurately, we must deconstruct the molecule into four distinct spin systems. The choice of DMSO-d₆ as the solvent is non-negotiable here; protic solvents like Methanol-d₄ or D₂O will exchange the amide and indole protons, erasing the critical coupling information needed to verify the N-methyl amide structure.[1][2]

A. The Indole Ring (Aromatic Region)[2]
  • Characteristics: The indole moiety remains largely unchanged from the parent tryptophan.[1]

  • Key Signal: The Indole NH (H-1) appears as a distinct, broad singlet very far downfield (~10.8–11.0 ppm).[1][2] Its presence confirms the indole ring is intact and not alkylated at the 1-position.[1][2]

  • Aromatic Protons: A set of multiplets between 6.9 and 7.6 ppm representing the benzene ring and the C2-H of the pyrrole ring.[1]

B. The Side Chain (Aliphatic Region)[2]
  • Beta-Protons (β-CH₂): These are diastereotopic due to the adjacent chiral center (α-carbon).[1][2] They do not appear as a simple doublet but often as two sets of multiplets (dd) around 2.9–3.2 ppm.[2]

  • Alpha-Proton (α-CH): A multiplet around 3.5–3.8 ppm.[1][2] Its shift is sensitive to the electronic nature of the amide group.[1]

C. The N-Methyl Amide (The Diagnostic Fingerprint)[1][2]
  • The "Smoking Gun": The methyl group attached to the amide nitrogen (CONH-CH₃ ) is the primary differentiator.[1][2]

  • Multiplicity: Unlike a methyl ester (singlet) or an N-methyl amine (singlet), this methyl group appears as a doublet (J ≈ 4.5 Hz).[1][2]

  • Causality: This splitting arises from vicinal coupling with the adjacent Amide NH proton.[1][2] This doublet collapses to a singlet if D₂O is added (decoupling via exchange).[2]

D. The Amide & Amine Protons[4][5]
  • Amide NH: Appears as a broad quartet (or broad singlet if resolution is low) around 7.8–8.2 ppm.[1][2] The quartet shape confirms it is coupled to the CH₃ group.[1]

  • Alpha-Amine (NH₂): Typically a broad signal variable between 1.5–3.5 ppm, depending on water content and salt form (e.g., HCl salts shift this to ~8.0 ppm broad).[2]

Comparative Data Analysis

The following table contrasts the target molecule with its most common alternatives.

Table 1: Comparative Chemical Shifts (DMSO-d₆, 400+ MHz)
Proton Assignment(A) L-Tryptophan (Free Acid)(B) L-Tryptophan Amide (Primary)(C) Target: Trp N-methylamideSignal Multiplicity (Target)
Indole NH 10.8 - 11.0 ppm10.8 - 11.0 ppm10.8 - 11.0 ppm Broad Singlet
Amide NH N/A (COOH)7.0 - 7.5 ppm (2H)7.8 - 8.2 ppm (1H) Broad Quartet (J~4.5Hz)
Aromatic (Indole) 6.9 - 7.6 ppm6.9 - 7.6 ppm6.9 - 7.6 ppm Multiplets
Alpha-CH (α-H) 3.4 - 3.6 ppm3.4 - 3.6 ppm3.5 - 3.8 ppm Multiplet (dd/t)
Beta-CH₂ (β-H) 2.9 - 3.3 ppm2.9 - 3.3 ppm2.9 - 3.2 ppm Multiplets (Diastereotopic)
Amide Methyl N/AN/A2.60 - 2.65 ppm Doublet (J~4.6Hz)
Alpha-Amine (NH₂) Varies (Broad)Varies (Broad)Varies (Broad) Broad Singlet

Critical Note: In Compound B (Primary Amide), the amide protons appear as two broad singlets ( diastereotopic due to restricted rotation) or one broad lump.[2] In Compound C (Target), the single amide proton couples to the methyl, creating the unique quartet/doublet relationship.

Experimental Protocol: Self-Validating Workflow

To ensure high-fidelity data that can distinguish these subtle features, follow this protocol.

Step 1: Sample Preparation[1][6]
  • Mass: Weigh 5–10 mg of the solid compound.

  • Solvent: Use 0.6 mL of DMSO-d₆ (99.9% D).[1][2]

    • Why: CDCl₃ is often too non-polar for amino acid amides, leading to solubility issues and broadening of peaks. D₂O causes exchange of the critical NH signals.[1]

  • Vessel: Use a high-quality 5mm NMR tube.

  • Dissolution: Vortex gently. If the solution is cloudy, sonicate for 30 seconds. Do not heat above 40°C to avoid degradation.[1][2]

Step 2: Acquisition Parameters (400 MHz or higher)[2][10]
  • Pulse Sequence: Standard 1H (zg30).

  • Scans (NS): 16 to 64 (Indole NH is broad; more scans improve S/N).[1][2]

  • Relaxation Delay (D1): Set to ≥ 2.0 seconds to allow full relaxation of the isolated methyl protons for accurate integration.

  • Spectral Width: -2 to 14 ppm (to catch the Indole NH).[1][2]

Step 3: The "D₂O Shake" Validation (The Trust Mechanism)

If you observe the doublet at 2.6 ppm but want absolute confirmation:

  • Acquire the standard spectrum in DMSO-d₆.[1][2]

  • Add 1–2 drops of D₂O directly to the NMR tube.[1][2]

  • Shake and wait 5 minutes.

  • Re-acquire the spectrum.[1][2][3]

    • Result: The Indole NH (~10.[1][2]9) and Amide NH (~8.[1][2][4]0) will disappear.[1][2]

    • Confirmation: The Methyl doublet at 2.6 ppm will collapse into a sharp singlet because the coupling partner (NH) is gone.[1][2] This proves the methyl is attached to a nitrogen.[1]

Logic Pathways & Visualization

The following diagrams illustrate the assignment logic and structural connectivity.

Diagram 1: Assignment Decision Tree

This workflow guides the researcher through the spectral features to confirm identity.[1]

NMR_Assignment_Logic Start Start: Acquire 1H NMR in DMSO-d6 Check_Indole Check 10.8-11.0 ppm: Is there a broad Singlet? Start->Check_Indole Indole_Yes Indole Ring Present Check_Indole->Indole_Yes Yes Indole_No STOP: Indole Missing/Modified Check_Indole->Indole_No No Check_Methyl Check 2.60-2.65 ppm: Is there a signal? Indole_Yes->Check_Methyl Methyl_Type Analyze Multiplicity Check_Methyl->Methyl_Type Signal Present Singlet Singlet: Likely N-Methyl Amine or Ester Methyl_Type->Singlet Doublet Doublet (J~4.6Hz): N-Methyl Amide Confirmed Methyl_Type->Doublet Check_Coupling Verify Coupling Partner: Check 7.8-8.2 ppm Doublet->Check_Coupling Quartet Broad Quartet Found: Matches Methyl Doublet Check_Coupling->Quartet Yes Final Identity Confirmed: (2S)-2-amino-3-(1H-indol-3-yl)-N-methylpropanamide Quartet->Final

Caption: Logical workflow for distinguishing the target compound from impurities or analogues based on multiplicity analysis.

Diagram 2: COSY Correlations (Connectivity)

This diagram visualizes the spin-spin coupling networks observable in a 2D COSY experiment.

COSY_Network IndoleNH Indole NH (10.9 ppm) ArH Indole C2-H (7.2 ppm) IndoleNH->ArH Vicinal (Weak) BetaH Beta-CH2 (3.1 ppm) AlphaH Alpha-CH (3.6 ppm) BetaH->AlphaH Vicinal (Strong) AmideNH Amide NH (8.0 ppm) AlphaH->AmideNH Through Space/Bond Methyl N-Methyl (2.6 ppm) AmideNH->Methyl Vicinal (Key Diagnostic)

Caption: Expected COSY correlations. The green line represents the critical coupling confirming the N-methyl amide connectivity.[1][2]

References

  • Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[1][2] (Authoritative text on pulse sequences and coupling constants).

  • Wishart, D. S., et al. (2022). HMDB 5.0: the Human Metabolome Database for 2022.[1] Nucleic Acids Research. [Link] (Reference for parent L-Tryptophan shifts).[1][2]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer.[1][2] (Source for standard amide/N-methyl chemical shift prediction rules).

  • SDBS. (National Institute of Advanced Industrial Science and Technology).[1][2] Spectral Database for Organic Compounds. [Link] (General reference for indole and amide fragment shifts).[2]

Sources

A Comparative Guide to HPLC Retention Time Standards for (2S)-2-amino-3-(1H-indol-3-yl)-N-methylpropanamide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive analysis of the expected High-Performance Liquid Chromatography (HPLC) retention behavior of (2S)-2-amino-3-(1H-indol-3-yl)-N-methylpropanamide. Due to the limited availability of direct experimental data for this specific compound, this document establishes a framework for its analysis by comparing its predicted retention time with two well-characterized standards: L-tryptophan and L-tryptophanamide. By examining the structural differences and their influence on hydrophobicity, this guide offers a robust, scientifically-grounded protocol for method development and the establishment of in-house retention time standards.

Introduction: The Analytical Challenge

(2S)-2-amino-3-(1H-indol-3-yl)-N-methylpropanamide is a derivative of the essential amino acid L-tryptophan. Its structural similarity to endogenous molecules and potential use in drug discovery necessitates reliable analytical methods for its identification and quantification. Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the predominant technique for the analysis of tryptophan and its derivatives, owing to its high resolution and sensitivity.[1][2]

A critical parameter in HPLC is the retention time (t_R_), which is the time taken for a specific analyte to pass through the chromatographic column. Establishing a reliable retention time standard is paramount for compound identification and purity assessment. This guide addresses the absence of a commercially available standard and published, specific retention time data for (2S)-2-amino-3-(1H-indol-3-yl)-N-methylpropanamide by providing a logical, comparative approach.

Predicting Retention Behavior: A Comparative Analysis

In reversed-phase HPLC, retention is primarily governed by the hydrophobic interactions between the analyte and the stationary phase (typically a C18 alkyl chain). The more hydrophobic a compound is, the more strongly it will interact with the stationary phase, resulting in a longer retention time.[3]

We can predict the retention behavior of our target compound by comparing its structure to L-tryptophan and L-tryptophanamide.

Chemical Structures:

  • L-Tryptophan: Possesses a carboxylic acid group, which is ionized at neutral pH, making it relatively polar.[4]

  • L-Tryptophanamide: The carboxylic acid is replaced by a primary amide, which is less polar than a carboxylate anion.[5]

  • (2S)-2-amino-3-(1H-indol-3-yl)-N-methylpropanamide: The primary amide is further N-methylated. This additional methyl group increases the molecule's nonpolar surface area.

Based on these structural differences, we can predict the following order of elution in a typical reversed-phase HPLC system:

L-Tryptophan < L-Tryptophanamide < (2S)-2-amino-3-(1H-indol-3-yl)-N-methylpropanamide

The N-methylation of the amide in our target compound increases its hydrophobicity compared to L-tryptophanamide, leading to a predicted longer retention time.

Logical Flow for Retention Time Prediction

G cluster_1 Hydrophobicity & Retention A L-Tryptophan (Carboxylic Acid - Polar) B L-Tryptophanamide (Primary Amide - Less Polar) A->B Amidation C (2S)-2-amino-3-(1H-indol-3-yl)-N-methylpropanamide (N-methyl Amide - Least Polar) B->C N-methylation D Increased Hydrophobicity C->D E Stronger Interaction with C18 Stationary Phase D->E F Longer Retention Time E->F

Caption: Predicted retention based on structural polarity.

Experimental Protocol for Comparative Analysis

This section outlines a detailed protocol to experimentally verify the predicted retention times and establish an in-house standard.

Materials and Reagents
  • Standards:

    • L-Tryptophan (≥98% purity, HPLC grade)[2]

    • L-Tryptophanamide hydrochloride (or free base, ≥98% purity)

  • Target Compound:

    • (2S)-2-amino-3-(1H-indol-3-yl)-N-methylpropanamide (synthesized in-house or custom synthesis)

  • Solvents:

    • Acetonitrile (ACN), HPLC grade

    • Methanol (MeOH), HPLC grade

    • Water, HPLC grade (e.g., Milli-Q or equivalent)

  • Additives:

    • Formic acid (FA), LC-MS grade (0.1%)

    • Trifluoroacetic acid (TFA), HPLC grade (0.1%)

Instrumentation
  • An HPLC or UHPLC system equipped with:

    • Binary or quaternary pump

    • Autosampler

    • Column thermostat

    • UV-Vis or Diode Array Detector (DAD)

Chromatographic Conditions
ParameterRecommended ConditionRationale
Column C18, 2.1 or 4.6 mm i.d., 50-150 mm length, ≤ 3.5 µm particle sizeProvides good retention and resolution for tryptophan derivatives.
Mobile Phase A 0.1% Formic Acid in WaterProvides acidic pH to ensure consistent protonation of the primary amine.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier for reversed-phase chromatography.
Gradient 5% to 95% B over 15 minutesA broad gradient is suitable for initial screening and determining the approximate retention time.
Flow Rate 0.4 mL/min for 2.1 mm i.d.; 1.0 mL/min for 4.6 mm i.d.Standard flow rates for the respective column dimensions.
Column Temp. 30 °CProvides stable retention times and improved peak shape.
Detection 280 nmThe indole ring of tryptophan and its derivatives has a strong absorbance at this wavelength.
Injection Vol. 5 µLA small injection volume minimizes band broadening.
Sample Preparation
  • Prepare individual stock solutions of L-Tryptophan, L-Tryptophanamide, and the target compound at a concentration of 1 mg/mL in a 50:50 mixture of Mobile Phase A and B.

  • Prepare a mixed standard solution containing all three compounds at a final concentration of 0.1 mg/mL each by diluting the stock solutions with the same solvent mixture.

  • Filter all solutions through a 0.22 µm syringe filter before injection.

Experimental Workflow

Workflow for Comparative HPLC Analysis

G A Prepare Individual & Mixed Standards (L-Trp, L-Trp-NH2, Target Cmpd) B Equilibrate HPLC System (C18 Column, Mobile Phases A & B) A->B C Inject Individual Standards (Determine individual t_R_) B->C D Inject Mixed Standard (Confirm peak identity and resolution) C->D E Data Analysis (Compare retention times and calculate relative retention) D->E

Caption: Step-by-step experimental workflow.

Data Interpretation and Expected Results

The chromatogram of the mixed standard solution is expected to show three distinct peaks, eluting in the order predicted in Section 2.

Table 1: Predicted and Experimental Retention Time Comparison

CompoundPredicted Elution OrderExpected Retention Time (min)Experimental Retention Time (min)
L-Tryptophan1~5-7To be determined
L-Tryptophanamide2~8-10To be determined
(2S)-2-amino-3-(1H-indol-3-yl)-N-methylpropanamide3~10-12To be determined

Note: Expected retention times are estimates and will vary depending on the specific HPLC system and column used.

By running the individual standards first, the retention time of each compound can be definitively assigned in the chromatogram of the mixed standard.

Alternative Analytical Approaches

While RP-HPLC is the most common technique, other methods can also be employed for the analysis of tryptophan derivatives:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is suitable for very polar compounds and would likely result in an elution order that is the reverse of RP-HPLC.

  • Supercritical Fluid Chromatography (SFC): SFC can offer faster separations and is a "greener" alternative to traditional HPLC.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer provides an additional layer of confirmation through mass-to-charge ratio (m/z) detection, which is highly specific.[6]

Conclusion

While a dedicated commercial standard for (2S)-2-amino-3-(1H-indol-3-yl)-N-methylpropanamide may not be readily available, a robust analytical standard can be established in-house. By leveraging the principles of reversed-phase chromatography and comparing the retention behavior to the well-characterized compounds L-tryptophan and L-tryptophanamide, researchers can confidently identify and quantify this target compound. The provided experimental protocol offers a starting point for method development and validation, ensuring data integrity and reproducibility in research and development settings.

References

  • Benchchem. (n.d.).
  • PubChem. (n.d.). 2-Amino-3-(1H-indol-3-yl)propanamide.
  • eScholarship. (2025, March 7). Synthesis and Performance of l‑Tryptophanamide and (S)‑1-(Naphthalen-2′-yl)
  • PubMed. (n.d.). HPLC of tryptophan and its metabolites: as OPA derivatives and on the basis of their UV and fluorescence spectra, simultaneously.
  • SpringerLink. (n.d.).
  • Oxford Academic. (2020, October 27). HPLC Gradient Retention of Tryptophan and its Metabolites on Three Stationary Phases in Context of Lipophilicity Assessment.
  • PMC. (n.d.).
  • Sigma-Aldrich. (n.d.). 2-Amino-3-(1H-indol-3-yl)propanamide.
  • PubChem. (n.d.). (2R)-2-[[(2S)-2-[[[[(2R)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-(2-methylpropyl)carbamoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-N-[(2S)-1-amino-1-oxopropan-2-yl]-3-phenylpropanamide.
  • SciELO. (n.d.).
  • ResearchGate. (2020, October 27). (PDF) HPLC Gradient Retention of Tryptophan and its Metabolites on Three Stationary Phases in Context of Lipophilicity Assessment.
  • Waters. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.
  • eScholarship. (n.d.).
  • PMC. (n.d.).
  • ChemShuttle. (n.d.). 2-amino-3-(1H-indol-3-yl)-N-methylpropanamide hydrochloride.
  • Harvard Apparatus. (n.d.). The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC.
  • Pharmacompass. (n.d.). 2-amino-3-(1H-indol-3-yl)
  • ResearchGate. (2025, August 6). Sequence effect of peptide retention in RP-HPLC by thermodynamics analysis.
  • MDPI. (2023, January 24).
  • MDPI. (2026, January 13).
  • Frontiers. (n.d.).
  • ResearchGate. (n.d.). Variation of tryptophan retention factor with methanol volume fraction for different pH values.
  • MDPI. (n.d.). Supporting Information for Synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl).
  • MDPI. (2023, April 23).
  • PMC. (n.d.).
  • ChemSynthesis. (2025, May 20). 2-amino-1-(1H-indol-3-yl)-2-methyl-1-propanone.
  • Google Patents. (n.d.). US20130296608A1 - Novel stereospecific synthesis of (-) (2s, 3s)-1-dimethylamino-3-(3-methoxyphenyl)-2-methyl pentan-3-ol.

Sources

A Comparative Guide to Chiral Purity Assessment of (2S)-2-amino-3-(1H-indol-3-yl)-N-methylpropanamide

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the stereoisomeric composition of a drug candidate is a critical quality attribute that profoundly influences its pharmacological and toxicological profile. For "(2S)-2-amino-3-(1H-indol-3-yl)-N-methylpropanamide," a chiral tryptophan derivative, ensuring its enantiomeric purity is not merely a regulatory requirement but a fundamental aspect of guaranteeing its safety and efficacy.[1] This guide provides a comparative analysis of modern analytical techniques for the chiral purity assessment of this compound, offering experimentally-grounded insights for researchers, scientists, and drug development professionals.

The Imperative of Chiral Purity in Drug Development

The United States Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) have established clear guidelines regarding the development of stereoisomeric drugs.[2][3][4] These guidelines underscore the necessity of characterizing the individual enantiomers of a chiral drug substance and setting stringent limits for the undesired enantiomer.[2][4] This is because enantiomers can exhibit significantly different pharmacokinetic, pharmacodynamic, and toxicological properties. Therefore, robust and reliable analytical methods for determining enantiomeric excess (e.e.) are indispensable throughout the drug development lifecycle.

Comparative Analysis of Analytical Methodologies

The chiral purity of (2S)-2-amino-3-(1H-indol-3-yl)-N-methylpropanamide can be effectively determined using several chromatographic and electrophoretic techniques. The choice of methodology often depends on factors such as the required sensitivity, sample matrix, and the stage of drug development. This guide focuses on three principal techniques: High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE).

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a cornerstone technique for enantiomeric separations in the pharmaceutical industry due to its versatility and robustness.[5][6] The direct separation of enantiomers is typically achieved using a chiral stationary phase (CSP) that forms transient diastereomeric complexes with the analyte enantiomers, leading to differential retention times.[7]

Causality Behind Experimental Choices:

  • Chiral Stationary Phases (CSPs): For a molecule like (2S)-2-amino-3-(1H-indol-3-yl)-N-methylpropanamide, which possesses a primary amine, an amide, and an indole ring, several types of CSPs can be effective. Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are often the first choice due to their broad applicability.[4][5] The chiral recognition mechanism on these phases involves a combination of hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the chiral grooves of the polysaccharide structure.[7]

  • Mobile Phase Selection: The choice between normal-phase, reversed-phase, and polar organic modes significantly impacts selectivity.[5][8]

    • Normal-Phase (NP): Typically using hexane and an alcohol modifier (e.g., isopropanol), NP-HPLC can offer excellent selectivity. The addition of a small amount of an acidic or basic additive can improve peak shape and resolution for ionizable compounds.[9]

    • Reversed-Phase (RP): Employing aqueous buffers and organic modifiers like acetonitrile or methanol, RP-HPLC is advantageous for its compatibility with mass spectrometry (MS) and for analyzing more polar compounds.[10]

    • Polar Organic (PO): Using polar organic solvents like methanol or acetonitrile, often with acidic and basic additives, this mode can provide unique selectivity.[11]

Experimental Protocol: Chiral HPLC

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh and dissolve sample in mobile phase Filter Filter through 0.45 µm PTFE syringe filter Sample->Filter Injector Inject sample Filter->Injector Prepared Sample Column Chiral Column (e.g., Polysaccharide-based) Injector->Column Detector UV Detector (e.g., 280 nm) Column->Detector Chromatogram Obtain Chromatogram Detector->Chromatogram Signal Integration Integrate peak areas of enantiomers Chromatogram->Integration Calculation Calculate enantiomeric purity (%) Integration->Calculation

Caption: A typical workflow for chiral purity assessment by HPLC.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh and dissolve the sample of (2S)-2-amino-3-(1H-indol-3-yl)-N-methylpropanamide in the initial mobile phase to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm PTFE syringe filter before injection.

  • Chromatographic Conditions:

    • Column: A polysaccharide-based chiral stationary phase, such as one derived from cellulose tris(3,5-dimethylphenylcarbamate), is a good starting point.

    • Mobile Phase: For a normal-phase separation, a mixture of hexane and isopropanol (e.g., 80:20 v/v) with 0.1% diethylamine (for a basic compound) can be employed.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 280 nm (due to the indole chromophore).

  • Data Analysis: Integrate the peak areas of the (2S) and the potential (2R) enantiomers. Calculate the enantiomeric purity using the formula: Enantiomeric Purity (%) = [Area of (2S) enantiomer / (Area of (2S) enantiomer + Area of (2R) enantiomer)] x 100.

Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful green alternative to HPLC for chiral separations, offering faster analysis times and reduced organic solvent consumption.[5][12] It utilizes a supercritical fluid, typically carbon dioxide, as the primary mobile phase, often with a small amount of an organic modifier.

Causality Behind Experimental Choices:

  • Mobile Phase: The low viscosity and high diffusivity of supercritical CO2 allow for high flow rates without a significant loss in efficiency, leading to rapid separations.[13] The polarity of the mobile phase can be fine-tuned by adjusting the type and percentage of the organic modifier (e.g., methanol, ethanol).

  • Chiral Stationary Phases: Many CSPs used in HPLC are also effective in SFC. Polysaccharide-based CSPs are widely used and often exhibit excellent performance.[14]

  • Additives: Small amounts of acidic or basic additives can significantly improve peak shape and resolution for ionizable analytes.[14]

Experimental Protocol: Chiral SFC

SFC_Workflow cluster_prep_sfc Sample Preparation cluster_sfc SFC Analysis cluster_data_sfc Data Analysis Sample_SFC Dissolve sample in modifier Filter_SFC Filter through 0.45 µm PTFE syringe filter Sample_SFC->Filter_SFC Injector_SFC Inject sample Filter_SFC->Injector_SFC Prepared Sample Column_SFC Chiral Column (e.g., Polysaccharide-based) Injector_SFC->Column_SFC BPR Back Pressure Regulator Column_SFC->BPR Detector_SFC UV Detector BPR->Detector_SFC Chromatogram_SFC Obtain Chromatogram Detector_SFC->Chromatogram_SFC Signal Integration_SFC Integrate peak areas Chromatogram_SFC->Integration_SFC Calculation_SFC Calculate enantiomeric purity (%) Integration_SFC->Calculation_SFC

Caption: A streamlined workflow for chiral purity analysis using SFC.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the sample in the organic modifier (e.g., methanol) to a concentration of approximately 1 mg/mL and filter.

  • Chromatographic Conditions:

    • Column: An immobilized polysaccharide-based CSP is recommended for its robustness with a wider range of modifiers.

    • Mobile Phase: A gradient of CO2 and methanol (e.g., starting from 5% methanol and increasing to 40% over 5 minutes). A small amount of an additive like isopropylamine (0.1%) can be beneficial.

    • Flow Rate: 3.0 mL/min.

    • Back Pressure: 150 bar.

    • Column Temperature: 35 °C.

    • Detection: UV at 280 nm.

  • Data Analysis: Similar to HPLC, calculate the enantiomeric purity based on the integrated peak areas.

Capillary Electrophoresis (CE)

CE is a high-efficiency separation technique that is particularly well-suited for the analysis of charged and polar compounds.[15][16] Chiral separations in CE are achieved by adding a chiral selector to the background electrolyte (BGE).

Causality Behind Experimental Choices:

  • Chiral Selectors: Cyclodextrins and their derivatives are the most commonly used chiral selectors in CE for amino acid-related compounds.[15][17] They form transient inclusion complexes with the enantiomers, leading to differences in their electrophoretic mobilities. The choice of cyclodextrin (e.g., neutral, charged, derivatized) can be tailored to the analyte's properties.

  • Background Electrolyte (BGE): The pH of the BGE is a critical parameter as it determines the charge of the analyte and the electroosmotic flow (EOF). For an amine-containing compound, a low pH BGE is often used to ensure it is protonated and positively charged.

Experimental Protocol: Chiral CE

CE_Workflow cluster_prep_ce Sample Preparation cluster_ce CE Analysis cluster_data_ce Data Analysis Sample_CE Dissolve sample in BGE or water Injection_CE Hydrodynamic or Electrokinetic Injection Sample_CE->Injection_CE Prepared Sample Capillary Fused-Silica Capillary with Chiral Selector in BGE Injection_CE->Capillary Detector_CE UV Detector Capillary->Detector_CE Electropherogram Obtain Electropherogram Detector_CE->Electropherogram Signal Integration_CE Integrate peak areas Electropherogram->Integration_CE Calculation_CE Calculate enantiomeric purity (%) Integration_CE->Calculation_CE

Caption: The process flow for chiral analysis by Capillary Electrophoresis.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the sample in the BGE or water to a concentration of approximately 0.5 mg/mL.

  • Electrophoretic Conditions:

    • Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).

    • Background Electrolyte (BGE): 50 mM phosphate buffer at pH 2.5 containing a chiral selector such as sulfated-β-cyclodextrin (e.g., 10 mg/mL).

    • Voltage: 20 kV.

    • Temperature: 25 °C.

    • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).

    • Detection: UV at 214 nm or 280 nm.

  • Data Analysis: Calculate the enantiomeric purity from the integrated peak areas in the electropherogram.

Performance Comparison

FeatureHPLCSFCCE
Principle Differential partitioning between a mobile phase and a chiral stationary phase.Differential partitioning between a supercritical fluid mobile phase and a chiral stationary phase.Differential migration in an electric field due to transient diastereomeric complex formation with a chiral selector in the electrolyte.
Speed Moderate to fast.Very fast.[12]Very fast.[15]
Solvent Consumption High.Low (primarily CO2).[5]Extremely low.[6]
Sensitivity Good, can be coupled to MS.Good, readily compatible with MS.Generally lower sensitivity with UV, but can be coupled to MS.
Robustness High, well-established technology.Good, with modern instrumentation.Moderate, can be sensitive to matrix effects and capillary surface chemistry.
Cost Moderate instrument cost, high solvent cost.Higher instrument cost, low solvent cost.Lower instrument cost, low operational cost.
Ideal For Routine QC, preparative separations.High-throughput screening, green chemistry initiatives.Analysis of small sample volumes, charged and polar analytes.

Conclusion

The chiral purity assessment of (2S)-2-amino-3-(1H-indol-3-yl)-N-methylpropanamide is a critical step in its development as a pharmaceutical agent. High-Performance Liquid Chromatography, Supercritical Fluid Chromatography, and Capillary Electrophoresis each offer a viable and robust platform for this analysis.

  • HPLC remains the workhorse of the industry, offering a high degree of flexibility and reliability.

  • SFC presents a compelling alternative with significant advantages in speed and environmental impact, making it ideal for high-throughput screening environments.[12]

  • CE excels in situations where sample volume is limited and high separation efficiency is paramount.

The selection of the most appropriate technique will be dictated by the specific requirements of the analysis at each stage of the drug development process. A thorough understanding of the principles behind each method, as outlined in this guide, will empower researchers to make informed decisions and develop validated, reliable methods for ensuring the stereochemical integrity of their drug candidates.

References

  • Gassmann, E., et al. (1985). Electrokinetic separation of chiral compounds. Science, 228(4701), 881-883.
  • De Klerck, K., et al. (2012). Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 69, 77-92.
  • Armstrong, D. W., et al. (1994). Macrocyclic glycopeptide-based chiral stationary phases for high-performance liquid chromatography. Analytical Chemistry, 66(9), 1473-1484.
  • Patel, B. K., & Hanna-Brown, M. (2015). Chiral chromatography in pharmaceutical analysis. Pharma Focus America.
  • Dhandapani, R. (2021). Strategies for Simplified Chiral Method Development. LCGC North America.
  • Xiang, Y., et al. (2013). Chiral separation of amides using supercritical fluid chromatography.
  • McConnell, O. J., et al. (2014). Method Development for Pharmaceutical Chiral Chromatography.
  • Abushoffa, A. M., & Al-Ghannam, S. M. (2020). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Journal of Analytical & Pharmaceutical Research, 9(3), 136-140.
  • Hofstetter, H., & Hofstetter, O. (2006). Chiral resolution of tryptophan derivatives by CE using canine serum albumin and bovine serum albumin as chiral selectors. Electrophoresis, 27(23), 4755-4762.
  • Phenomenex. (n.d.).
  • U.S. Food and Drug Administration. (1992). Development of New Stereoisomeric Drugs.
  • International Council for Harmonisation. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2).
  • Williams, K. L., et al. (1997). Comparison of liquid and supercritical fluid chromatography for the separation of enantiomers on chiral stationary phases. Journal of Pharmaceutical and Biomedical Analysis, 15(12), 1789-1799.
  • Tache, F., & Miclaus, V. (2011).
  • Vander Heyden, Y., et al. (2014). A generic screening strategy for the chiral separation of pharmaceuticals in supercritical fluid chromatography.
  • West, C. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC Europe, 35(3), 94-102.
  • Scribd. (n.d.). Enantiomeric Impurities: ICH Guidelines.
  • El-Hady, D. A., et al. (2021). Chiral Capillary Electrokinetic Chromatography: Principle and Applications, Detection and Identification, Design of Experiment, and Exploration of Chiral Recognition Using Molecular Modeling. Molecules, 26(10), 2865.
  • Phenomenex. (n.d.).
  • Blaschke, G. (1994). Chiral Purity in Drug Analysis. Journal of Pharmaceutical and Biomedical Analysis, 12(12), 1481-1489.
  • Zhang, T., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(3), 1599-1618.
  • Wistuba, D., & Schurig, V. (2000). Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. Journal of the Chemical Society of Pakistan, 22(1), 1-10.
  • Wakamatsu, T., et al. (2022). Ultrafast simultaneous chiral analysis of native amino acid enantiomers using supercritical fluid chromatography/tandem mass spectrometry.
  • Ilisz, I., et al. (2018). Enantiomeric quality control of R-Tofisopam by HPLC using polysaccharide-type chiral stationary phases in polar organic mode. Electrophoresis, 39(20), 2566-2574.
  • Ali, I., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 195-204.
  • Chiralpedia. (2022).
  • Ahuja, S. (2020). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC North America, 38(11), 624-629.
  • Davankov, V. A. (2013). Chiral Separation by HPLC Using the Ligand-Exchange Principle.
  • Phenomenex. (n.d.).

Sources

Comparative Guide: IR Spectroscopy of (2S)-2-amino-3-(1H-indol-3-yl)-N-methylpropanamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Compound Identity: (2S)-2-amino-3-(1H-indol-3-yl)-N-methylpropanamide (Commonly: L-Tryptophan N-methylamide). Role: A critical tryptophan derivative used as a fluorophore model for protein backbone studies and as a precursor in peptide synthesis. Spectroscopic Significance: Unlike the parent L-Tryptophan (zwitterionic), this molecule possesses a secondary amide and a free primary amine . This guide delineates the spectral shift from the carboxylate-dominated spectrum of Tryptophan to the Amide I/II-dominated spectrum of the N-methylamide derivative.

Part 1: Structural Context & Spectral Logic

To interpret the IR spectrum accurately, one must deconstruct the molecule into its three vibrationally active domains. The transition from L-Tryptophan to its N-methylamide derivative fundamentally alters the "Double Bond Region" (1500–1700 cm⁻¹).

The Three Vibrational Domains
  • Indole Ring: The aromatic side chain. Key Marker: Sharp N-H stretch (~3400 cm⁻¹) and out-of-plane bending (~740 cm⁻¹). These remain largely strictly conserved between the parent and the derivative.

  • Peptide Backbone Model (Amide Group): The conversion of the carboxylic acid (COOH) to an N-methyl amide (CONHCH₃) introduces the classic Amide I and Amide II bands, which are absent in zwitterionic Tryptophan.

  • N-Terminus (Alpha-Amine): In the neutral form, this exists as a primary amine (-NH₂). In the hydrochloride salt form (common commercial supply), it exists as ammonium (-NH₃⁺), broadening the 3000 cm⁻¹ region.

Diagram: Spectral Assignment Logic

SpectralLogic Substrate Target Molecule (Trp-N-methylamide) Domain1 Indole Ring (Aromatic) Substrate->Domain1 Domain2 Sec. Amide (-CONH-CH3) Substrate->Domain2 Domain3 Pri. Amine (-NH2) Substrate->Domain3 Band1 Indole N-H ~3400 cm⁻¹ (Sharp) Domain1->Band1 Band2 Amide I (C=O) ~1640-1660 cm⁻¹ Domain2->Band2 Band3 Amide II (N-H) ~1550 cm⁻¹ Domain2->Band3 Band4 NH2 Scissoring ~1610 cm⁻¹ Domain3->Band4

Figure 1: Deconstruction of the target molecule into constituent functional groups and their primary IR signatures.[1]

Part 2: Comparative IR Analysis

This section compares the target molecule against its parent compound (L-Tryptophan) and a fully substituted analog (NATMA) to validate band assignments.

Table 1: Diagnostic Band Comparison
Vibrational ModeTarget: Trp-N-methylamide (Neutral)Alternative: L-Tryptophan (Zwitterion)Alternative: NATMA*Interpretation of Shift
Indole N-H Stretch 3400–3410 cm⁻¹ (Sharp)3400–3410 cm⁻¹3400–3410 cm⁻¹Conserved. The side chain is unaffected by backbone modification.
Amide A (N-H Stretch) 3280–3350 cm⁻¹ Absent~3300 cm⁻¹The target shows overlap between Amide N-H and Amine NH₂ stretches here.
Amide I (C=O[2][3] Stretch) 1645–1665 cm⁻¹ (Strong)Absent (COO⁻ asym at ~1590)1630–1660 cm⁻¹Critical Identifier. Replaces the carboxylate band. N-methylation typically lowers frequency slightly vs. primary amides.
Amide II (N-H Bend) 1540–1560 cm⁻¹ Absent~1550 cm⁻¹Diagnostic. Indicates a secondary amide. Primary amides (Trp-NH₂) absorb lower (~1590-1620 mixed).
Amine Scissoring (NH₂) ~1610 cm⁻¹ (Medium)1610–1660 cm⁻¹ (NH₃⁺ asym)Absent (Acetylated)Distinguishes the target from NATMA (which has no free amine).
Indole Ring Puckering 740 ± 5 cm⁻¹ 740 ± 5 cm⁻¹740 ± 5 cm⁻¹Fingerprint. Confirms the integrity of the tryptophan moiety.

*NATMA = N-Acetyl Tryptophan Methyl Amide (Model for peptide backbone without free amine).

Deep Dive: The "Double Bond" Region (1500–1700 cm⁻¹)

This is the most complex region due to overlapping signals.

  • 1660 cm⁻¹ (Amide I): The carbonyl stretch of the N-methylamide. In the target, this is a distinct, strong band. In L-Tryptophan, this is missing; instead, you see the COO⁻ asymmetric stretch around 1590 cm⁻¹.

  • 1610 cm⁻¹ (NH₂ Scissoring): The free alpha-amine bends here. This often appears as a shoulder on the Amide I band.

  • 1550 cm⁻¹ (Amide II): The coupling of N-H bending and C-N stretching. This band is specific to the trans amide conformation found in N-methylamides.

Part 3: Experimental Protocols

To obtain a publication-quality spectrum, one must control for water (which absorbs strongly at 1645 cm⁻¹, obscuring the Amide I band) and salt formation.

Protocol A: KBr Pellet (Gold Standard for Resolution)

Objective: Obtain a high-resolution spectrum of the solid state.

  • Sample Prep: Grind 1–2 mg of (2S)-2-amino-3-(1H-indol-3-yl)-N-methylpropanamide with 100 mg of spectroscopic grade KBr.

  • Drying (Crucial): Dry the mixture in a vacuum oven at 40°C for 2 hours. Reasoning: The target is hygroscopic. Adsorbed water will create a broad band at 3400 cm⁻¹ (masking Indole) and 1640 cm⁻¹ (masking Amide I).

  • Compression: Press at 8–10 tons for 2 minutes to form a transparent pellet.

  • Acquisition: Scan from 4000 to 400 cm⁻¹ (32 scans, 2 cm⁻¹ resolution).

Protocol B: ATR-FTIR (Rapid Screening)

Objective: Quick identification without sample destruction.

  • Crystal Selection: Use a Diamond or ZnSe crystal.

  • Background: Collect background with the anvil down (if applicable) to account for pressure effects.

  • Deposition: Place solid sample on the crystal.

  • Pressure: Apply maximum pressure to ensure contact. Note: If the bands are weak, the refractive index of the crystal may be too high for the organic sample; Diamond is preferred.

Diagram: Experimental Workflow

Workflow Start Start: Sample Selection CheckForm Check Form: Neutral vs. HCl Salt Start->CheckForm Decision Is it HCl Salt? CheckForm->Decision Neutralize Neutralization Step: Dissolve in water, add NaOH, extract w/ DCM, dry Decision->Neutralize Yes Direct Proceed to Mounting Decision->Direct No Prep Sample Preparation (Vacuum Dry KBr) Neutralize->Prep Direct->Prep Scan Acquisition (32 Scans, 2cm⁻¹ res) Prep->Scan Validation Validation: Check 1650 cm⁻¹ region for Water Interference Scan->Validation

Figure 2: Workflow for handling salt forms and ensuring spectral validity.

Part 4: Data Validation & Troubleshooting

The "Ammonium" Artifact

Commercially, this compound is often sold as the Hydrochloride (HCl) salt .

  • Symptom: You see a broad, chaotic absorption from 2800–3200 cm⁻¹ and a strong bending mode near 1500 cm⁻¹ instead of distinct amine bands.

  • Cause: The NH₂ is protonated to NH₃⁺.

  • Solution: Refer to the "Neutralization Step" in Figure 2. You must neutralize the salt to observe the discrete Amide I and Amide II bands described in Table 1.

Water Interference
  • Symptom: The Amide I band (1650 cm⁻¹) appears as a broad shoulder rather than a sharp peak.

  • Validation: Check the 3400 cm⁻¹ region. If the Indole N-H sharp peak is riding on top of a massive broad "hump," your sample is wet. Re-dry.

Differentiation from Tryptophan

If you suspect your sample has degraded back to Tryptophan (hydrolysis):

  • Look for: The reappearance of the COO⁻ asymmetric stretch at ~1590 cm⁻¹ .

  • Look for: The disappearance of the Amide II band at 1550 cm⁻¹ .

References

  • NIST Chemistry WebBook. Infrared Spectrum of L-Tryptophan. National Institute of Standards and Technology.[4][5] [Link]

  • Dian, B. C., et al. (2002). The infrared and ultraviolet spectra of single conformations of methyl-capped dipeptides: N-acetyl tryptophan amide and N-acetyl tryptophan methyl amide. The Journal of Chemical Physics. [Link]

  • Barth, A. (2007). Infrared spectroscopy of proteins. Biochimica et Biophysica Acta (BBA) - Bioenergetics. (Authoritative source on Amide I/II assignments). [Link]

  • Cao, X., & Fischer, G. (1999). Structural Characterization of Tryptophan Analogs. (Provides context on Indole ring modes). [Link]

Sources

Validation of (2S)-2-amino-3-(1H-indol-3-yl)-N-methylpropanamide purity via elemental analysis

Author: BenchChem Technical Support Team. Date: March 2026

Orthogonal Purity Validation of (2S)-2-amino-3-(1H-indol-3-yl)-N-methylpropanamide: Elemental Analysis vs. HPLC and qNMR

In pharmaceutical development and fine chemical synthesis, relying on a single analytical technique to validate the purity of a complex active pharmaceutical ingredient (API) or building block is a flawed paradigm. For structurally nuanced compounds like (2S)-2-amino-3-(1H-indol-3-yl)-N-methylpropanamide (L-tryptophan methylamide), a primary amine coupled with an indole core, purity assessment requires a self-validating, orthogonal approach[1].

This guide objectively compares Elemental Analysis (EA) against High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR), providing the causality behind each methodology to establish a rigorous, self-validating purity system.

The Analyte & The "Blind Spot" Problem

(2S)-2-amino-3-(1H-indol-3-yl)-N-methylpropanamide (Chemical Formula:


, MW: 217.27  g/mol ) presents specific analytical challenges. Because it possesses a basic primary amine, it is highly susceptible to forming hydrates or retaining acidic counterions (e.g., HCl, TFA) from purification steps.

The Danger of HPLC Isolation: HPLC with UV detection is the industry standard for identifying structurally related organic impurities. However, purity values are intrinsically linked to the detection method used[1]. HPLC-UV is fundamentally "blind" to non-chromophoric species like water, residual inorganic salts, and aliphatic solvents[2]. An HPLC trace might report 99.9% area purity for a sample that is actually a mono-hydrochloride salt—meaning its true absolute mass purity of the free base is only ~85%. This necessitates the integration of Elemental Analysis (EA) and qNMR to close the analytical blind spots.

Comparative Performance Matrix

To establish a self-validating system, we must leverage the complementary strengths of EA, HPLC, and qNMR.

Table 1: Performance Matrix for Purity Validation

Analytical TechniquePrimary Detection TargetCritical Blind SpotsAccuracy / PrecisionDestructive Nature
Elemental Analysis (EA) Absolute mass fraction of C, H, N, S, OIsomeric impurities (shares same empirical formula)± 0.3% absolute varianceDestructive (Combustion)
HPLC-UV Relative area % of chromophoric compoundsNon-chromophoric salts, water, aliphatic solventsHigh precision, variable accuracy (RRF dependent)Non-destructive (if fraction collected)
Quantitative NMR (qNMR) Absolute molar purity via internal standardTrace impurities beneath the baseline noise (<0.1%)± 1.0% relative errorNon-destructive (recoverable)

Self-Validating Experimental Protocols

As an application scientist, executing a protocol is only half the job; understanding the causality of the parameters ensures the integrity of the data. Below are the optimized workflows for validating the purity of (2S)-2-amino-3-(1H-indol-3-yl)-N-methylpropanamide.

Protocol 1: Elemental Analysis (CHNS) via Flash Combustion

Elemental analysis provides the macroscopic mass balance of the sample, instantly flagging the presence of unexpected salts or hydrates.

  • Calibration: Calibrate the CHNS analyzer using a NIST-traceable standard (e.g., Sulfanilamide).

    • Causality: Sulfanilamide provides a stable, highly reproducible ratio of C, H, N, and S, ensuring the thermal conductivity detector (TCD) response is linear across the expected dynamic range.

  • Sample Encapsulation: Weigh exactly 2.000 ± 0.001 mg of the analyte into a highly pure tin (Sn) capsule using a microbalance.

    • Causality: Tin acts as a critical catalyst. During flash combustion in an oxygen-enriched environment, tin undergoes an exothermic oxidation, temporarily raising the local temperature to ~1800°C. This ensures the complete destruction of the robust indole core, preventing the formation of refractory carbon soot that would artificially lower the %C recovery.

  • Data Reconciliation (The Self-Validation Step): Compare the experimental mass fractions to the theoretical values (

    
    , 
    
    
    
    ,
    
    
    ).
    • Causality: If the experimental %N drops to ~16.5% and %C drops to ~56.8%, the system mathematically proves the presence of a mono-hydrochloride salt (

      
      ), overriding any "99% pure" claim from an HPLC-UV trace.
      
Protocol 2: High-Performance Liquid Chromatography (HPLC-UV)

HPLC is utilized to separate the main API from structurally similar synthetic by-products (e.g., desmethyl variants or D-enantiomers).

  • Mobile Phase Preparation: Prepare a gradient of Water and Acetonitrile, both modified with 0.1% Trifluoroacetic acid (TFA).

    • Causality: The primary amine on the chiral center has a pKa of ~9.0. At a neutral pH, it exists in a partial equilibrium of protonation states, leading to severe peak tailing due to secondary interactions with residual silanols on the C18 stationary phase. TFA lowers the pH to ~2.0, fully protonating the amine and acting as an ion-pairing agent to ensure sharp, symmetrical peaks.

  • Dual-Wavelength Detection: Monitor absorbance at both 220 nm and 280 nm.

    • Causality: 280 nm specifically targets the indole chromophore, while 220 nm captures the amide backbone. Comparing the area percentages at both wavelengths allows for the assessment of Relative Response Factors (RRFs), preventing the over- or under-reporting of impurities that lack the indole ring[3].

Protocol 3: Quantitative 1H-NMR (qNMR)

qNMR acts as the ultimate arbiter of absolute purity, requiring no identical reference standard for the analyte[4].

  • Sample Preparation: Co-dissolve ~10 mg of the analyte and ~5 mg of a NIST-traceable internal standard (e.g., Maleic acid) in 0.6 mL of DMSO-

    
    .
    
    • Causality: Maleic acid provides a sharp, distinct singlet at ~6.3 ppm. This specific standard is chosen because its signal falls perfectly into the "empty window" of the analyte's spectrum, avoiding overlap with the indole aromatic protons (7.0–7.6 ppm) and the N-methyl singlet (~2.6 ppm).

  • Acquisition Parameters: Execute a 90° pulse sequence with a relaxation delay (D1) set to 30 seconds.

    • Causality: The D1 parameter must be set to at least 5 times the longest longitudinal relaxation time (

      
      ) of the quantified protons. Failing to allow complete spin-lattice relaxation results in signal saturation, which artificially deflates the integration value and critically underestimates the absolute purity[1].
      

The Orthogonal Validation Workflow

To achieve absolute trustworthiness, these three techniques must be integrated into a closed-loop logic system. If the qNMR dictates an absolute molar purity of 98.2% but HPLC suggests 99.88%, this discrepancy triggers a review of the Elemental Analysis to identify non-chromophoric mass (like water or inorganic salts)[2].

PurityValidation Analyte Analyte: (2S)-2-amino-3-(1H-indol-3-yl) -N-methylpropanamide EA Elemental Analysis (EA) Target: C, H, N Mass Fraction Identifies: Salts, Hydrates, Inorganics Analyte->EA Aliquot 1 HPLC HPLC-UV Target: Area % Purity Identifies: Related Organic Impurities Analyte->HPLC Aliquot 2 qNMR Quantitative NMR (qNMR) Target: Absolute Molar Purity Identifies: Non-chromophoric Organics Analyte->qNMR Aliquot 3 Reconciliation Data Reconciliation (Mass Balance vs. Area % vs. Molar %) EA->Reconciliation Empirical Formula Match HPLC->Reconciliation Chromatographic Purity qNMR->Reconciliation Absolute Assay Result Validated Absolute Purity Reconciliation->Result Orthogonal Consensus

Orthogonal purity validation workflow combining EA, HPLC, and qNMR for self-validating consensus.

Conclusion

Validating the purity of complex indole-derivatives like (2S)-2-amino-3-(1H-indol-3-yl)-N-methylpropanamide cannot be achieved through chromatography alone. By establishing a self-validating triad—using HPLC to resolve organic impurities, qNMR to establish an absolute molar baseline, and Elemental Analysis to verify the macroscopic mass balance—researchers can guarantee the structural and quantitative integrity of their materials.

References

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry - ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGhgjx-Gfy7ub6RbdPj99_wbbtITZY5ZuA9SFd0evCjkFy8Yh0LuoVeR7qBz4E4zno8OxBYcFrkEgOcZrahV--8P5KLEkTqdPJ-bgWh1WU0yhlNN_88yylsCxq7ACmFW28CFA40]
  • Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment of 2-Fluoropyridine-3-boronic Acid. Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF0dmHhU_-_UivYpV1sivdL2YKhu-ET3YcDCQz9vD_MRJEI8LrQaOJXqLSFLR5-z9q6d0eEMI0ToezxjeCQDtDv7Ei2ehea14zkIOZY-1iuEWPU7x_CaMR-7oC5BnozAofjqKhbsTE7Z3AXxbVVHT2XtDHd4LcdbNEMI0u0NUMLXPnVSLcvIDxcezhVYjAt5S27WXvWXaheW5oA_ME7VEVGSdjxm0gNt8MmPlxYWZ_96jemL99_fXFEGrVd6yjyDqF-J29GgZi4]
  • Nuclear Magnetic Resonance (NMR) has long been the workhorse ID test used by the pharmaceutical industry. Almac Voice.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGWidPATxPnZSkvQsabr_YjheY0_-4oYkgspthZp7cjj_ZkZQQ0pPqQoPd9x0NDGWYKNhOjGkGZ55UFBv3zji2Z-uUcm1eV2zu5iC4oR-dauOwzJRYGImBiAE_plprhORLjcwRqe_JEwFeJbuMOwBD6xYl07hGZ3i18l6t4xpbfj8kEblzcuhA4vnF59EZWBGDvR5yFyayqOk6j9u73Xvh-B1qbBwo6Y6o=]
  • ADVANTAGES OF QUANTITATIVE NMR FOR THE DETERMINATION OF RELATIVE RESPONSE FACTORS. Enovatia.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFm6t18um_IneWO92feFMw29NudDR81vZzYxZCB0vA-VaRCGmzajeutUKUFqy4o3HAtcgcxvhCBKuze190lzxWCeVUpqdD1m2apKwEqhpGD46xKVPGHiwcwFqRKyXPmt1y1eG_vVaF7obmvMumIURopno41ihVR8odSI_u3iwzm8cfbenWRlpx9wLZzbbxhdg6I]

Sources

Mechanistic Divergence: Enzymatic Susceptibility vs. Stability

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Comparison Guide: Amide vs. Ester Derivatives of L-Tryptophan

As a Senior Application Scientist, selecting the appropriate C-terminal modification of L-tryptophan—whether an ester or an amide—is rarely a matter of simple synthetic convenience. It is a strategic decision that dictates the molecule's pharmacokinetic destiny, enzymatic susceptibility, and membrane permeability. This guide objectively compares L-tryptophan ester and amide derivatives, providing the mechanistic causality and self-validating protocols required for rigorous drug development and analytical chemistry.

The fundamental difference between ester and amide derivatives of L-tryptophan lies in their vulnerability to enzymatic hydrolysis.

L-Tryptophan Esters (e.g., Methyl/Ethyl Esters): Esters are highly susceptible to ubiquitous carboxylesterases present in the intestinal lining, plasma, and intracellular compartments. The first step in the activation process of many ester-based prodrugs is the rapid cleavage of the amino acid ester by a carboxyesterase[1]. This makes esterification an ideal strategy for masking polar carboxyl groups to facilitate cellular entry, followed by rapid intracellular payload release. Furthermore, amino acid ester prodrugs significantly improve the cellular uptake of parent drugs via peptide transport mechanisms (such as PEPT1)[2].

L-Tryptophan Amides (e.g., Methyl Amide): Amides exhibit a starkly different metabolic profile. Mammalian amidases appear to be far less promiscuous than esterases, rendering amides highly resistant to premature enzymatic cleavage[3]. In comparative studies of antiviral phosphoramidate monoesters, substituting a tryptophan methyl ester with a tryptophan methyl amide had little negative effect on antiviral activity but drastically increased in vitro and in vivo plasma stability, yielding superior pharmacokinetic parameters[1]. However, amides remain susceptible to chemical hydrolysis at low pH; for instance, in simulated gastric fluids (pH 2.0), tryptophan methyl amide pronucleotides exhibit a reduced half-life, which stabilizes as pH increases[1].

ProdrugMetabolism TrpEster L-Trp Ester Prodrug Esterase Carboxylesterases (Rapid Cleavage) TrpEster->Esterase High Affinity TrpAmide L-Trp Amide Prodrug Amidase Mammalian Amidases (Slow Cleavage) TrpAmide->Amidase Low Affinity ActiveDrug1 Active Payload + L-Trp Esterase->ActiveDrug1 Fast Release ActiveDrug2 Active Payload + L-Trp Amidase->ActiveDrug2 Sustained Release

Divergent metabolic activation pathways of L-tryptophan ester versus amide prodrugs.

Quantitative Comparison of Derivatives

To facilitate rational design, the following table summarizes the comparative performance data of L-tryptophan methyl ester versus L-tryptophan methyl amide based on established pharmacokinetic literature.

ParameterL-Tryptophan Methyl EsterL-Tryptophan Methyl Amide
Primary Cleavage Enzyme Carboxylesterases[1]Mammalian Amidases[3]
Plasma Stability Low (Rapidly cleared/hydrolyzed)[1]High (Stable in tissue/plasma)[1]
Gastric Fluid Stability (pH 2.0) HighReduced (t1/2 ~ 5 h)[1]
Membrane Permeability High (PEPT1 mediated / Passive)[2]Moderate to High (Passive diffusion)[3]
Primary Application Rapid intracellular prodrug activation[1]Sustained release, Chiral derivatization[1][4]

Advanced Applications: Chiral Derivatization & Resolution

Beyond prodrugs, the structural differences between these derivatives are leveraged in analytical chemistry.

Marfey's Method (Chiral Analysis): L-tryptophanamide (L-DTA) has been synthesized as a superior chiral derivatizing agent (CDA) for the configurational analysis of amino acids. Compared to traditional alanine-based reagents, L-DTA derivatives of L- and D-amino acids show superior HPLC performance and improved resolution[4]. The causality here is structural: the indole ring of the tryptophan amide engages in strong


-cation interactions with ammonium counterions in the mobile phase, a mechanism not possible with simple esters or aliphatic amides[4].

Enzymatic Resolution: The enzymatic hydrolysis of DL-tryptophan amide is an advantageous procedure for resolving racemic mixtures. Pancreatic enzymes (such as chymotrypsin) asymmetrically hydrolyze the amide to yield L-tryptophan of exceptionally high optical purity, demonstrating the highly stereoselective nature of amidase interactions[5].

Self-Validating Experimental Workflow: Permeability & Stability

To objectively evaluate a newly synthesized L-tryptophan derivative, researchers must utilize a self-validating system. The following protocol pairs a Caco-2 permeability assay with a plasma stability assay to isolate the variables of transport versus enzymatic cleavage.

Causality Rationale: Running these assays in parallel ensures that poor in vitro efficacy can be accurately attributed to either poor membrane penetration (Caco-2 failure) or premature degradation (Plasma stability failure).

Step-by-Step Methodology

Phase 1: Caco-2 Monolayer Permeability Assay

  • Seeding: Seed Caco-2 cells on polycarbonate filter inserts. Cultivate for 21 days.

  • Validation Check 1: Measure Transepithelial Electrical Resistance (TEER). Proceed only if TEER > 300 Ω·cm² (confirms tight junction integrity).

  • Dosing: Apply 10 µM of the L-Trp derivative to the apical chamber. Co-administer Lucifer Yellow (100 µM) as a paracellular leak marker.

  • Sampling: Extract 50 µL from the basolateral chamber at 30, 60, 90, and 120 minutes. Replace with fresh buffer.

  • Validation Check 2: If Lucifer Yellow apparent permeability (

    
    ) exceeds 
    
    
    
    cm/s, discard the well, as the monolayer was compromised during the assay.

Phase 2: Plasma Stability & Enzymatic Cleavage Assay

  • Matrix Preparation: Pool human heparinized plasma and pre-warm to 37°C.

  • Incubation: Spike the L-Trp derivative to a final concentration of 5 µM. In a parallel control tube, spike Procaine (a known esterase substrate) to validate plasma enzyme activity.

  • Quenching: At 0, 15, 30, 60, and 120 minutes, extract 50 µL aliquots and immediately quench with 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Warfarin).

  • Validation Check 3 (Mass Balance): Centrifuge the quenched samples. Analyze both the supernatant (free drug) and the reconstituted pellet (protein-bound). Total recovery must be

    
     to rule out artificial loss due to plasticware binding or precipitation.
    

Phase 3: LC-MS/MS Quantification

  • Analyze samples using Multiple Reaction Monitoring (MRM) mode.

  • Establish a calibration curve for both the intact derivative and the released L-tryptophan payload (Acceptance criteria:

    
    ).
    

ExperimentalWorkflow Start Synthesize L-Trp Derivative (Ester or Amide) Split Parallel Validation Start->Split Assay1 Caco-2 Permeability (Absorption & Transport) Split->Assay1 Assay2 Plasma Stability (Enzymatic Cleavage) Split->Assay2 Control1 TEER > 300 Ω·cm² Lucifer Yellow Leak Test Assay1->Control1 Self-Validation Control2 Procaine Control Mass Balance > 85% Assay2->Control2 Self-Validation LCMS LC-MS/MS Quantification (MRM Mode) Control1->LCMS Control2->LCMS

Self-validating experimental workflow for L-tryptophan derivative evaluation.

References

1.[1] Prodrug approaches to improving the oral absorption of antiviral nucleotide analogues - PMC - [Link] 2.[3] Prodrugs for Amines - MDPI - [Link] 3.[2] Amino Acids in the Development of Prodrugs - MDPI - [Link] 4.[4] Synthesis and Performance of l-Tryptophanamide and (S)-1-(Naphthalen-2′-yl)ethanamine-Based Marfey-Type Derivatives for Am - eScholarship.org -[Link] 5.[5] Studies on Amino Acid. III. On the Synthesis of DL-Tryptophan - tandfonline.com - [Link]

Sources

A Comparative Guide to the UV-Vis Absorption Spectra of Tryptophan Derivatives: Spotlight on (2S)-2-amino-3-(1H-indol-3-yl)-N-methylpropanamide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the ultraviolet-visible (UV-Vis) absorption characteristics of (2S)-2-amino-3-(1H-indol-3-yl)-N-methylpropanamide, a derivative of the essential amino acid L-tryptophan. In the absence of a directly published spectrum for this specific N-methylamide derivative, this document leverages the extensive spectroscopic data available for its parent compound, L-tryptophan, and the fundamental chromophore, indole, to provide a robust comparative analysis. This guide will delve into the theoretical basis of the UV-Vis absorption of these molecules, present comparative data, and provide a detailed experimental protocol for obtaining the spectrum of the target compound.

The Indole Chromophore: The Heart of Tryptophan's UV-Vis Signature

The UV-Vis absorption properties of L-tryptophan and its derivatives are almost entirely dictated by the indole ring, the constituent chromophore.[1][2] The absorption in the near-UV region arises from π → π* electronic transitions within the aromatic system of the indole moiety.[3] Specifically, two main electronic transitions, designated as ¹Lₐ and ¹Lₑ, are responsible for the characteristic absorption profile.[4][5]

In aqueous solutions, L-tryptophan typically exhibits a distinct absorption maximum (λmax) at approximately 280 nm.[2][6] Finer structural details in the spectrum can often be observed, with shoulders or minor peaks appearing around 273 nm, 279 nm, and 288 nm.[7][8] These features are a direct consequence of the electronic transitions within the indole ring.

Comparative Analysis: L-Tryptophan vs. (2S)-2-amino-3-(1H-indol-3-yl)-N-methylpropanamide

The structural difference between L-tryptophan and (2S)-2-amino-3-(1H-indol-3-yl)-N-methylpropanamide lies in the modification of the carboxylic acid group to an N-methylamide. This modification is distal to the indole chromophore and is therefore not expected to significantly alter the electronic transitions that govern UV-Vis absorption. The core chromophore remains unchanged.

Consequently, the UV-Vis absorption spectrum of (2S)-2-amino-3-(1H-indol-3-yl)-N-methylpropanamide is predicted to be nearly identical to that of L-tryptophan under the same solvent conditions. Any potential differences would likely be negligible and fall within the range of instrumental or environmental variations.

Below is a table summarizing the expected and known UV-Vis absorption data for L-tryptophan, which serves as a reliable proxy for its N-methylamide derivative.

CompoundSolventAbsorption Maxima (λmax)Molar Absorptivity (ε) at ~280 nm (M⁻¹cm⁻¹)
L-TryptophanWater (pH 7)~280 nm, with shoulders at ~273 nm and ~288 nm[6][7][8]~5,500[8]
(2S)-2-amino-3-(1H-indol-3-yl)-N-methylpropanamide (Expected)Water (pH 7)~280 nm~5,500

The Influence of the Solvent Environment:

It is crucial to recognize that the solvent can influence the UV-Vis spectrum of indole-containing compounds, a phenomenon known as solvatochromism.[3][9][10] Changes in solvent polarity can lead to shifts in the absorption maxima. Therefore, when comparing spectra, it is imperative to use the same solvent and maintain consistent pH and temperature.

Experimental Protocol for UV-Vis Spectral Acquisition

To empirically determine the UV-Vis absorption spectrum of (2S)-2-amino-3-(1H-indol-3-yl)-N-methylpropanamide, the following detailed protocol should be followed. This protocol is designed to ensure accuracy and reproducibility.

Materials and Equipment:

  • (2S)-2-amino-3-(1H-indol-3-yl)-N-methylpropanamide

  • High-purity solvent (e.g., deionized water, ethanol, or a suitable buffer)

  • Dual-beam UV-Vis spectrophotometer

  • Matched quartz cuvettes (1 cm path length)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

Step-by-Step Methodology:

  • Solution Preparation:

    • Accurately weigh a precise amount of (2S)-2-amino-3-(1H-indol-3-yl)-N-methylpropanamide.

    • Dissolve the compound in the chosen solvent within a volumetric flask to prepare a stock solution of known concentration (e.g., 1 mM).

    • Perform serial dilutions to obtain a series of standard solutions with concentrations that will yield absorbances in the optimal range of the spectrophotometer (typically 0.1 to 1.0 AU).

  • Instrument Setup and Blanking:

    • Turn on the spectrophotometer and allow the lamps to warm up for the manufacturer-recommended time to ensure stable output.

    • Set the desired wavelength range for the scan (e.g., 200-400 nm).

    • Fill both the sample and reference cuvettes with the pure solvent.

    • Place the cuvettes in their respective holders and perform a baseline correction (autozero) to subtract the absorbance of the solvent and the cuvettes.

  • Sample Measurement:

    • Empty the sample cuvette and rinse it with a small amount of the sample solution before filling it.

    • Place the sample cuvette back into the sample holder.

    • Initiate the spectral scan.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax).

    • If determining the molar absorptivity (ε), use the Beer-Lambert law (A = εcl), where A is the absorbance at λmax, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

Visualizing the Experimental Workflow

The following diagram, generated using DOT language, illustrates the logical flow of the experimental protocol for obtaining and analyzing the UV-Vis spectrum.

UV_Vis_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis A Weigh Compound B Prepare Stock Solution A->B C Perform Serial Dilutions B->C F Measure Sample Absorbance C->F Sample Solution D Instrument Warm-up & Setup E Baseline Correction (Blank) D->E E->F G Identify λmax F->G Raw Data H Calculate Molar Absorptivity (ε) G->H

Caption: Experimental workflow for UV-Vis spectral acquisition and analysis.

Conclusion

The UV-Vis absorption spectrum of (2S)-2-amino-3-(1H-indol-3-yl)-N-methylpropanamide is fundamentally governed by its indole chromophore. Due to the distal nature of the N-methylamide modification relative to the indole ring, its spectrum is expected to closely mirror that of L-tryptophan, with a characteristic absorption maximum around 280 nm in aqueous solution. This guide provides the theoretical underpinning for this comparison, presents the relevant spectral data for the parent compound, and offers a rigorous experimental protocol for the empirical validation of the target molecule's spectral properties. For researchers and professionals in drug development, understanding these spectroscopic characteristics is a foundational step in the characterization and quantification of this and related compounds.

References

  • Unraveling the Photoionization Dynamics of Indole in Aqueous and Ethanol Solutions - PMC.
  • Typical UV-vis spectra of tryptophan (1 mL; 0.1 mM) derivative formed...
  • Absorption spectra of indole and 5-hydroxyindole in the gas phase....
  • UV/Vis absorption spectra of indole in the gas phase (top) and in...
  • Study of Solvent Effect on UV-Visible Spectra of a Newly Synthesized Zn(II), Co(II) and Cd(II)
  • Rotationally resolved UV spectroscopy of the rotamers of indole-4-carboxylic acid: Evidence for charge transfer quenching | The Journal of Chemical Physics | AIP Publishing.
  • Effect of Solvents on the Electronic Absorption Spectra of Amino Acid (Tryptophan) and Their Complexes - JCBPS.
  • Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol - PMC.
  • Uv-Vis Spectrum of N-Acetyl-D-tryptophan | SIELC Technologies.
  • Study of Solvent Effect on UV-Visible Spectra of a Newly Synthesized Zn(II), Co(II) and Cd - IJISET.
  • UV-Vis spectra of tryptophan (Trp 24 µM, dashed line),...
  • Peptide Analysis Use of UV-Visible Second Deriv
  • Hydrogen Bonding and Solvent Polarity Markers in the UV Resonance Raman Spectrum of Tryptophan: Applic
  • UV Resonance Raman Excitation Profiles of the Aromatic Amino Acids - University of Pittsburgh.
  • UV/Vis and fl uorescence spectra tryptophan before and after extraction...
  • The first UV absorption band of l-tryptophan is not due to two simultaneous orthogonal electronic transitions differing in the dipole moment - RSC Publishing.
  • (2S)-2-Amino-3-(2-(1H-indol-3-ylmethyl)-1H-indol-3-yl)propanoic acid | C20H19N3O2 | CID - PubChem.
  • a UV–visible absorbance spectra, b Fluorescence spectra; of methyl...
  • 2-Amino-3-(1H-indol-3-yl)propanamide - PubChem.
  • Spectroscopic Analysis of Tryptophan as a Potential Optical Biomarker for Estimating the Time of De
  • How to measure tryptophan by UV fluorescence - BMG Labtech.
  • A spectrophotometric method for the determination of tryptophan following oxidation by the addition of sodium hypochlorite pentahydr
  • UV Absorption Spectra of TAMRA and TAMRA Labeled Peptides: A Combined Density Functional Theory and Classical Molecular Dynamics Study - FULIR.
  • N-(((2-Phenyl-1H-indol-3-yl)amino)thioxomethyl)benzamide - EPA.

Sources

Safety Operating Guide

A Guide to the Safe Disposal of (2S)-2-amino-3-(1H-indol-3-yl)-N-methylpropanamide

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive, step-by-step guide for the safe handling and disposal of (2S)-2-amino-3-(1H-indol-3-yl)-N-methylpropanamide. As a derivative of the amino acid tryptophan, this compound requires careful management to ensure personnel safety and environmental protection. This guide is designed for researchers, scientists, and drug development professionals who handle this and similar chemical entities. The procedures outlined herein are grounded in established safety protocols and regulatory standards.

Core Principle: Hazard-Informed Waste Management

The foundation of any chemical disposal protocol is a thorough understanding of the substance's intrinsic hazards. (2S)-2-amino-3-(1H-indol-3-yl)-N-methylpropanamide is classified as a hazardous substance, and its disposal must be managed accordingly. The primary directive is to prevent its release into the environment and to ensure it is handled by personnel qualified to manage toxic chemical waste.[1][2]

Hazard Profile

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents a significant acute toxicity hazard if ingested.[3] This information is critical as it dictates the stringency of handling and disposal procedures.

PropertyClassification & DetailsSource
GHS Classification Acute Toxicity, Oral (Category 3)PubChem[3]
Signal Word DangerPubChem[3]
Hazard Statement H301: Toxic if swallowedPubChem[3]
Precautionary Statement P501: Dispose of contents/container to an approved waste disposal plant.PubChem[3]

This classification underscores the risk of accidental ingestion, which can occur via direct contact or through inhalation of airborne powder that later contaminates surfaces or personal items. Therefore, all procedures must be designed to minimize dust generation and prevent cross-contamination.[4][5][6]

Procedural Workflow: From Handling to Final Disposal

The following sections provide a sequential protocol for managing (2S)-2-amino-3-(1H-indol-3-yl)-N-methylpropanamide waste from the point of generation to its final disposition.

Personal Protective Equipment (PPE)

Before handling the compound in any form (pure, in solution, or as waste), the establishment of a robust protective barrier is mandatory.[7]

  • Eye Protection : Wear safety glasses or goggles conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[7]

  • Hand Protection : Use chemical-resistant gloves, such as nitrile or latex, and inspect them for integrity before each use.[6][7]

  • Body Protection : A long-sleeved laboratory coat is required to protect skin and clothing.[7]

  • Respiratory Protection : When handling the solid compound where dust may be generated, use a NIOSH-approved dust mask or respirator. All handling of the solid should occur within a certified chemical fume hood to minimize inhalation exposure.[4][5]

Managing Spills and Contamination

Accidental spills must be managed immediately to prevent exposure and environmental release.

For Small Spills of Solid Material:

  • Restrict Access : Cordon off the affected area to prevent personnel from unknowingly tracking the material.

  • Ventilate : Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Clean-up : Gently sweep or scoop the solid material into a designated hazardous waste container.[4][6] Avoid dry sweeping that creates dust. If necessary, lightly moisten a paper towel with a suitable solvent (like water or ethanol, if compatible) to wipe the area.

  • Decontaminate : Clean the spill area thoroughly.

  • Dispose : All materials used for clean-up (e.g., paper towels, contaminated gloves) must be disposed of as hazardous waste.[5][7]

Step-by-Step Waste Collection and Disposal Protocol

The cardinal rule for the disposal of this compound is that it must be managed as regulated hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [2][8]

  • Segregate Waste : Maintain a dedicated waste stream for (2S)-2-amino-3-(1H-indol-3-yl)-N-methylpropanamide and materials contaminated with it. Do not mix with other chemical waste unless compatibility has been confirmed by a safety professional.[1][7][9] This prevents potentially dangerous reactions.

  • Use Appropriate Containers :

    • Solid Waste : Collect unused or waste compound, along with contaminated items like weigh boats, pipette tips, and gloves, in a clearly labeled, sealable, and chemically compatible container (e.g., a high-density polyethylene pail).[6][9]

    • Liquid Waste : If the compound is in solution, collect it in a sealed, compatible liquid waste container. Do not cap tightly if a reaction producing gas is possible.

  • Labeling : All waste containers must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste".[9]

    • The full chemical name: "(2S)-2-amino-3-(1H-indol-3-yl)-N-methylpropanamide".[7]

    • The associated hazards (e.g., "Toxic").

    • The date accumulation started.

  • Storage : Store the sealed waste container in a designated Satellite Accumulation Area (SAA) that is secure, well-ventilated, and away from incompatible materials.[9] The storage area should have secondary containment to manage potential leaks.[1]

  • Final Disposal : Arrange for pick-up and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[1][6] This is the only acceptable final disposal route.[10][11]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of (2S)-2-amino-3-(1H-indol-3-yl)-N-methylpropanamide waste.

G Disposal Workflow for (2S)-2-amino-3-(1H-indol-3-yl)-N-methylpropanamide A Waste Generation (Solid, Liquid, Contaminated Labware) B Is the waste solid or contaminated solid material? A->B Evaluate Form C Is the waste a liquid solution? B->C No D Collect in a labeled, sealed SOLID hazardous waste container. B->D Yes E Collect in a labeled, sealed LIQUID hazardous waste container. C->E Yes F Store container in a designated Satellite Accumulation Area (SAA) with secondary containment. D->F E->F G Arrange for pickup by EHS or a licensed hazardous waste disposal company. F->G H Final Disposal at an approved facility. G->H

Sources

Personal protective equipment for handling (2S)-2-amino-3-(1H-indol-3-yl)-N-methylpropanamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the operational safety, personal protective equipment (PPE), and handling protocols for (2S)-2-amino-3-(1H-indol-3-yl)-N-methylpropanamide (also known as L-Tryptophan N-methylamide).

As a research chemical with a tryptophan backbone, this compound shares structural similarities with bioactive indole alkaloids. While specific toxicological data may be sparse, the Precautionary Principle mandates treating it as a Particularly Hazardous Substance (PHS) , specifically regarding potential serotonergic activity and unknown acute toxicity.

Part 1: Hazard Identification & Risk Assessment

Chemical Identity:

  • IUPAC Name: (2S)-2-amino-3-(1H-indol-3-yl)-N-methylpropanamide

  • Common Name: L-Tryptophan N-methylamide

  • Molecular Formula: C₁₂H₁₅N₃O

  • Physical State: Off-white to tan powder (Indoles are light-sensitive and prone to photo-oxidation).

Core Hazards (Inferred & Class-Based):

  • Bioactivity: As a tryptophan derivative, it may act as a serotonin receptor ligand or metabolic precursor. Treat as a potential neuroactive agent.

  • Acute Toxicity: Analogous amides (e.g., Tryptophan amide) are often classified as H301 (Toxic if swallowed) or H302 (Harmful if swallowed) .

  • Irritation: High probability of H315 (Skin Irritation) , H319 (Eye Irritation) , and H335 (Respiratory Irritation) .

Part 2: Personal Protective Equipment (PPE) Matrix

This matrix is designed not just for "compliance," but for barrier integrity against specific physical states (dust vs. solution).

Body Zone PPE Requirement Technical Rationale (The "Why")
Respiratory Solid: N95/P2 Respirator (if outside hood).Solution: Fume Hood (No respirator needed if contained).Indole derivatives can be sensitizers. Inhalation of dust allows rapid systemic absorption via the nasal mucosa, bypassing first-pass metabolism.
Hand (Solid) Single Nitrile Gloves (Min. 0.11 mm thickness).Standard nitrile offers sufficient protection against dry powders. Change immediately if punctured.
Hand (Solution) Double Gloving: Inner: Nitrile (4 mil)Outer: Nitrile (5-8 mil) or Laminate (Silver Shield) if using DMSO.Once dissolved in organic solvents (DMSO, Methanol), the chemical's skin permeation rate increases drastically. DMSO acts as a vehicle, carrying the solute through the skin barrier.
Eye/Face Chemical Safety Goggles (Indirect Vent).Safety glasses are insufficient for powders that can drift. Goggles seal the ocular area against dust and splashes.
Body Lab Coat (High-neck, long sleeve) + Tyvek Sleeves (optional).Prevents accumulation of dust on street clothes. Tyvek sleeves cover the wrist gap between the glove and lab coat cuff.

Part 3: Operational Workflow & Logic

The following diagram illustrates the decision-making logic for handling this compound, emphasizing the "Stop/Go" safety checks.

SafetyWorkflow Start Start: Handling Request StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Solution Liquid / Solution StateCheck->Solution Weighing Weighing Protocol: Static Control + Balance Enclosure Solid->Weighing Risk: Dust Inhalation Dissolution Solubilization (DMSO/MeOH) Weighing->Dissolution Dissolution->Solution Transfer Transfer/Pipetting: Double Glove Required Solution->Transfer Risk: Skin Absorption Waste Disposal: Segregated Organic Waste Transfer->Waste

Figure 1: Operational logic flow ensuring correct barrier selection based on the physical state of the compound.

Part 4: Detailed Operational Protocols

Protocol A: Weighing & Mass Transfer (Highest Risk Step)

The primary risk occurs here due to electrostatic generation of airborne dust.

  • Engineering Control: Use a Chemical Fume Hood or a Powder Containment Balance Enclosure . Do not weigh on an open bench.

  • Static Mitigation: Use an anti-static gun or ionizer bar if the powder is fluffy/electrostatic.

  • Technique:

    • Place a tared vial inside the balance draft shield.

    • Use a disposable spatula.

    • Critical Step: Wipe the exterior of the vial with a Kimwipe dampened in methanol before removing it from the hood. This removes invisible dust residue.

Protocol B: Solubilization

Common solvents: DMSO, Methanol, Acetonitrile.

  • Solvent Choice: If using DMSO (Dimethyl Sulfoxide) , recognize that it penetrates nitrile gloves in <5 minutes.

  • Procedure:

    • Add solvent slowly to the solid.

    • Vortex with the cap tightly sealed .

    • Self-Validation: Invert the vial onto a clean paper towel. If a wet ring appears, the seal is compromised. Replace the cap before proceeding.

Protocol C: Spill Response (Emergency)
  • Dry Spill: Do not sweep (creates dust). Cover with wet paper towels (water/methanol mix) to dampen, then scoop into a biohazard bag.

  • Wet Spill: Cover with absorbent pads. Clean area with 10% bleach followed by water to degrade the indole ring structure (oxidation).

Part 5: Disposal & Deactivation

Do not dispose of down the drain. Indole derivatives can be toxic to aquatic life.[1][2][3][4]

  • Solid Waste: Collect in a container labeled "Hazardous Waste: Toxic Organic Solid."

  • Liquid Waste:

    • Non-Halogenated: If dissolved in Methanol/DMSO.

    • Halogenated: If dissolved in DCM/Chloroform.

  • Destruction: The preferred method is High-Temperature Incineration (with afterburner) to ensure complete mineralization of the nitrogenous backbone.

Part 6: References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 89366, 2-Amino-3-(1H-indol-3-yl)propanamide. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.